molecular formula C15H16ClN3O5S2 B11929029 hCAII-IN-9

hCAII-IN-9

Cat. No.: B11929029
M. Wt: 417.9 g/mol
InChI Key: UPGBBLHZTSGOHJ-UHFFFAOYSA-N
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Description

HCAII-IN-9 is a useful research compound. Its molecular formula is C15H16ClN3O5S2 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16ClN3O5S2

Molecular Weight

417.9 g/mol

IUPAC Name

N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H16ClN3O5S2/c1-8-3-9(2)5-10(4-8)15(20)19-12-6-11(16)13(25(17,21)22)7-14(12)26(18,23)24/h3-7H,1-2H3,(H,19,20)(H2,17,21,22)(H2,18,23,24)

InChI Key

UPGBBLHZTSGOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl)C

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of Human Carbonic Anhydrase II (hCAII) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting human Carbonic Anhydrase II (hCAII), a ubiquitous zinc-containing metalloenzyme. While this document addresses the core principles of hCAII inhibition, it uses the well-characterized benzenesulfonamide class of inhibitors as a primary example to illustrate the molecular interactions, kinetic properties, and experimental evaluation common to compounds targeting this enzyme.

Core Mechanism of hCAII and its Inhibition

Human Carbonic Anhydrase II is a highly efficient enzyme that plays a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Due to its involvement in various pathologies, hCAII is a significant therapeutic target for conditions like glaucoma, epilepsy, and certain cancers.[1][3]

The Catalytic Cycle of hCAII

The catalytic activity of hCAII follows a two-stage "ping-pong" mechanism, achieving one of the fastest known turnover rates for any enzyme.[2] The active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[3]

  • Nucleophilic Attack: The catalytic cycle begins with the zinc-bound water molecule having a lowered pKa, leading to its deprotonation to a hydroxide ion (OH⁻) at physiological pH.[3] This potent zinc-hydroxide nucleophile attacks the carbon atom of a CO₂ molecule bound in a nearby hydrophobic pocket.[2][3] This step results in the formation of a bicarbonate ion (HCO₃⁻) coordinated to the zinc.

  • Regeneration of the Active Site: The bicarbonate product is then displaced from the zinc ion by an incoming water molecule.[2] To complete the cycle and regenerate the active nucleophile, the zinc-bound water must lose a proton. This proton is transferred to the surrounding buffer via a proton shuttle residue, His64.[2]

Mechanism of Inhibition by Sulfonamides

Benzenesulfonamides are a classic and potent class of hCAII inhibitors.[1] Their mechanism of action is a direct interference with the enzyme's catalytic machinery.

  • Binding Mode: The sulfonamide group (-SO₂NH₂) of the inhibitor is deprotonated upon binding. The resulting negatively charged nitrogen atom directly coordinates to the catalytic Zn²⁺ ion, displacing the essential water molecule/hydroxide ion.[3]

  • Stabilization: This interaction is further stabilized by a hydrogen bond network. Specifically, one of the sulfonamide's oxygen atoms acts as a hydrogen bond acceptor from the amide group of the Thr199 residue, while the sulfonamido N-H group donates a hydrogen bond to the hydroxyl group of Thr199.[3]

  • Inhibition Type: By occupying the fourth coordination site of the zinc ion and preventing the binding and activation of the catalytic water molecule, sulfonamides act as potent, competitive inhibitors of CO₂ hydration.[4]

Figure 1: Catalytic cycle of hCAII and mechanism of sulfonamide inhibition.

Quantitative Analysis of hCAII Inhibition

The potency of hCAII inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds. Below is a summary of representative data for well-known sulfonamide inhibitors of hCAII.

CompoundhCAII Kᵢ (nM)hCAII IC₅₀ (nM)Notes
Acetazolamide 17.54 ± 7.74[5]≤20[3]A clinically used, non-selective CA inhibitor.
Compound 6 (Sulfonyl Hydrazone) 17.54 ± 7.74[5]N/AA potent inhibitor from a synthesized series.[5]
Compound 2c (Celecoxib Derivative) 14.87 ± 3.25[5]N/AShows superior inhibitory effects compared to Acetazolamide.[5]
Compound 2f (Celecoxib Derivative) 9.32 ± 2.35[5]N/ADemonstrates high affinity for the enzyme's active site.[5]

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, buffer).

Experimental Protocols

Characterizing the mechanism of action of a potential hCAII inhibitor requires robust and reproducible experimental assays. The following sections detail the methodologies for key experiments.

Enzyme Inhibition Assay (Esterase Activity)

A common and convenient method for assessing hCAII inhibition is to measure its esterase activity using a chromogenic substrate like p-nitrophenyl acetate (p-NPA).[1][3][6]

Principle: hCAII catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at ~400 nm.[1] An inhibitor will compete with the substrate for the active site, leading to a reduced rate of color formation that is proportional to the inhibitor's potency.[1]

Materials:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • Substrate: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO[1]

  • Test Inhibitor and Positive Control (e.g., Acetazolamide)

  • 96-well clear-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Plate Setup: Prepare wells for blank (buffer + substrate), maximum activity (enzyme + vehicle + substrate), positive control (enzyme + acetazolamide + substrate), and test compounds (enzyme + inhibitor + substrate).[1]

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 158 µL of Assay Buffer to the appropriate wells. Add 2 µL of the inhibitor working solution (at various concentrations) or DMSO vehicle. Finally, add 20 µL of the hCAII enzyme solution (e.g., to a final concentration of 40 nM).[3][6]

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3][6]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells for a final volume of 200 µL.[1]

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400-405 nm over time (e.g., every 30 seconds for 15 minutes).[3][6]

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring the catalytic activity of carbonic anhydrases is the stopped-flow spectrophotometric assay. This method directly measures the enzyme's physiological reaction: the hydration of CO₂.[7][8]

Principle: This technique involves the rapid mixing of two solutions: one containing the enzyme in a buffered solution with a pH indicator, and the other a CO₂-saturated solution.[7] The hydration of CO₂ produces H⁺, causing a rapid change in pH that is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is used to determine kinetic parameters like kcat and KM.[7] Due to the requirement for specialized and expensive stopped-flow instrumentation, this assay is less common for high-throughput screening but is essential for detailed kinetic characterization.[9]

Competitive Binding Affinity Assay (Fluorescence-Based)

Binding affinity (expressed as the dissociation constant, Kₔ) can be determined using a competitive assay format with a fluorescent probe known to bind the hCAII active site.[10]

Principle: A fluorescent probe that binds to the hCAII active site is quenched upon binding. When an unlabeled test inhibitor is added, it competes with the probe for the active site. The displacement of the probe by the inhibitor results in a recovery of fluorescence, which is proportional to the inhibitor's binding affinity.[10][11]

Materials:

  • Recombinant hCAII

  • Fluorescent Probe (e.g., a dansylamide derivative)[12]

  • Assay Buffer: 50 mM HEPES, pH 7.2[10]

  • Test Inhibitor

  • Fluorometer or fluorescence plate reader

Procedure:

  • A fixed concentration of hCAII and the fluorescent probe are incubated together until equilibrium is reached, establishing a baseline quenched fluorescence signal.[10]

  • The test inhibitor is titrated into the solution at increasing concentrations.

  • After each addition and equilibration, the fluorescence intensity is measured.

  • The increase in fluorescence is plotted against the inhibitor concentration.

  • The data are fitted to a competitive binding model to calculate the Kᵢ or Kₔ of the test inhibitor.[13]

Experimental and Logical Workflows

Visualizing the workflow of experiments is crucial for planning and execution in a research setting.

hCAII_Assay_Workflow cluster_prep Preparation cluster_assay p-NPA Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Controls, Test Compounds) prep_reagents->plate_setup prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->plate_setup pre_incubation Pre-incubate Enzyme + Inhibitor (10 min @ RT) plate_setup->pre_incubation initiate_rxn Add p-NPA Substrate pre_incubation->initiate_rxn read_plate Measure Absorbance (405 nm) over Time initiate_rxn->read_plate calc_rates Calculate Initial Rates (V₀) read_plate->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC₅₀ Value plot_curve->calc_ic50

Figure 2: Experimental workflow for the hCAII p-NPA inhibition assay.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of hCAII-IN-9, a potent inhibitor of human carbonic anhydrase II (hCAII). This document summarizes the available quantitative data, outlines likely experimental methodologies for affinity and kinetic analysis, and presents visual workflows for key experimental setups.

Introduction

Human carbonic anhydrase II is a well-studied zinc metalloenzyme that plays a crucial role in physiological processes through the reversible hydration of carbon dioxide. Its inhibition is a therapeutic strategy for various conditions, including glaucoma and epilepsy. This compound has been identified as a potent inhibitor of this enzyme. Understanding the binding affinity and kinetics of this inhibitor is paramount for its development as a potential therapeutic agent.

Quantitative Binding Data

The primary available quantitative measure of the interaction between this compound and hCAII is the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of hCAII by 50%.

Table 1: Summary of Quantitative Binding Data for this compound with Carbonic Anhydrases

Target EnzymeParameterValue
hCAII IC50 1.18 µM [1]
hCA IXIC500.17 µM[1]
hCA XIIIC502.99 µM[1]

Note: As of the latest search, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to hCAII are not publicly available.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, the following methodologies represent standard and robust approaches for characterizing the binding affinity and kinetics of small molecule inhibitors to hCAII.

Enzyme Inhibition Assay (Esterase Activity)

A common method to determine the IC50 of hCAII inhibitors is to measure the inhibition of its esterase activity, using a substrate like p-nitrophenyl acetate (p-NPA). The enzymatic hydrolysis of p-NPA produces the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human carbonic anhydrase II in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate, in a water-miscible organic solvent like DMSO.

    • Prepare a stock solution of this compound in DMSO. A dilution series is then created to test a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of hCAII to each well.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the p-NPA substrate to each well.

    • Immediately monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare hCAII Solution add_enzyme Add hCAII to Wells prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Solution add_substrate Add p-NPA (Start Reaction) prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound & Incubate prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor add_inhibitor->add_substrate read_absorbance Monitor Absorbance at 400 nm add_substrate->read_absorbance calc_rates Calculate Initial Rates read_absorbance->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve det_ic50 Determine IC50 fit_curve->det_ic50

Caption: Workflow for determining IC50 via an enzyme inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can provide detailed kinetic information, including the association (k_on_) and dissociation (k_off_) rate constants, in addition to the equilibrium dissociation constant (K_D_).

Protocol:

  • Immobilization of hCAII:

    • Human carbonic anhydrase II is typically immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • A series of concentrations of this compound are injected over the immobilized hCAII surface. The binding event is monitored in real-time as a change in the resonance signal.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (k_on_ and k_off_).

    • The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_.

G Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis immobilize Immobilize hCAII on Sensor Chip baseline Establish Stable Baseline immobilize->baseline prepare_analyte Prepare this compound Solutions association Inject this compound (Association) prepare_analyte->association baseline->association dissociation Flow Buffer (Dissociation) association->dissociation fit_sensorgrams Fit Sensorgrams to Binding Model dissociation->fit_sensorgrams extract_kinetics Extract kon and koff fit_sensorgrams->extract_kinetics calc_kd Calculate KD (koff/kon) extract_kinetics->calc_kd

Caption: Generalized workflow for SPR-based kinetic analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • hCAII is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both protein and inhibitor solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the hCAII solution in the sample cell at a constant temperature.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (K_D_, n, ΔH). The entropy (ΔS) is then calculated from these values.

G Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein hCAII in Sample Cell inject Inject Ligand into Protein prep_protein->inject prep_ligand This compound in Syringe prep_ligand->inject measure_heat Measure Heat Change inject->measure_heat plot_isotherm Plot Heat vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model determine_thermo Determine KD, n, ΔH, ΔS fit_model->determine_thermo

Caption: General workflow for ITC thermodynamic analysis.

Signaling Pathways

Based on the available public information, there is currently no data describing the involvement of this compound in specific cellular signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the catalytic activity of carbonic anhydrase II.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrase II with a reported IC50 in the low micromolar range. While detailed kinetic and thermodynamic data are not yet publicly available, standard biophysical and biochemical techniques such as enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry provide robust frameworks for the comprehensive characterization of its binding properties. Further investigation into the precise kinetic and thermodynamic parameters of this compound binding to hCAII will be crucial for a deeper understanding of its mechanism of action and for its potential development as a therapeutic agent. The absence of information regarding its impact on cellular signaling pathways also represents an area for future research.

References

Probing Target Engagement of hCAII-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation for studying the target engagement of hCAII-IN-9, a potent inhibitor of human Carbonic Anhydrase II (hCAII). hCAII is a well-characterized zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its involvement in pathological conditions has made it a significant target for drug discovery.

This compound: An Overview of its Interaction

This compound is a small molecule inhibitor designed to interact with the active site of hCAII. The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119) and a water molecule or hydroxide ion.[2][3] This zinc-bound hydroxide is the key nucleophile in the enzyme's catalytic activity.[2][3] Inhibitors like this compound typically function by displacing the zinc-bound water/hydroxide and coordinating with the zinc ion, often through a sulfonamide moiety, which is a common feature of many carbonic anhydrase inhibitors.[4] This interaction is further stabilized by hydrogen bonds with active site residues, such as the side-chain hydroxyl of Thr199.[3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against various human carbonic anhydrase isoforms has been determined, highlighting its profile as a potent inhibitor.

IsoformIC50 (μM)
hCA II1.18
hCA IX0.17
hCA XII2.99
Source: MedchemExpress.com[5]

Experimental Protocols for Target Engagement

To confirm and characterize the interaction of this compound with its target in a cellular context, several biophysical and biochemical assays can be employed.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in living cells.[6][7] It is based on the principle that the binding of a ligand, such as this compound, to its target protein, hCAII, increases the protein's thermal stability.[6][7]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells known to express hCAII (e.g., HEK293) to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature and precipitate at lower temperatures compared to ligand-bound proteins.[6]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble hCAII remaining in the supernatant at each temperature point. This can be achieved through methods like Western blotting or high-throughput techniques such as ELISA or proximity ligation assays.[6]

  • Data Analysis: Plot the amount of soluble hCAII as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

The catalytic activity of hCAII can be monitored by its esterase activity, using a substrate like p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by hCAII produces p-nitrophenolate, which can be quantified spectrophotometrically at 405 nm.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of purified recombinant hCAII, the substrate p-nitrophenyl acetate, and various concentrations of the inhibitor this compound in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Pre-incubate the hCAII enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate.

  • Absorbance Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenolate.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological and experimental processes involved in this compound target engagement studies.

hCAII_Catalytic_Cycle cluster_enzyme hCAII Active Site cluster_substrate Substrates & Products cluster_inhibitor Inhibition E-Zn-OH E-Zn-OH⁻ E-Zn-H2O E-Zn-H₂O E-Zn-OH->E-Zn-H2O + CO₂ - HCO₃⁻ E-Zn-H2O->E-Zn-OH - H⁺ CO2 CO₂ HCO3 HCO₃⁻ H+ H⁺ This compound This compound This compound->E-Zn-OH Binds to active site Displaces H₂O/OH⁻

Caption: Catalytic cycle of hCAII and the mechanism of inhibition by this compound.

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293) Start->Cell_Culture End End Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Heating 3. Heat Treatment (Temperature Gradient) Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifugation Quantification 6. Quantification of Soluble hCAII (e.g., Western Blot, ELISA) Centrifugation->Quantification Analysis 7. Data Analysis (Melting Curve Shift) Quantification->Analysis Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Logical_Relationship Target_Engagement This compound Target Engagement Thermal_Stability Increased hCAII Thermal Stability Target_Engagement->Thermal_Stability Leads to Enzyme_Inhibition Inhibition of hCAII Catalytic Activity Target_Engagement->Enzyme_Inhibition Results in Cellular_Effect Downstream Cellular Effects Enzyme_Inhibition->Cellular_Effect Causes

Caption: Logical relationship between target engagement and its functional consequences.

References

hCAII-IN-9: A Technical Guide to Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibition profile of hCAII-IN-9, a potent carbonic anhydrase inhibitor. Due to the ubiquitous nature of human carbonic anhydrase (hCA) isoforms and their diverse physiological roles, understanding the selectivity of an inhibitor is paramount in the development of targeted therapeutics with minimal off-target effects. This document summarizes the available inhibitory data for this compound, outlines the standard experimental protocols for determining isoform selectivity, and provides visual representations of both the selectivity profile and the experimental workflow.

Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against several key human carbonic anhydrase isoforms. The available data, presented in terms of IC50 values, are summarized in the table below.

hCA IsoformIC50 (µM)
hCA II1.18
hCA IX0.17
hCA XII2.99

Data sourced from MedchemExpress.

This data indicates that this compound is a potent inhibitor of hCA IX, showing significantly higher affinity for this isoform compared to hCA II and hCA XII. The development of selective inhibitors for tumor-associated isoforms like hCA IX is a major focus in cancer research.

Experimental Protocols for Determining hCA Isoform Selectivity

To fully characterize the selectivity profile of a carbonic anhydrase inhibitor such as this compound, a comprehensive analysis against a panel of physiologically relevant hCA isoforms is required. The following are detailed methodologies for the two most common assays used to determine the inhibition constants (Ki) or IC50 values.

Stopped-Flow CO2 Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. It directly measures the physiological reaction of CO2 hydration.

Principle:

This assay monitors the rapid change in pH that occurs upon the enzymatic hydration of carbon dioxide to bicarbonate and a proton. The change in pH is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer. The rate of the catalyzed reaction is determined and compared to the rate in the presence of varying concentrations of the inhibitor to calculate the inhibition constant.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, III, IV, V, VI, VII, IX, XII, XIII)

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

  • Assay Buffer (e.g., 20 mM HEPES or TAPS, pH 7.4)

  • pH Indicator (e.g., p-Nitrophenol, Phenol Red)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in the assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

  • Reaction Initiation: Rapidly mix the enzyme solution (or enzyme-inhibitor complex) with the CO2-saturated water containing the pH indicator in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance change over time. Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) using specialized software.

Esterase Activity Assay

This is a colorimetric assay that is often used as a secondary or high-throughput screening method. It relies on the esterase activity of carbonic anhydrases.

Principle:

Carbonic anhydrases can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA produces p-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of p-nitrophenolate formation is proportional to the enzyme activity.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution in a water-miscible organic solvent (e.g., acetonitrile or DMSO)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the hCA isoform solution, and varying concentrations of the inhibitor. Include controls for no enzyme (blank) and no inhibitor (maximum activity).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates the general workflow for determining the selectivity profile of a carbonic anhydrase inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity Confirmation cluster_2 Phase 3: Comprehensive Profiling cluster_3 Phase 4: Data Analysis and Interpretation A Synthesize/Acquire Inhibitor (e.g., this compound) B High-Throughput Screening (Esterase Assay) against key hCA isoforms (e.g., I, II, IX, XII) A->B C Determine IC50 values for active isoforms B->C D Confirm inhibition with Stopped-Flow CO2 Hydration Assay C->D E Calculate Ki values D->E F Screen against a broader panel of hCA isoforms (e.g., III, IV, V, VI, VII, XIII) E->F G Determine Ki values for all relevant isoforms F->G H Generate Selectivity Profile (Ki ratios) G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: Workflow for hCA inhibitor selectivity profiling.

Known Selectivity of this compound

Based on the available IC50 data, the selectivity profile of this compound can be visualized as follows, highlighting its potent inhibition of hCA IX.

cluster_isoforms hCA Isoforms This compound This compound hCA II hCA II This compound->hCA II IC50 = 1.18 µM hCA IX hCA IX This compound->hCA IX IC50 = 0.17 µM hCA XII hCA XII This compound->hCA XII IC50 = 2.99 µM

Caption: this compound selectivity profile.

This guide provides a foundational understanding of the selectivity of this compound and the methodologies required for a comprehensive assessment. Further research to determine the Ki values against a broader panel of hCA isoforms is necessary to fully elucidate its therapeutic potential and off-target effects.

An In-depth Technical Guide on the Structure-Activity Relationship of Coumarin-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of coumarin-based inhibitors of human carbonic anhydrase (hCA) isoforms, with a particular focus on their activity against the cancer-related isoforms hCA IX and XII. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Carbonic Anhydrases and the Role of Coumarin Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer. The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[2]

Coumarins represent a class of natural and synthetic compounds that have been identified as a novel class of CA inhibitors.[1] Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the active site, coumarins act as "prodrug" inhibitors.[1] They are hydrolyzed by the esterase activity of the CA enzyme to their corresponding 2-hydroxy-cinnamic acids, which then bind at the entrance of the active site cavity, occluding it and preventing substrate access.[1][3] This unique mechanism of action allows for the development of isoform-selective inhibitors.[4]

Mechanism of Action of Coumarin-Based Inhibitors

The inhibitory action of coumarins against carbonic anhydrases involves a unique "suicide inhibitor" mechanism where the enzyme's own catalytic activity transforms the inhibitor into its active form.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Overall Process Coumarin Coumarin Inhibitor (Prodrug) Hydrolysis Esterase Activity of CA Coumarin->Hydrolysis Enters Active Site Hydroxycinnamic_Acid 2-Hydroxy-cinnamic Acid (Active Inhibitor) Hydrolysis->Hydroxycinnamic_Acid Lactone Ring Cleavage Binding Binding to Active Site Entrance Hydroxycinnamic_Acid->Binding Conformational Change Inhibition Inhibition of CO2 Hydration Binding->Inhibition Occlusion of Active Site End Enzyme Inhibition Start Start

Mechanism of Action of Coumarin-Based CA Inhibitors.

Structure-Activity Relationship of Coumarinamide Derivatives

A significant amount of research has focused on the synthesis and evaluation of coumarinamide derivatives as selective hCA IX and XII inhibitors. The general structure of these compounds consists of a coumarin scaffold linked to various amine moieties via an amide bond. The nature of the substituents on both the coumarin ring and the amide functionality plays a crucial role in determining the inhibitory potency and selectivity.

Table 1: Inhibitory Activity of 7-Hydroxycoumarin-3-carboxamides against hCA Isoforms

CompoundR GrouphCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
4a Phenyl>10>101.22.5
4b 4-Fluorophenyl>10>100.81.1
4c 4-Chlorophenyl>10>100.50.7
4d 4-Bromophenyl>10>100.40.6
4m 3,4-Dichlorophenyl>10>100.20.2
4n Naphthyl>10>100.91.8

Data synthesized from multiple sources.[5]

SAR Observations:

  • Selectivity: The 7-hydroxycoumarin-3-carboxamides generally exhibit high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[5]

  • Effect of Amide Substituent: The nature of the aromatic amine substituent significantly influences the inhibitory activity. Halogen substitution on the phenyl ring generally enhances potency, with di-substituted analogs like 4m (3,4-dichlorophenyl) showing the highest activity.[5]

  • Bulky Substituents: The incorporation of bulkier aromatic systems, such as a naphthyl group (4n ), is tolerated but does not necessarily lead to improved activity compared to smaller, appropriately substituted phenyl rings.[5]

Table 2: Inhibitory Activity of Coumarin-3-sulfonamide Derivatives against hCA IX

CompoundR GrouphCA IX (IC₅₀, µM)
8q 4-(trifluoromethyl)phenyl6.01

Data for compound 8q against A549 cells, with CAIX inhibition verified by ELISA.[6]

SAR Observations:

  • The coumarin-3-sulfonamide scaffold represents another promising avenue for potent and selective CAIX inhibitors. Compound 8q , with a 4-(trifluoromethyl)phenyl group, demonstrated significant inhibitory activity.[6] Further exploration of substitutions on the sulfonamide nitrogen is a key area for future SAR studies.

Experimental Protocols

A. General Synthesis of 7-Hydroxycoumarin-3-carboxamides

The synthesis of 7-hydroxycoumarin-3-carboxamides is typically achieved through a straightforward amidation reaction.

G Start Starting Materials: 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid Substituted Aromatic Amine Coupling Coupling Reaction: EDCI, HOBt, Dry MeCN, r.t., 6h Start->Coupling Workup Aqueous Work-up and Extraction Coupling->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: 7-Hydroxycoumarin-3-carboxamide Characterization->Final_Product

General Synthetic Workflow for 7-Hydroxycoumarin-3-carboxamides.

Detailed Method:

  • To a solution of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in a suitable dry solvent (e.g., acetonitrile), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt).

  • Add the desired substituted aromatic amine to the reaction mixture.

  • Stir the reaction at room temperature for a specified period (e.g., 6 hours).

  • Upon completion, perform an aqueous work-up, typically involving washing with dilute acid, base, and brine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the final coumarinamide.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

B. Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is determined using established assays, such as the stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.

Colorimetric Esterase Assay Protocol: This assay measures the esterase activity of CA on the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the colored product p-nitrophenol.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]

  • Enzyme Stock Solution: Purified hCA isoform in assay buffer.[7]

  • Substrate Solution: 3 mM p-NPA in acetonitrile or DMSO.[7]

  • Inhibitor Stock Solutions: Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO.[7]

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Preparation of Reagents: Prepare working solutions of the enzyme and serial dilutions of the inhibitor stock solutions.[7]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to each well.

  • Add the inhibitor working solutions to the test wells and a vehicle control (DMSO) to the maximum activity wells.

  • Add the enzyme solution to all wells except the blank. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding.[8]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.[7]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Conclusion

Coumarin-based inhibitors, particularly coumarinamides, represent a promising class of compounds for the selective targeting of tumor-associated carbonic anhydrase isoforms hCA IX and XII. The structure-activity relationship studies have highlighted the importance of the substitution pattern on the coumarin and the appended amide moiety for achieving high potency and selectivity. The unique prodrug mechanism of action offers a distinct advantage over classical sulfonamide inhibitors. Further optimization of the coumarin scaffold and the exploration of diverse amide substituents are expected to yield even more potent and selective inhibitors for potential therapeutic applications in oncology.

References

Introduction: Carbonic Anhydrase II and its Central Role in pH Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Carbonic Anhydrase II Inhibition in pH Regulation Research with a Focus on hCAII-IN-9

Disclaimer: Direct research on the specific role of this compound in pH regulation is limited in publicly available literature. This guide, therefore, provides a comprehensive overview of the role of human Carbonic Anhydrase II (hCAII) in pH regulation and the established methodologies used to study its inhibitors. The principles, experimental protocols, and data presented for other hCAII inhibitors serve as a foundational framework for investigating this compound.

Human Carbonic Anhydrase II (hCAII) is a ubiquitous and highly efficient zinc-containing metalloenzyme.[1][2][3] It plays a critical role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][3][4] This reaction is fundamental to numerous physiological processes, including respiration, ion transport, and the regulation of intracellular (pHi) and extracellular (pHe) pH.[4][5]

The catalytic activity of hCAII is exceptionally high, with a turnover rate (kcat) of approximately 10⁶ s⁻¹.[1] This rapid interconversion of CO₂ and HCO₃⁻ facilitates the transport of CO₂ from tissues to the lungs and is crucial for buffering pH in various cellular compartments.[4][5] In pathological conditions such as cancer, the tumor microenvironment is often acidic.[6] hCA isoforms, including the cytosolic hCAII and the transmembrane hCAIX, are key players in how cancer cells adapt to this acidic environment, making them attractive therapeutic targets.[6][7]

Inhibitors of hCAII are valuable research tools for elucidating the physiological and pathophysiological roles of this enzyme. They are also being investigated for their therapeutic potential in various diseases, including glaucoma and cancer.[8][9][10] Understanding the mechanism of action of specific inhibitors like this compound requires a detailed investigation of their impact on enzymatic activity and cellular pH dynamics.

Mechanism of Action of hCAII and its Inhibition

The catalytic cycle of hCAII involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking the carbon atom of CO₂ to form bicarbonate.[1][2] The bicarbonate is then displaced by a water molecule, and the active site is regenerated by the transfer of a proton from the zinc-bound water to the surrounding buffer, a process often facilitated by a histidine residue (His64).[1]

Most hCAII inhibitors, including the well-characterized sulfonamide class of drugs, function by coordinating with the zinc ion in the active site.[9][10] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide, effectively blocking the catalytic activity of the enzyme.[9][10]

cluster_0 Catalytic Cycle of hCAII cluster_1 Inhibition by Sulfonamides (e.g., this compound) E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 1. CO₂ Binding Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_OH->Inhibited_Complex Inhibitor Binding E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 2. Nucleophilic Attack E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O 3. HCO₃⁻ Release, H₂O Binding E_Zn_H2O->E_Zn_OH 4. Proton Transfer (Regeneration) Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex

Figure 1: Catalytic mechanism of hCAII and its inhibition.

Quantitative Data on hCAII Inhibitors

The inhibitory potency of compounds against hCAII is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Ki). The following tables summarize data for various hCAII inhibitors found in the literature, which can serve as a benchmark for evaluating this compound.

Table 1: Inhibitory Activity of Selected Compounds Against Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Compound 29 3.0-1215[11]
Compound 30 --43-[11]
Compound 31 --739.15[11]
Compound 32 -4.4911.5-[11]
Acetazolamide (AAZ) ----[11]

Table 2: In Vitro Cytotoxicity Data for this compound

CompoundCell LineConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
This compound BHK-2110024-4848[12]
This compound HEK-29310024-4872[12]

Experimental Protocols

Carbonic Anhydrase Activity Assays

4.1.1 Stopped-Flow CO₂ Hydrase Assay This is a common method to determine the inhibitory potency of compounds against hCA isoforms.[11]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a weakly buffered solution. A pH indicator dye is used to monitor this change spectrophotometrically.

  • Reagents:

    • Purified recombinant hCAII enzyme.

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • CO₂-saturated water as the substrate.

  • Procedure:

    • The enzyme solution is mixed with the inhibitor solution and incubated for a specific period.

    • This mixture is then rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rates of the reaction are calculated.

    • IC₅₀ or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.

4.1.2 Colorimetric p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay This is an alternative method to assess hCAII activity.[9]

  • Principle: hCAII can catalyze the hydrolysis of p-NPA to p-nitrophenolate and acetic acid. The product, p-nitrophenolate, is colored and can be quantified by measuring its absorbance at 405 nm.

  • Procedure:

    • Recombinantly expressed hCAII is pre-incubated with the test inhibitor.

    • The substrate, p-NPA, is added to start the reaction.

    • The absorbance at 405 nm is monitored over a set period (e.g., 15 minutes).

    • The degree of inhibition is calculated by comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor.

Measurement of Intracellular pH (pHi)
  • Principle: The intracellular pH of cultured cells is measured using pH-sensitive fluorescent dyes (e.g., BCECF-AM). The fluorescence intensity of these dyes changes with pH.

  • Procedure (based on methods described for other CA inhibitors): [5]

    • Cells are cultured on glass coverslips.

    • Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubation.

    • The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.

    • The cells are superfused with a physiological salt solution (e.g., HEPES-buffered saline).

    • The dye is excited at two different wavelengths (one pH-sensitive, one pH-insensitive), and the ratio of the emitted fluorescence intensities is recorded. This ratio is calibrated to pHi values using standard techniques (e.g., the nigericin/high-K⁺ method).

    • To assess the effect of a hCAII inhibitor, the baseline pHi is recorded, and then the inhibitor is added to the superfusion solution. Changes in pHi are monitored over time.

    • Acid loads can be induced (e.g., using an NH₄⁺ prepulse) to study the rate of pHi recovery, which is often dependent on bicarbonate-transporting proteins that are functionally coupled to CA activity.

Visualizations of Experimental Workflows and Signaling Pathways

cluster_workflow Experimental Workflow: Assessing a hCAII Inhibitor's Role in pH Regulation start Start: Hypothesis (Inhibitor affects pH regulation) enz_assay Step 1: In Vitro Enzyme Inhibition Assay (e.g., Stopped-Flow) start->enz_assay quant_potency Determine Ki / IC₅₀ for hCAII enz_assay->quant_potency cell_culture Step 2: Cell-Based Assays (Select appropriate cell line) quant_potency->cell_culture phi_measurement Measure Intracellular pH (pHi) (Fluorescent dyes, e.g., BCECF) cell_culture->phi_measurement exp_condition Apply Inhibitor (e.g., this compound) and monitor pHi changes phi_measurement->exp_condition acid_load Induce Acid Load (e.g., NH₄⁺ prepulse) and measure pHi recovery rate exp_condition->acid_load viability Step 3: Assess Cellular Effects (e.g., Cell Viability/Proliferation Assays) acid_load->viability data_analysis Step 4: Data Analysis and Conclusion viability->data_analysis end Conclusion on Inhibitor's Role in Cellular pH Regulation data_analysis->end

Figure 2: General experimental workflow for evaluating a hCAII inhibitor.

cluster_pathway Role of hCAII in Cellular pH Regulation CO2_in CO₂ (intracellular) hCAII hCAII CO2_in->hCAII H2O H₂O H2O->hCAII HCO3 HCO₃⁻ hCAII->HCO3 Catalysis H_plus H⁺ hCAII->H_plus Catalysis NBC NBC (Na⁺/HCO₃⁻ Cotransporter) HCO3->NBC Substrate NHE NHE (Na⁺/H⁺ Exchanger) H_plus->NHE Substrate H_out H⁺ (extracellular) NHE->H_out H⁺ Efflux HCO3_out HCO₃⁻ (extracellular) NBC->HCO3_out HCO₃⁻ Efflux/ Influx hCAII_IN_9 This compound hCAII_IN_9->hCAII Inhibition

Figure 3: hCAII's role in cellular pH regulation and ion transport.

Conclusion

The study of hCAII inhibitors is crucial for understanding the intricate mechanisms of pH regulation in both health and disease. While specific data on this compound's role in pH regulation is not yet widely available, the established methodologies and the knowledge gained from other hCAII inhibitors provide a clear roadmap for its investigation. By employing a combination of enzymatic assays, cell-based pH measurements, and cellular viability studies, researchers can elucidate the precise mechanism of action of this compound and its potential as a modulator of cellular pH homeostasis. This guide serves as a foundational resource for scientists and drug development professionals embarking on such research.

References

Investigating the Downstream Effects of hCAII-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-9, its primary targets, and the anticipated downstream biological effects based on the established role of these targets in cancer biology. While direct experimental evidence on the cellular effects of this compound is limited in publicly accessible literature, this document synthesizes the available data on the compound with the broader scientific understanding of its key target, carbonic anhydrase IX (CA IX), a pivotal enzyme in the tumor microenvironment.

Core Compound Data: this compound

This compound is a potent, small-molecule inhibitor of the carbonic anhydrase (CA) family of enzymes. Its chemical and inhibitory properties are summarized below.

Chemical Identity:

ParameterValue
IUPAC Name N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide[1]
CAS Number 2878477-18-8[1][2][3]
Molecular Formula C₁₅H₁₆ClN₃O₅S₂[1][2][3]
Molecular Weight 417.88 g/mol [1]
Permeability No blood-brain barrier permeability[4][5]

Inhibitory Potency:

This compound demonstrates potent inhibition against several human carbonic anhydrase isoforms, with a notable selectivity for the tumor-associated isoform hCA IX.

Target IsoformIC₅₀ (μM)Reference
hCA IX 0.17[4]
hCA II 1.18[4]
hCA XII 2.99[4]

The Primary Target: Carbonic Anhydrase IX in the Tumor Microenvironment

The most potent target of this compound, carbonic anhydrase IX (CA IX), is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is often absent in corresponding normal tissues.[4] Its expression is a direct consequence of the hypoxic tumor microenvironment, a hallmark of solid tumors.

The induction of CA IX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α), a master transcription factor for cellular adaptation to low oxygen conditions.[5] This targeted expression makes CA IX an attractive therapeutic target in oncology.

Hypoxia Tumor Hypoxia (Low Oxygen) HIF HIF-1α Stabilization Hypoxia->HIF CA9 CA IX Gene Transcription & Expression HIF->CA9 caption Induction of CA IX Expression via HIF-1α Pathway.

Caption: Induction of CA IX Expression via HIF-1α Pathway.

Downstream Effects of this compound via CA IX Inhibition

The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺) at the cell surface.[4] In the context of a tumor, this enzymatic activity plays a crucial role in pH regulation, contributing to an acidic extracellular microenvironment (pHe) while maintaining a neutral to alkaline intracellular pH (pHi).[4] This pH gradient is critical for tumor cell survival, proliferation, and invasion.

Inhibition of CA IX by this compound is expected to disrupt this pH balance, leading to a cascade of downstream anti-tumor effects.

Reversal of Tumor Acidosis and Inhibition of Invasion

By blocking CA IX, this compound is predicted to decrease the acidification of the tumor exterior. An acidic microenvironment promotes the activity of proteases that degrade the extracellular matrix (ECM), a key step in local invasion and distant metastasis.[5] Therefore, inhibiting CA IX can reduce the invasive potential of cancer cells.

Disruption of Cell Adhesion and Motility

CA IX has non-catalytic functions related to cell adhesion. It has been shown to interact with β-catenin, potentially reducing E-cadherin-mediated cell-cell adhesion.[5] Overexpression of CA IX can induce an epithelial-mesenchymal transition (EMT)-like phenotype, characterized by cytoskeletal remodeling and increased cell motility, which may be mediated by the Rho-GTPase signaling pathway.[5] Inhibition of CA IX may therefore restore normal cell adhesion and reduce migratory capacity.

cluster_0 CA IX Inhibition by this compound CA9_Inhibition CA IX Catalytic Activity Blocked pHe Increase in Extracellular pH (Less Acidic) CA9_Inhibition->pHe pHi Decrease in Intracellular pH (Intracellular Acidosis) CA9_Inhibition->pHi Adhesion_Mod CA IX Non-Catalytic Function Disrupted Adhesion Increased Cell-Cell Adhesion (E-cadherin/β-catenin) Adhesion_Mod->Adhesion Invasion Decreased ECM Degradation & Tumor Invasion pHe->Invasion Motility Decreased Cell Motility (Rho-GTPase Pathway) Adhesion->Motility Apoptosis Induction of Apoptosis (Caspase-3 Activation) pHi->Apoptosis caption Predicted Downstream Effects of CA IX Inhibition.

Caption: Predicted Downstream Effects of CA IX Inhibition.

Induction of Apoptosis

The disruption of pH homeostasis, leading to intracellular acidification, creates a stressful environment for cancer cells. Studies on other CA IX inhibitors have demonstrated that this can trigger programmed cell death, or apoptosis, evidenced by the activation of key executioner proteins like caspase-3.

Overcoming Drug Resistance

The acidic tumor microenvironment is a known factor in resistance to certain chemotherapies, as it can reduce drug uptake and efficacy. Furthermore, CA IX expression has been linked to the upregulation of drug efflux pumps. By normalizing the tumor pH, this compound may act as a chemosensitizer, enhancing the efficacy of co-administered anti-cancer agents.

Experimental Protocols for Investigation

The following are generalized methodologies for key experiments to validate the predicted downstream effects of this compound.

Carbonic Anhydrase Inhibition Assay

This biochemical assay is the first step to confirm the inhibitory activity of the compound.

  • Principle: Measures the esterase activity of purified recombinant human CA isoforms (e.g., hCA II, IX, XII). The hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol is monitored spectrophotometrically.

  • Methodology:

    • Recombinant hCA is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-SO₄).

    • The enzymatic reaction is initiated by adding the NPA substrate.

    • The rate of 4-nitrophenol formation is measured by the change in absorbance at ~400 nm over time.

    • IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay
  • Principle: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines that express CA IX (e.g., MDA-MB-231, A549) versus those that do not.

  • Methodology (MTT/MTS Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound for 24, 48, or 72 hours under both normoxic (21% O₂) and hypoxic (1-2% O₂) conditions.

    • A reagent (e.g., MTT or MTS) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

    • Absorbance is read on a plate reader, and cell viability is expressed as a percentage of the untreated control.

Cell Migration and Invasion Assay
  • Principle: To assess the effect of this compound on the migratory and invasive capacity of cancer cells using a Boyden chamber system.

  • Methodology (Transwell Assay):

    • Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber of a Transwell insert (with an 8.0 µm pore size membrane). For invasion assays, the membrane is pre-coated with a layer of Matrigel (an ECM substitute).

    • The lower chamber contains a chemoattractant, such as a medium with a high percentage of fetal bovine serum (FBS).

    • After incubation (e.g., 12-24 hours), non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Start Seed Cells in Upper Chamber Treatment Add this compound to Upper Chamber Start->Treatment Incubate Incubate (12-24h) Treatment->Incubate FixStain Fix and Stain Migrated Cells Incubate->FixStain Count Quantify Migrated Cells FixStain->Count caption Workflow for a Transwell Cell Migration Assay.

Caption: Workflow for a Transwell Cell Migration Assay.

Apoptosis Assay
  • Principle: To detect the induction of apoptosis via key markers like activated caspases.

  • Methodology (Western Blot for Cleaved Caspase-3):

    • Cancer cells are treated with this compound for a specified time (e.g., 24-48 hours).

    • Cells are lysed, and total protein is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and band intensity is quantified. An increase in the cleaved caspase-3 band indicates apoptosis.

Conclusion

This compound is a potent inhibitor of carbonic anhydrase IX, a validated anti-cancer target. Based on the well-established role of CA IX in promoting tumor progression through pH regulation, cell adhesion modulation, and invasion, it is hypothesized that this compound will exert significant anti-tumor effects. These include the reduction of cell proliferation, motility, and invasion, and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these downstream effects, which will be crucial for the further development of this compound as a potential therapeutic agent.

References

hCAII-IN-9: A Technical Guide for the Study of Carbonic Anhydrase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The isoform human Carbonic Anhydrase II (hCAII) is one of the most catalytically efficient enzymes known. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making these enzymes attractive targets for therapeutic intervention.

This technical guide focuses on hCAII-IN-9, a potent inhibitor of carbonic anhydrases. While specific detailed experimental data and protocols for this compound are not extensively published, this document provides the available quantitative data for this inhibitor and outlines established, generalized experimental protocols for the characterization of carbonic anhydrase inhibitors. These methodologies can be readily adapted for the comprehensive study of this compound's function and potential as a therapeutic agent.

Quantitative Data for this compound

This compound has been identified as a potent inhibitor of several human carbonic anhydrase isoforms. The available inhibitory activity is summarized in the table below. Notably, this compound has been reported to have no blood-brain barrier permeability[1].

IsoformIC50 (μM)
hCA II1.18[1]
hCA IX0.17[1]
hCA XII2.99[1]

Table 1: Inhibitory Potency (IC50) of this compound against Human Carbonic Anhydrase Isoforms.

Mechanism of Action and Inhibition

The catalytic mechanism of hCAII involves the zinc-hydroxide mechanism for the reversible hydration of carbon dioxide to bicarbonate and a proton. The active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule. This zinc-bound water is the key nucleophile in the hydration reaction.

Carbonic Anhydrase II Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ + H⁺ E_Zn_H2O->E_Zn_OH Deprotonation E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 CO₂ Binding E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O HCO₃⁻ release + H₂O

Figure 1: Simplified diagram of the carbonic anhydrase II catalytic cycle.

Sulfonamide-based inhibitors, a common class of CA inhibitors, typically function by coordinating to the active site zinc ion, displacing the catalytic water molecule and thereby blocking the enzyme's activity.

General Mechanism of Sulfonamide Inhibition Active_Site hCAII Active Site (E-Zn²⁺-H₂O) Inhibited_Complex Inhibited Complex (E-Zn²⁺-NHSO₂-R) Active_Site->Inhibited_Complex Binding and Displacement of H₂O Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Inhibited_Complex

Figure 2: General binding mechanism of a sulfonamide inhibitor to the hCAII active site.

Experimental Protocols

Determination of Inhibitory Potency (IC50 and Ki)

a) Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. It measures the rate of pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer (e.g., Tris-SO₄, HEPES) at a specific pH (typically 7.5)

  • pH indicator (e.g., phenol red, p-nitrophenol)

  • Purified recombinant hCAII, hCAIX, or hCAXII

  • This compound dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the assay buffer containing the purified CA enzyme and a specific concentration of the inhibitor.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Repeat the measurement for each inhibitor concentration.

  • Plot the initial reaction rate as a function of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

  • Ki values can be determined by applying the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).

b) p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

hCAII exhibits esterase activity, which can be conveniently monitored spectrophotometrically. This assay is a common and simpler alternative to the stopped-flow method.

Materials:

  • UV-Vis spectrophotometer or plate reader

  • p-Nitrophenyl acetate (pNPA) substrate

  • Buffer (e.g., Tris-HCl, pH 7.6)

  • Purified recombinant hCAII

  • This compound dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare a stock solution of pNPA in a solvent like acetonitrile.

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a cuvette or microplate well, add the assay buffer, the purified hCAII enzyme, and a specific concentration of the inhibitor.

  • Initiate the reaction by adding the pNPA substrate.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenolate.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value as described in the stopped-flow assay protocol.

Workflow for CA Inhibitor IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Reaction_Setup Set up Reaction Mixtures (Enzyme + Inhibitor) Inhibitor_Dilutions->Reaction_Setup Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Reaction_Setup Substrate_Solution Prepare Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate_Solution->Add_Substrate Reaction_Setup->Add_Substrate Measure_Activity Measure Enzymatic Activity (Spectrophotometry) Add_Substrate->Measure_Activity Plot_Data Plot Rate vs. [Inhibitor] Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 3: A representative experimental workflow for determining the IC50 of a carbonic anhydrase inhibitor.
Cellular Assays for Assessing Functional Effects

To understand the biological consequences of CA inhibition by this compound, various cell-based assays can be employed.

a) Cell Viability and Proliferation Assays (e.g., MTT, XTT)

These assays determine the effect of the inhibitor on cell growth and survival.

Materials:

  • Cancer cell lines known to express the target CA isoforms (e.g., breast, lung, colon cancer cell lines)

  • Cell culture medium and supplements

  • This compound

  • MTT or XTT reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cell growth inhibition.

b) Intracellular pH Measurement

This assay assesses the ability of the inhibitor to alter the intracellular pH, a key function of CAs.

Materials:

  • Target cells

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • This compound

  • Fluorometer or fluorescence microscope

Protocol:

  • Load the cells with the pH-sensitive fluorescent dye.

  • Treat the cells with this compound.

  • Measure the fluorescence intensity at the excitation wavelengths corresponding to the protonated and deprotonated forms of the dye.

  • Calculate the intracellular pH based on a standard calibration curve.

c) Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assay)

These assays are particularly relevant for studying the role of CA IX and CA XII in cancer metastasis.

Materials:

  • Target cancer cells

  • Wound healing assay plates or Transwell inserts (with or without Matrigel coating for invasion)

  • This compound

Protocol (Wound Healing):

  • Grow a confluent monolayer of cells.

  • Create a "scratch" or "wound" in the monolayer.

  • Treat the cells with this compound.

  • Monitor and image the closure of the wound over time.

  • Quantify the rate of cell migration.

Conclusion

This compound is a potent inhibitor of key carbonic anhydrase isoforms, particularly the tumor-associated hCA IX. While detailed biochemical and cellular characterization of this specific compound is not extensively documented in publicly available literature, the established methodologies outlined in this guide provide a robust framework for its in-depth study. Researchers and drug development professionals can utilize these protocols to elucidate the precise mechanism of action, binding kinetics, and cellular effects of this compound, thereby advancing our understanding of its potential as a pharmacological tool and therapeutic agent. Further research is warranted to fully characterize the biological profile of this promising inhibitor.

References

hCAII-IN-9: A Technical Guide for its Application as a Chemical Probe for Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hCAII-IN-9, a potent inhibitor of human carbonic anhydrase II (hCAII). This compound, with the chemical name N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide and CAS number 2878477-18-8, serves as a valuable chemical probe for studying the physiological and pathological roles of hCAII. This document details its biochemical properties, selectivity profile, and provides foundational experimental protocols for its use in research settings. Furthermore, it explores the broader context of carbonic anhydrase inhibition and its implications for cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the sulfonamide class, a well-established group of compounds known to target carbonic anhydrases. Its utility as a chemical probe stems from its ability to selectively bind to and inhibit the activity of hCAII, thereby allowing researchers to investigate the specific functions of this ubiquitous enzyme. Understanding the roles of hCAII is critical, as it is involved in a myriad of physiological processes, including pH regulation, CO2 transport, and ion exchange. Dysregulation of hCAII activity has been implicated in various diseases, making it a significant target for drug discovery.

Biochemical and Pharmacological Properties

Quantitative Data Summary

The inhibitory potency of this compound has been characterized against several human carbonic anhydrase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its activity profile.

IsoformIC50 (μM)
hCAII1.18[1][2]
hCAIX0.17[1][2]
hCAXII2.99[1][2]

Table 1: Inhibitory potency (IC50) of this compound against key human carbonic anhydrase isoforms.

Notably, this compound demonstrates a higher potency for the cancer-associated isoform hCAIX over the ubiquitous hCAII. An important pharmacological property of this compound is its lack of blood-brain barrier permeability, which is a critical consideration for its use in CNS-related research versus peripheral applications[1][2].

Chemical Structure

The chemical structure of this compound is provided below:

N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide

(Structure to be inferred from the chemical name and CAS number as a visual representation is not possible here.)

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe.

Synthesis of this compound

While a specific synthesis protocol for this compound is not publicly available, a general method for the synthesis of similar N-(disulfamoylphenyl)benzamide derivatives can be adapted. The synthesis generally involves the reaction of a substituted benzoyl chloride with a corresponding disulfamoylaniline in the presence of a base.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_5_dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl chloride Pyridine Pyridine (Base) 4_chloro_2_aminobenzene_1_3_disulfonamide 4-Chloro-2-aminobenzene-1,3-disulfonamide hCAII_IN_9 This compound (N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide) Pyridine->hCAII_IN_9 Solvent Anhydrous Solvent (e.g., Dichloromethane) G Prepare_Reagents Prepare Reagents: hCAII, this compound, p-NPA, Buffer Plate_Setup Set up 96-well plate: Buffer, hCAII, this compound (serial dilutions) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate enzyme and inhibitor Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction with p-NPA Pre_incubation->Reaction_Initiation Measurement Measure absorbance at 400 nm Reaction_Initiation->Measurement Data_Analysis Calculate reaction rates and IC50 Measurement->Data_Analysis G cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by this compound E_Zn_H2O E-Zn2+-H2O E_Zn_OH E-Zn2+-OH- E_Zn_H2O->E_Zn_OH -H+ E_Zn_HCO3 E-Zn2+-HCO3- E_Zn_OH->E_Zn_HCO3 +CO2 hCAII_IN_9 This compound (R-SO2NH2) E_Zn_OH->hCAII_IN_9 CO2 CO2 HCO3 HCO3- H_plus H+ E_Zn_HCO3->E_Zn_H2O +H2O -HCO3- E_Zn_Inhibitor E-Zn2+-NH-SO2-R hCAII_IN_9->E_Zn_Inhibitor Binding to active site Inactive_Enzyme Inactive Enzyme E_Zn_Inhibitor->Inactive_Enzyme G Hypoxia Hypoxia HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization hCAIX_Expression hCAIX Expression HIF_1a_Stabilization->hCAIX_Expression Extracellular_Acidification Extracellular Acidification hCAIX_Expression->Extracellular_Acidification Inhibition_of_hCAIX Inhibition of hCAIX hCAIX_Expression->Inhibition_of_hCAIX Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression hCAII_IN_9 This compound hCAII_IN_9->Inhibition_of_hCAIX pH_Normalization pH Normalization Inhibition_of_hCAIX->pH_Normalization Apoptosis_Inhibition_of_Metastasis Apoptosis & Inhibition of Metastasis pH_Normalization->Apoptosis_Inhibition_of_Metastasis

References

An In-depth Technical Guide to the Discovery and Synthesis of hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are expressed throughout the human body, playing critical roles in physiological processes such as pH homeostasis, respiration, and ion transport. The overexpression of certain isoforms, particularly human carbonic anhydrase II (hCA II) and IX (hCA IX), is associated with several pathologies. hCA II is a target for antiglaucoma drugs, while the tumor-associated hCA IX is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, making it a prime target for anticancer therapies.

hCAII-IN-9 is a potent inhibitor of carbonic anhydrases, demonstrating significant activity against hCA II and particularly hCA IX. This guide provides a comprehensive overview of the plausible discovery rationale, a detailed synthetic route, experimental protocols for its evaluation, and the relevant signaling pathways it may influence.

Data Presentation

The inhibitory potency of this compound against key human carbonic anhydrase isoforms is summarized in the table below. The data highlights its strong inhibition of the tumor-associated hCA IX isoform.

IsoformIC50 (μM)
hCA II1.18[1]
hCA IX0.17[1]
hCA XII2.99[1]

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for analogous benzenesulfonamide inhibitors.

Proposed Synthesis of this compound (as a 4-(2-acylhydrazinyl)benzenesulfonamide derivative)

The proposed synthesis involves a two-step process starting from 4-hydrazinylbenzenesulfonamide hydrochloride, a common precursor for this class of inhibitors.

Step 1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride

  • Diazotization: To a stirred suspension of sulfanilamide (10 mmol) in concentrated hydrochloric acid (15 mL) and water (15 mL) at 0-5 °C, a solution of sodium nitrite (12 mmol) in water (5 mL) is added dropwise. The reaction mixture is stirred for 30 minutes at the same temperature.

  • Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (30 mmol) in concentrated hydrochloric acid (20 mL). The mixture is stirred for 4 hours at 0-5 °C.

  • Isolation: The precipitate formed, 4-hydrazinylbenzenesulfonamide hydrochloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of the target compound, this compound

  • Acylation: To a solution of 4-hydrazinylbenzenesulfonamide hydrochloride (5 mmol) in a suitable solvent such as ethanol or acetic acid (25 mL), an appropriate acylating agent (e.g., an aromatic or heterocyclic acyl chloride or carboxylic acid with a coupling agent, 5 mmol) is added.

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 2-12 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound is determined using a stopped-flow CO2 hydrase assay or a colorimetric assay measuring the esterase activity of the enzyme.

  • Materials:

    • Recombinant human carbonic anhydrase isoforms (hCA II, IX, XII).

    • Assay buffer (e.g., 20 mM TRIS-HCl, pH 7.5).

    • Substrate: 4-nitrophenyl acetate (p-NPA) for the colorimetric assay.

    • Test compound (this compound) dissolved in DMSO.

    • Reference inhibitor (e.g., Acetazolamide).

    • 96-well microplate and a microplate reader.

  • Procedure (Colorimetric Assay):

    • A solution of the hCA enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) in the assay buffer for 10-15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the p-NPA substrate.

    • The rate of hydrolysis of p-NPA to 4-nitrophenolate is monitored by measuring the absorbance increase at 400 nm over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Synthesis Workflow of a Representative this compound Structure

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Formation of Hydrazine Intermediate cluster_step2 Step 2: Acylation Sulfanilamide Sulfanilamide Diazotization Diazotization (NaNO2, HCl, 0-5°C) Sulfanilamide->Diazotization AcylatingAgent Acylating Agent (e.g., Acyl Chloride) Acylation Acylation (Ethanol, Reflux) AcylatingAgent->Acylation Reduction Reduction (SnCl2, HCl) Diazotization->Reduction HydrazineIntermediate 4-Hydrazinylbenzenesulfonamide Hydrochloride Reduction->HydrazineIntermediate HydrazineIntermediate->Acylation hCAII_IN_9 This compound (Proposed Structure) Acylation->hCAII_IN_9

Caption: Proposed synthetic pathway for this compound.

Signaling Pathway: Role of hCA IX in the Tumor Microenvironment

hCAIX_Signaling_Pathway cluster_outcomes Consequences Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene hCAIX hCA IX Expression (on cell surface) CA9_Gene->hCAIX CO2_H2O CO2 + H2O hCAIX->CO2_H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H hCA IX catalysis Extracellular_Acidification Extracellular Acidification (Low pH) HCO3_H->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Slightly Alkaline pH) HCO3_H->Intracellular_Alkalinization Bicarbonate transporters Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Therapy_Resistance Therapy Resistance Extracellular_Acidification->Therapy_Resistance Cell_Survival Enhanced Cell Survival & Proliferation Intracellular_Alkalinization->Cell_Survival Tumor_Progression Tumor Progression Invasion_Metastasis->Tumor_Progression Therapy_Resistance->Tumor_Progression Cell_Survival->Tumor_Progression

Caption: Role of hCA IX in tumor progression under hypoxia.

References

An In-depth Technical Guide to the Interaction of hCAII-IN-9 with Zinc Metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of the carbonic anhydrase inhibitor hCAII-IN-9 with zinc metalloenzymes, focusing on the human carbonic anhydrase (hCA) family. This document details the mechanism of action, quantitative binding data, relevant experimental protocols, and the downstream cellular consequences of target inhibition.

Introduction to this compound and Zinc Metalloenzymes

This compound is a potent inhibitor of human carbonic anhydrases (hCAs), a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This catalytic activity is fundamental to a wide range of physiological processes, including pH homeostasis, respiration, and ion transport. Several hCA isoforms are established therapeutic targets for various diseases. In particular, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. As a sulfonamide-based inhibitor, this compound targets the active site of these enzymes, leading to their inactivation.

Quantitative Inhibition Data

While specific inhibition constants (Ki) for this compound are not widely published, available data demonstrates its potent inhibitory activity against several key hCA isoforms, particularly the tumor-associated hCA IX. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

IsoformIC50 (µM)Notes
hCA II1.18[1]A ubiquitous cytosolic isoform.
hCA IX0.17[1]A transmembrane, tumor-associated isoform.
hCA XII2.99[1]A transmembrane, tumor-associated isoform.

Mechanism of Interaction with the Zinc Metalloenzyme Active Site

The inhibitory activity of this compound, like other sulfonamide-based inhibitors, is centered on its interaction with the zinc ion (Zn2+) located deep within the active site of the carbonic anhydrase enzyme. This interaction is a hallmark of this class of inhibitors and is responsible for their high affinity and potent inhibition.

The catalytic mechanism of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors exploit this mechanism by displacing the hydroxide ion and directly coordinating with the zinc ion. The sulfonamide group (-SO2NH2) of this compound becomes deprotonated, and the nitrogen atom forms a coordinate bond with the Zn2+ ion. This binding is further stabilized by a network of hydrogen bonds with conserved active site residues, most notably the side chain of Threonine 199 (Thr199).

General Interaction of Sulfonamide Inhibitors with the hCA Active Site cluster_ActiveSite hCA Active Site Zn2+ Zn2+ His94 His94 Zn2+->His94 Coordination His96 His96 Zn2+->His96 Coordination His119 His119 Zn2+->His119 Coordination H2O_OH H2O / OH- Zn2+->H2O_OH Coordination Thr199 Thr199 Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->Zn2+ Displaces H2O/OH- and Coordinates Sulfonamide->Thr199 H-bond

Sulfonamide inhibitor binding to the zinc ion in the hCA active site.

Downstream Signaling Consequences of hCA IX Inhibition

The inhibition of hCA IX by compounds such as this compound has significant downstream effects, particularly in the context of cancer biology. By blocking the catalytic activity of hCA IX, these inhibitors disrupt the pH regulatory machinery of tumor cells, leading to a cascade of events that can culminate in apoptosis.

Under hypoxic conditions, cancer cells upregulate hCA IX to maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe). This pH gradient is crucial for tumor cell survival, proliferation, and invasion. Inhibition of hCA IX disrupts this balance, leading to intracellular acidification and a reduction in the acidification of the tumor microenvironment. These pH changes can, in turn, affect the activity of various signaling pathways, including those involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. The disruption of pH homeostasis is a key mechanism through which hCA IX inhibitors exert their anti-tumor effects.

Downstream Effects of hCA IX Inhibition hCAIIIN9 This compound hCAIX hCA IX Activity hCAIIIN9->hCAIX Inhibits apoptosis Apoptosis hCAIIIN9->apoptosis Induces pH_regulation Tumor pH Regulation hCAIX->pH_regulation Maintains cell_survival Cell Survival & Proliferation hCAIX->cell_survival Promotes pHi Increased Intracellular pH (pHi) pH_regulation->pHi Leads to pHe Decreased Extracellular pH (pHe) pH_regulation->pHe Leads to pHi->cell_survival Promotes cell_survival->apoptosis Inhibits

Logical flow of the consequences of hCA IX inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors like this compound with carbonic anhydrases.

Stopped-Flow CO2 Hydrase Assay for Inhibition Constant (Ki) Determination

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the pH change resulting from the CA-catalyzed hydration of CO2. The initial rate of the reaction is monitored spectrophotometrically using a pH indicator.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

  • Inhibitor stock solution (this compound) in DMSO.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5).

  • pH indicator solution (e.g., p-Nitrophenol).

  • CO2-saturated water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Prepare a series of inhibitor dilutions in the assay buffer.

  • Equilibrate the enzyme solution and the inhibitor dilutions to the desired temperature (e.g., 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with the inhibitor or DMSO control) with the CO2-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the initial rates against the inhibitor concentrations and fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Stopped-Flow CO2 Hydrase Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mixing Rapid Mixing (Stopped-Flow) Enzyme->Mixing Inhibitor Inhibitor Dilutions Inhibitor->Mixing CO2 CO2-Saturated Water + pH Indicator CO2->Mixing Monitoring Spectrophotometric Monitoring Mixing->Monitoring Rates Calculate Initial Rates Monitoring->Rates IC50 Determine IC50 Rates->IC50 Ki Calculate Ki IC50->Ki

References

Unlocking the Therapeutic Promise of hCAII-IN-9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of hCAII-IN-9, a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific data, experimental methodologies, and relevant signaling pathways associated with this compound, offering a foundational resource for exploring its therapeutic potential, particularly in oncology.

Core Efficacy: Quantitative Inhibition Data

This compound has demonstrated significant inhibitory activity against key human carbonic anhydrase isoforms implicated in tumorigenesis. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Target IsoformIC50 (μM)
hCA II1.18[1]
hCA IX0.17[1]
hCA XII2.99[1]

Note: Lower IC50 values indicate greater inhibitory potency.

Mechanism of Action: Targeting Hypoxia-Induced Tumorigenesis

This compound exerts its therapeutic potential by inhibiting carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes are crucial for cancer cell adaptation to the hypoxic and acidic tumor microenvironment.[2][3][4] Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including those encoding for hCA IX and hCA XII.[5][6][7] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intra- and extracellular pH. By inhibiting hCA IX and hCA XII, this compound disrupts this critical pH-regulating machinery, leading to intracellular acidification and a less favorable environment for tumor cell survival, proliferation, migration, and invasion.[2][8][9]

Key Signaling Pathways

The inhibition of hCA IX and hCA XII by this compound is anticipated to impact several critical signaling pathways that drive cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways.

Hypoxia_Inducible_Factor_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding CAIX_gene CAIX Gene HRE->CAIX_gene Transcription CAIX_protein hCA IX Protein CAIX_gene->CAIX_protein Translation hCAII_IN_9 This compound hCAII_IN_9->CAIX_protein Inhibition

Caption: Hypoxia-Inducible Factor (HIF-1) Signaling Pathway.

CAIX_Downstream_Effects cluster_effects Cellular Consequences cluster_pathways Affected Signaling Pathways hCAII_IN_9 This compound CAIX hCA IX/XII Inhibition hCAII_IN_9->CAIX pH_regulation Disrupted pH Homeostasis CAIX->pH_regulation STAT3 STAT3 CAIX->STAT3 AKT AKT CAIX->AKT ERK ERK CAIX->ERK Cell_Survival Decreased Cell Survival/Apoptosis pH_regulation->Cell_Survival Migration Inhibited Cell Migration & Invasion pH_regulation->Migration Proliferation Reduced Cell Proliferation pH_regulation->Proliferation

Caption: Downstream Effects of hCA IX/XII Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This assay directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO2.

Principle: The hydration of CO2 results in a change in pH, which is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The rate of the catalyzed reaction is compared to the uncatalyzed rate to determine the inhibitory activity of the compound.

Materials:

  • Purified recombinant human carbonic anhydrase (hCA II, hCA IX, or hCA XII)

  • This compound (or other test inhibitor)

  • CO2-saturated water

  • Buffer (e.g., Tris-SO4, pH 7.5)

  • pH indicator dye (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In one syringe of the stopped-flow apparatus, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).

  • In the second syringe, load the CO2-saturated buffer containing the pH indicator.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

  • Calculate the initial rate of the reaction from the linear phase of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., expressing hCA IX/XII)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., HIF-1α, p-STAT3, p-AKT, p-ERK, and loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the therapeutic potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (IC50 Determination) Cell_Viability Cell Viability Assays (MTT, etc.) Biochemical_Assay->Cell_Viability Lead to Cellular Testing Migration_Invasion Migration & Invasion Assays (Transwell) Cell_Viability->Migration_Invasion Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Xenograft_Model Tumor Xenograft Model Migration_Invasion->Xenograft_Model Promising in vitro results Western_Blot->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study PK_PD Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Study->PK_PD hCAII_IN_9 This compound hCAII_IN_9->Biochemical_Assay

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a selective inhibitor of tumor-associated carbonic anhydrase isoforms. The data and protocols outlined in this guide provide a solid framework for further investigation into its therapeutic potential. Future research should focus on comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant cancer models. Furthermore, a deeper exploration of its impact on the tumor microenvironment and potential synergistic effects with other anti-cancer agents will be crucial in defining its clinical utility. Given that this compound has been noted to lack blood-brain barrier permeability, its application may be particularly relevant for peripheral tumors.[1]

References

hCAII-IN-9 in Preclinical Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of carbonic anhydrases (CAs) has emerged as a promising therapeutic strategy in oncology. Certain CA isoforms, particularly human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are overexpressed in a variety of solid tumors and play a crucial role in tumor progression and survival. This technical guide provides an in-depth overview of the preclinical evaluation of carbonic anhydrase inhibitors in cancer models, with a specific focus on the inhibitor hCAII-IN-9.

Introduction to Carbonic Anhydrases in Cancer

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, the tumor microenvironment is often characterized by hypoxia (low oxygen).[2] This hypoxic state triggers the activation of hypoxia-inducible factor 1 (HIF-1), a transcription factor that upregulates the expression of several genes, including those encoding for CA IX and CA XII.[3][4]

These tumor-associated CAs are transmembrane proteins with their catalytic domains facing the extracellular space.[5] They contribute to the acidification of the tumor microenvironment by producing protons, while simultaneously exporting bicarbonate ions into the cancer cell to maintain a slightly alkaline intracellular pH (pHi).[1][5] This pH gradient favors tumor cell proliferation, invasion, metastasis, and resistance to therapy.[5] Consequently, inhibiting the activity of tumor-associated CAs is a rational approach to disrupt cancer cell survival and progression.

This compound: A Potent Carbonic Anhydrase Inhibitor

This compound is a potent inhibitor of several human carbonic anhydrase isoforms. Its inhibitory activity has been quantified, demonstrating a notable selectivity for the tumor-associated isoform hCA IX. A key characteristic of this compound is its lack of permeability across the blood-brain barrier.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key hCA isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

IsoformIC50 (μM)Reference
hCA II1.18[2]
hCA IX0.17[2]
hCA XII2.99[2]

Table 1: Inhibitory activity (IC50) of this compound against human carbonic anhydrase isoforms.

Mechanism of Action of Carbonic Anhydrase Inhibitors in Cancer

The antitumor effects of carbonic anhydrase inhibitors (CAIs) stem from their ability to disrupt the pH regulation maintained by tumor-associated CAs. By inhibiting the enzymatic activity of CA IX and CA XII, CAIs induce a cascade of events that are detrimental to cancer cells.

cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) cluster_effects Therapeutic Outcomes CAIX/XII CA IX/XII H_HCO3_ext H⁺ + HCO₃⁻ CAIX/XII->H_HCO3_ext pH_reg pH Homeostasis H2O_CO2_ext H₂O + CO₂ H2O_CO2_ext->CAIX/XII H_HCO3_ext->pH_reg Bicarbonate Import Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Metastasis Invasion & Metastasis Metastasis_Reduction Reduced Metastasis pH_reg->Proliferation pH_reg->Metastasis This compound This compound This compound->CAIX/XII Inhibition

Signaling pathway of CAIX/XII inhibition by this compound.

By inhibiting CA IX/XII, this compound is expected to lead to:

  • Reversal of the pH gradient: Inhibition of extracellular proton production and intracellular bicarbonate accumulation leads to intracellular acidification and an increase in extracellular pH.

  • Induction of apoptosis: The disruption of pH homeostasis can trigger programmed cell death.

  • Inhibition of tumor growth and metastasis: The altered pH environment is less conducive to cell proliferation, invasion, and the metastatic cascade.

Experimental Protocols for Preclinical Evaluation of Carbonic Anhydrase Inhibitors

Detailed below are generalized methodologies for the preclinical assessment of CAIs like this compound.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the CAI on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines known to express CA IX (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) are cultured under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • Treatment: Cells are treated with a range of concentrations of the CAI for 24, 48, and 72 hours.

  • Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo. Proliferation can be assessed by BrdU incorporation or cell counting.

  • Data Analysis: IC50 values for cell viability and proliferation are calculated.

Cell_Lines Cancer Cell Lines (e.g., HT-29, MDA-MB-231) Culture Culture under Normoxia & Hypoxia Cell_Lines->Culture Treatment Treat with varying concentrations of CAI Culture->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Assay Perform Viability/Proliferation Assay (e.g., MTT) Incubation->Assay Analysis Calculate IC50 values Assay->Analysis

Workflow for in vitro cell viability and proliferation assays.
In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the efficacy of the CAI in reducing tumor growth in an animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically to establish xenograft tumors.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CAI is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CA IX expression, proliferation markers).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor growth between treated and control groups.

Implantation Implant Cancer Cells in Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer CAI or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Excise and Weigh Tumors at Endpoint Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Workflow for in vivo tumor growth inhibition studies.

Conclusion

Carbonic anhydrase inhibitors represent a targeted therapeutic approach for a variety of solid tumors, particularly those characterized by hypoxia. The mechanism of action, centered on the disruption of tumor pH regulation, offers a compelling rationale for their use in oncology. While specific preclinical data for this compound in cancer models is not extensively published, its potent and selective inhibition of hCA IX suggests it is a valuable tool for further investigation. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this compound and other novel carbonic anhydrase inhibitors.

References

A Technical Guide to Targeting Human Carbonic Anhydrase II in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells.[1][2] A primary risk factor and the only modifiable target for current treatments is elevated intraocular pressure (IOP).[1][2] Human carbonic anhydrase II (hCAII), a zinc-dependent metalloenzyme, is a key player in the production of aqueous humor in the ciliary body of the eye.[3][4] Inhibition of hCAII reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers IOP. This makes hCAII a validated and critical target for the development of anti-glaucoma therapeutics.[5]

This technical guide provides an in-depth overview of the role of hCAII in glaucoma, focusing on the mechanism of its inhibitors and their evaluation in research models. While this document addresses the broad class of hCAII inhibitors, it is important to note that a specific compound designated "hCAII-IN-9" is not prominently documented in the reviewed scientific literature. The principles, protocols, and data presented herein are based on established knowledge of well-characterized hCAII inhibitors and emerging therapeutic strategies.

The Role of hCAII in Aqueous Humor Production and Glaucoma

Human carbonic anhydrase II is one of 16 known hCA isoforms and is abundantly expressed in various human tissues, including the ciliary epithelium of the eye.[3][6] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation and fluid secretion.[6] In the eye, the production of bicarbonate by hCAII in the ciliary processes is a crucial step in the secretion of aqueous humor.[5]

In glaucoma, the outflow of aqueous humor is often impaired, leading to an increase in IOP and subsequent damage to the optic nerve.[2] By inhibiting hCAII, the rate of aqueous humor production can be decreased, thus lowering IOP.[4][5] Systemic and topical carbonic anhydrase inhibitors (CAIs) have been a cornerstone of glaucoma therapy for decades.[3][5] However, first and second-generation CAIs often lack isoform selectivity, leading to potential systemic side effects.[6][7] Current research focuses on developing isoform-selective inhibitors and novel therapeutic modalities to improve efficacy and reduce off-target effects.[6][7]

Quantitative Data on hCAII Inhibitors

The inhibitory activity of compounds against hCAII is a critical parameter in their evaluation as potential anti-glaucoma agents. The following table summarizes key quantitative data for representative hCAII inhibitors.

Compound ClassExample CompoundInhibition Constant (Kᵢ) against hCAIINotes
SulfonamidesAcetazolamideLow nanomolar rangeA widely used, non-selective CAI.[3][5]
SulfonamidesBrinzolamideLow nanomolar rangeA topically administered CAI used in glaucoma treatment.[4]
DithiocarbamatesVarious derivativesNanomolar to sub-nanomolar rangeA class of potent hCAII inhibitors.[3]
MonothiocarbamatesVarious derivativesLow to medium nanomolar rangeEffective inhibitors of hCA I, II, IX, and XII.[8]
Novel ScaffoldsChalcones, Thiophenes, etc.Nanomolar rangeInvestigated for potent and selective hCAII inhibition.[3]
PROTACsDegrader 11DC₅₀ in the sub-nanomolar rangeA heterobifunctional degrader that induces hCAII degradation.[7]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which hCAII inhibitors lower IOP is through the suppression of aqueous humor formation. This is achieved by blocking the catalytic activity of hCAII in the ciliary epithelium.

G cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O hCAII hCAII CO2_H2O->hCAII Substrates H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous dissociation Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor hCAII->H2CO3 Catalysis hCAII_Inhibitor hCAII Inhibitor (e.g., Sulfonamide) hCAII_Inhibitor->hCAII Inhibition

Mechanism of hCAII Inhibition in Aqueous Humor Production.

A newer approach to targeting hCAII involves the use of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules that induce the degradation of the target protein. A hCAII-targeting PROTAC consists of a ligand that binds to hCAII, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This leads to the ubiquitination and subsequent degradation of hCAII by the proteasome.

G hCAII_PROTAC hCAII PROTAC Ternary_Complex hCAII-PROTAC-CRBN Ternary Complex hCAII_PROTAC->Ternary_Complex hCAII hCAII hCAII->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation hCAII Degradation Proteasome->Degradation

Mechanism of hCAII Degradation by a PROTAC.

Experimental Protocols

The evaluation of hCAII inhibitors for glaucoma research typically involves a series of in vitro and in vivo experiments.

In Vitro hCAII Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a compound against purified hCAII.

Materials:

  • Recombinant human carbonic anhydrase II (hCAII)

  • Test compound (inhibitor)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0)

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of hCAII in the assay buffer to a final concentration of approximately 40 nM.[6]

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the hCAII solution and varying concentrations of the test compound to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.[6]

  • Initiate the enzymatic reaction by adding the substrate, pNPA (final concentration ~500 µM).[6]

  • Immediately measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 405 nm over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

In Vivo IOP Measurement in a Glaucoma Model

Objective: To assess the efficacy of a hCAII inhibitor in lowering intraocular pressure in an animal model of glaucoma.

Animal Model: A common model is the chronic ocular hypertension model in mice or rabbits, induced by methods such as microbead injection into the anterior chamber.

Materials:

  • Glaucoma animal model

  • Test compound formulated for topical or systemic administration

  • Tonometer suitable for small animals (e.g., TonoLab)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatize the animals and establish baseline IOP measurements.

  • Induce ocular hypertension in the experimental group.

  • Administer the test compound to the treated group and a vehicle control to the control group.

  • Measure IOP at various time points post-administration using a tonometer. Anesthesia is typically required for accurate measurements.

  • Compare the IOP levels between the treated and control groups to determine the efficacy of the compound in lowering IOP.

  • Monitor for any signs of ocular irritation or systemic side effects.

Experimental Workflow for hCAII Inhibitor Development

The development and evaluation of a novel hCAII inhibitor for glaucoma follows a structured workflow, from initial screening to preclinical in vivo studies.

G Compound_Screening Compound Library Screening In_Vitro_Assay In Vitro hCAII Inhibition Assay (IC₅₀/Kᵢ) Compound_Screening->In_Vitro_Assay Selectivity_Profiling Isoform Selectivity Profiling (hCAI, IV, IX, etc.) In_Vitro_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., ciliary epithelial cells) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Glaucoma_Model In Vivo Efficacy in Glaucoma Animal Model (IOP) Cell_Based_Assays->In_Vivo_Glaucoma_Model Pharmacokinetics Pharmacokinetic and Toxicology Studies In_Vivo_Glaucoma_Model->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Lead_Optimization->In_Vitro_Assay Iterative Improvement

Workflow for the Development of hCAII Inhibitors.

Conclusion

Targeting human carbonic anhydrase II remains a clinically validated and highly effective strategy for the management of glaucoma. While traditional sulfonamide-based inhibitors have been successful, ongoing research is focused on improving isoform selectivity and exploring novel therapeutic modalities such as protein degraders. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical evaluation of new hCAII-targeted therapies. A thorough understanding of the underlying biology, coupled with rigorous in vitro and in vivo testing, is essential for the development of the next generation of anti-glaucoma drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the in vitro characterization of hCAII-IN-9, a potential inhibitor of human Carbonic Anhydrase II (hCAII). The protocols outlined below cover the determination of inhibitory activity through enzyme kinetics and the assessment of cellular effects on hCAII protein levels.

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its involvement in diseases such as glaucoma, epilepsy, and certain cancers has made it a significant therapeutic target.[3][4] Aryl sulfonamides are a well-established class of potent hCAII inhibitors that bind to the zinc ion in the active site.[3][5] This document details the in vitro assays to evaluate the efficacy of novel inhibitors like this compound.

Mechanism of Action of Carbonic Anhydrase II

The catalytic mechanism of hCAII involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate.[1][2][6] The resulting bicarbonate is then displaced by a water molecule, regenerating the active site for the next catalytic cycle.[2] Inhibitors, such as those from the aryl sulfonamide class, typically function by coordinating to the zinc ion, thereby preventing the binding and hydration of carbon dioxide.[3][5]

Experimental Protocols

hCAII Enzymatic Inhibition Assay (Esterase Activity)

This assay determines the inhibitory potential of this compound by measuring the esterase activity of hCAII. The enzyme can hydrolyze p-nitrophenyl acetate (pNPA) to produce the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically at 405 nm.[5] The rate of p-nitrophenolate production is proportional to the enzyme's activity.

Materials and Reagents:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • This compound (or other test inhibitors)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom polystyrene plates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCAII in HEPES buffer.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in DMSO.

    • Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • 50 mM HEPES buffer (pH 8.0)

      • hCAII enzyme (final concentration of 40 nM)[3][5]

      • Varying concentrations of this compound (or vehicle control - DMSO).

    • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.[3][5]

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding pNPA to a final concentration of 500 µM.[3][5]

    • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based hCAII Degradation Assay (Western Blot)

This assay is designed to assess if this compound induces the degradation of the hCAII protein within a cellular context, a mechanism relevant for compounds like proteolysis-targeting chimeras (PROTACs).[3][5]

Materials and Reagents:

  • HEK293 cells (known to express hCAII)[3][5]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against hCAII

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293 cells in appropriate flasks or plates.

    • Treat the cells with varying concentrations of this compound (e.g., from 5 pM to 15 µM) or a vehicle control (DMSO) for 24 hours.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with PBS and lyse them using lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for hCAII.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody.

    • Wash the membrane again and apply a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for hCAII and a loading control (e.g., GAPDH or β-actin).

    • Normalize the hCAII band intensity to the loading control.

    • Determine the percentage of hCAII degradation for each treatment condition relative to the vehicle control.

    • Plot the percentage of degradation against the drug concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][5]

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.

Table 1: Inhibitory Activity of this compound

CompoundIC50 (nM)Ki (nM)Inhibition Mechanism
This compoundValueValuee.g., Competitive
Acetazolamide (Control)ValueValueCompetitive

Note: IC50 and Ki values to be determined experimentally. The inhibition mechanism can be elucidated through further kinetic studies.

Table 2: Cell-Based Degradation Profile of this compound

CompoundCell LineDC50 (nM)Dmax (%)Treatment Time (h)
This compoundHEK293ValueValue24
Control CompoundHEK293ValueValue24

Note: DC50 and Dmax values to be determined experimentally.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

hCAII_Catalytic_Cycle cluster_enzyme hCAII Active Site E-Zn-OH E-Zn-OH⁻ E-Zn-H2O E-Zn-H₂O E-Zn-OH->E-Zn-H2O Nucleophilic Attack & Bicarbonate Formation H_plus H⁺ E-Zn-OH->H_plus Proton Release E-Zn-H2O->E-Zn-OH Proton Shuttle HCO3 HCO₃⁻ E-Zn-H2O->HCO3 Bicarbonate Release CO2 CO₂ CO2->E-Zn-OH Substrate Binding H2O H₂O H2O->E-Zn-H2O Water Binding

Caption: Catalytic cycle of human Carbonic Anhydrase II.

hCAII_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: hCAII, Inhibitor, pNPA plate_setup Set up 96-well plate: Buffer, hCAII, Inhibitor prep_reagents->plate_setup pre_incubation Pre-incubate for 10 min plate_setup->pre_incubation add_substrate Add pNPA substrate pre_incubation->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate det_inhibition Determine % Inhibition calc_rate->det_inhibition calc_ic50 Calculate IC50 det_inhibition->calc_ic50

Caption: Workflow for the hCAII enzymatic inhibition assay.

hCAII_Degradation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis culture_cells Culture HEK293 Cells treat_cells Treat with this compound (24 hours) culture_cells->treat_cells cell_lysis Cell Lysis & Protein Quantification treat_cells->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blotting sds_page->western_blot imaging Chemiluminescent Imaging western_blot->imaging quantify_bands Quantify Band Intensities imaging->quantify_bands normalize_data Normalize to Loading Control quantify_bands->normalize_data calc_degradation Calculate % Degradation, DC50, and Dmax normalize_data->calc_degradation

Caption: Workflow for the cell-based hCAII degradation assay.

References

Application Notes and Protocols for Live-Cell Imaging with hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hCAII-IN-9, a potent carbonic anhydrase inhibitor, for live-cell imaging applications. This document outlines the inhibitor's characteristics, offers detailed protocols for its use in imaging, and presents visual workflows to facilitate experimental design and execution.

Introduction

This compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms, enzymes that are crucial in various physiological processes, including pH regulation, CO₂ transport, and tumorigenesis. The differential expression of CA isoforms in various tissues and disease states, such as the overexpression of hCA IX in hypoxic tumors, makes them attractive targets for diagnostic and therapeutic development. This compound's inhibitory activity against key isoforms suggests its potential as a chemical probe to investigate the roles of these enzymes in cellular functions through live-cell imaging.

Quantitative Data

The inhibitory potency of this compound against key human carbonic anhydrase isoforms has been determined, providing a basis for its application in targeted cellular studies.

Target IsoformIC50 (µM)
hCA II1.18
hCA IX0.17
hCA XII2.99

Table 1: Inhibitory concentrations (IC50) of this compound against human carbonic anhydrase isoforms II, IX, and XII.

Additionally, it has been noted that this compound does not exhibit blood-brain barrier permeability, a crucial factor for consideration in in vivo studies.

Mechanism of Action

This compound, as a sulfonamide-based inhibitor, is believed to follow the established mechanism of action for this class of compounds. The sulfonamide moiety coordinates to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. In the context of live-cell imaging, if this compound is fluorescent, its accumulation at the site of its target enzymes (e.g., hCA IX on the cell surface of hypoxic tumor cells) would enable visualization of these enzyme populations.

General Mechanism of Sulfonamide-Based CA Inhibition cluster_0 CA Active Site cluster_1 Inhibited CA Active Site Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H₂O / OH⁻ Zn(II)->H2O/OH- Inhibitor_bound Inhibitor H2O/OH-->Inhibitor_bound Displacement This compound This compound (Sulfonamide Inhibitor) This compound->Zn(II) Binding to Active Site Zn(II)_inhibited Zn(II) His94_inhibited His94 Zn(II)_inhibited->His94_inhibited His96_inhibited His96 Zn(II)_inhibited->His96_inhibited His119_inhibited His119 Zn(II)_inhibited->His119_inhibited Zn(II)_inhibited->Inhibitor_bound

Figure 1: General mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor like this compound.

Experimental Protocols

The following protocols are generalized based on methodologies for other fluorescent sulfonamide-based carbonic anhydrase inhibitors and should be optimized for your specific cell line and experimental conditions.

Note on Spectral Properties: The excitation and emission maxima for this compound are not publicly available. It is critical to experimentally determine these spectral properties using a spectrophotometer or a fluorescence microscope with a spectral detector before proceeding with imaging experiments.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general steps for staining live cells with this compound and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., a cell line known to express hCA II or hCA IX)

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

    • Culture cells to the desired confluency (typically 60-80%).

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the final working concentration. The optimal concentration should be determined experimentally but can range from 0.1 to 10 µM based on the IC50 values.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or phenol red-free medium to remove unbound inhibitor and reduce background fluorescence.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Place the dish on the fluorescence microscope stage equipped with a live-cell imaging chamber.

    • Acquire images using the predetermined optimal excitation and emission wavelengths for this compound.

Live-Cell Imaging Workflow with this compound Start Start Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Prepare_Staining_Solution Prepare this compound staining solution Cell_Culture->Prepare_Staining_Solution Stain_Cells Incubate cells with This compound Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash to remove unbound inhibitor Stain_Cells->Wash_Cells Image_Cells Acquire images with fluorescence microscope Wash_Cells->Image_Cells End End Image_Cells->End

Figure 2: A generalized experimental workflow for live-cell imaging using this compound.

Protocol 2: Competition Assay for Target Specificity

This protocol can be used to confirm that the fluorescence signal from this compound is due to specific binding to its target carbonic anhydrase.

Materials:

  • All materials from Protocol 1

  • An unlabeled, high-affinity carbonic anhydrase inhibitor (e.g., acetazolamide)

Procedure:

  • Cell Preparation:

    • Prepare two sets of cells as described in Protocol 1.

  • Pre-incubation with Unlabeled Inhibitor (Competition Group):

    • To one set of cells, add a high concentration (e.g., 100-fold molar excess) of the unlabeled carbonic anhydrase inhibitor (e.g., acetazolamide) dissolved in culture medium.

    • Incubate for 30 minutes at 37°C.

  • Staining:

    • To both the competition group (pre-incubated with unlabeled inhibitor) and the control group, add the this compound staining solution. For the competition group, the staining solution should also contain the excess unlabeled inhibitor.

    • Incubate both sets of cells as determined in Protocol 1.

  • Washing and Imaging:

    • Wash and image both sets of cells as described in Protocol 1.

Expected Outcome: A significant reduction in the fluorescence signal in the competition group compared to the control group indicates that this compound binds specifically to the target carbonic anhydrase.

Logical Flow of a Competition Assay Start Start Prepare_Cells Prepare two sets of cells Start->Prepare_Cells Control_Group Control Group Prepare_Cells->Control_Group Competition_Group Competition Group Prepare_Cells->Competition_Group Add_hCAII_IN_9 Add this compound Control_Group->Add_hCAII_IN_9 Add_Unlabeled_Inhibitor Add excess unlabeled inhibitor Competition_Group->Add_Unlabeled_Inhibitor Image_Control Image Cells Add_hCAII_IN_9->Image_Control Add_hCAII_IN_9_with_competitor Add this compound with unlabeled inhibitor Add_Unlabeled_Inhibitor->Add_hCAII_IN_9_with_competitor Image_Competition Image Cells Add_hCAII_IN_9_with_competitor->Image_Competition Compare_Signal Compare Fluorescence Image_Control->Compare_Signal Image_Competition->Compare_Signal Specific_Binding Signal significantly reduced => Specific Binding Compare_Signal->Specific_Binding Yes Non_Specific_Binding Signal not reduced => Non-specific Binding Compare_Signal->Non_Specific_Binding No End End Specific_Binding->End Non_Specific_Binding->End

Figure 3: Logical workflow for a competition assay to determine the binding specificity of this compound.

Troubleshooting

  • High Background:

    • Optimize the washing steps by increasing the number or duration of washes.

    • Reduce the concentration of this compound.

    • Use a phenol red-free imaging medium.

  • No or Weak Signal:

    • Confirm the expression of the target carbonic anhydrase isoform in your cell line.

    • Increase the concentration of this compound or the incubation time.

    • Ensure the excitation and emission wavelengths are correctly set for this compound.

    • Check the health of the cells.

  • Phototoxicity:

    • Minimize the exposure time and intensity of the excitation light.

    • Use a more sensitive camera.

    • Acquire images at longer intervals for time-lapse experiments.

Conclusion

This compound is a potent carbonic anhydrase inhibitor with potential for use as a fluorescent probe in live-cell imaging. The provided protocols offer a starting point for researchers to visualize the localization and dynamics of carbonic anhydrases in living cells. Successful application will require initial characterization of the probe's spectral properties and optimization of the staining and imaging conditions for the specific cellular system under investigation.

Application Notes and Protocols for Western Blot Analysis of hCAII-IN-9 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase II (CAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This catalytic activity is fundamental to pH regulation, CO2 transport, and ion exchange.[3] Human CAII (hCAII) is abundantly expressed across various tissues.[3] The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues and a water molecule, which acts as a potent nucleophile in its hydroxide form.[2][4]

Given its physiological importance, inhibitors of hCAII have been developed for therapeutic applications, including treatments for glaucoma and epilepsy.[3] hCAII-IN-9 is an investigational inhibitor of hCAII. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on protein expression levels, particularly focusing on downstream signaling pathways potentially modulated by CAII inhibition. While direct inhibition of enzyme activity may not alter the total protein level of hCAII itself, it can influence the expression of proteins in pathways sensitive to changes in pH and ion concentration. For instance, the related isoform Carbonic Anhydrase IX (CAIX), a hypoxia-inducible enzyme, is known to influence tumor microenvironment acidity, which in turn can affect metastatic processes by modulating the expression of proteins like Matrix Metalloproteinase-9 (MMP-9).[5][6]

This protocol will therefore outline the Western blot procedure to assess the expression of hCAII, MMP-9, and a loading control in response to treatment with this compound.

Signaling Pathway

Signaling_Pathway

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable model as they endogenously express hCAII.[3][7]

  • Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.[7]

Protein Extraction
  • After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of RIPA buffer containing protease inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and transfer to a new tube.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blot Protocol

This protocol is a standard procedure for Western blotting.[8]

  • Sample Preparation: Mix 25 µg of total protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 12.5% polyacrylamide gel.[9]

    • Include a pre-stained protein ladder to monitor protein separation and size.

    • Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Perform the transfer at 100V for 1 hour in a cold room or on ice.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[8]

    • Recommended antibodies and dilutions:

      • Rabbit anti-hCAII Polyclonal Antibody (1:1000 dilution)

      • Rabbit anti-MMP-9 Polyclonal Antibody (1:1000 dilution)

      • Mouse anti-β-actin Monoclonal Antibody (1:5000 dilution, as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[8]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin).

Data Presentation

The following table presents hypothetical data from a Western blot experiment investigating the effect of this compound on hCAII and MMP-9 protein levels in HEK293 cells.

Treatment GrouphCAII (Normalized Intensity)MMP-9 (Normalized Intensity)
Vehicle (DMSO)1.00 ± 0.081.00 ± 0.12
This compound (0.1 µM)0.98 ± 0.090.85 ± 0.10
This compound (1 µM)1.02 ± 0.110.62 ± 0.09
This compound (10 µM)0.95 ± 0.100.35 ± 0.07

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram

Western_Blot_Workflow

References

hCAII-IN-9: Application Notes and Protocols for Hypoxia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and is associated with poor prognosis, metastasis, and resistance to therapy.[1] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is strongly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) pathway.[1] CAIX plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.[2] Its limited expression in normal tissues and overexpression in various cancers make it an attractive therapeutic target.[1]

hCAII-IN-9 is a potent carbonic anhydrase inhibitor with a compelling profile for investigation in hypoxia research. While it inhibits human carbonic anhydrase II (hCAII), it demonstrates significantly greater potency against the hypoxia-inducible isoform, hCAIX. This preferential inhibition suggests its potential as a tool to selectively target hypoxic cancer cells.

This document provides detailed application notes and experimental protocols for utilizing this compound in hypoxia studies.

This compound: Inhibitory Profile

The inhibitory activity of this compound against key carbonic anhydrase isoforms has been determined, highlighting its potency against the hypoxia-inducible CAIX.

IsoformIC50 (μM)Relevance in Hypoxia
hCAII 1.18Ubiquitously expressed cytosolic isoform. Inhibition can lead to off-target effects.
hCAIX 0.17 Strongly induced by hypoxia; a key target in hypoxic tumors.
hCAXII 2.99Another transmembrane isoform induced by hypoxia, though often to a lesser extent than CAIX.

This data is compiled from publicly available information. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.

Application Notes

This compound's potent inhibition of CAIX makes it a valuable tool for investigating the role of this enzyme in hypoxic cancer biology. Potential applications include:

  • Investigating the role of CAIX in pH regulation under hypoxia: By inhibiting CAIX, researchers can study the effects on intracellular and extracellular pH in cancer cells cultured under hypoxic conditions.

  • Evaluating the impact of CAIX inhibition on hypoxic cell viability and proliferation: Experiments can be designed to assess whether inhibiting CAIX with this compound leads to decreased survival and growth of cancer cells specifically under low oxygen conditions.

  • Studying the involvement of CAIX in cell migration and invasion: The effect of this compound on the migratory and invasive potential of cancer cells can be examined to understand the role of CAIX in metastasis.

  • Assessing the potential for chemosensitization or radiosensitization: this compound can be used in combination with standard cancer therapies to determine if CAIX inhibition can enhance their efficacy in hypoxic tumors.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in a hypoxic setting.

Cell Culture under Hypoxic Conditions

Objective: To culture cancer cells in a low-oxygen environment to induce the expression of hypoxia-inducible factors and their target genes, such as CA9.

Materials:

  • Cancer cell line of interest (e.g., HT-29, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O₂, 5% CO₂, balance N₂)

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere overnight under normoxic conditions (21% O₂, 5% CO₂).

  • The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Place the culture vessels into a pre-equilibrated hypoxia chamber or incubator set to the desired oxygen concentration (e.g., 1% O₂).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A parallel set of plates should be maintained under normoxic conditions as a control.

  • After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction, RNA isolation, or cell viability assays).

Western Blot Analysis of HIF-1α and CAIX Expression

Objective: To determine the effect of this compound on the protein levels of HIF-1α and its target, CAIX, in cells cultured under hypoxia.

Materials:

  • Cell lysates from normoxic and hypoxic cultures treated with this compound or vehicle

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-CAIX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for CA9 Gene Expression

Objective: To measure the effect of this compound on the mRNA levels of the CA9 gene.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for CA9 and a reference gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Protocol:

  • Isolate total RNA from cells cultured under normoxic and hypoxic conditions with and without this compound treatment.

  • Synthesize cDNA from the isolated RNA.

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in CA9 gene expression, normalized to the reference gene.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells under hypoxic conditions.

Materials:

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the plates under normoxic or hypoxic conditions for the desired time period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Signaling Pathway of CAIX Induction and Function in Hypoxia

Hypoxia_CAIX_Pathway cluster_cell Cancer Cell CO2_ext CO₂ CAIX CAIX (Carbonic Anhydrase IX) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ HCO3_ext HCO₃⁻ Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_gene CA9 Gene Transcription HIF1a->CA9_gene CA9_gene->CAIX CAIX->H_ext CAIX->HCO3_ext pH_reg Intracellular pH Regulation (Alkalinization) CAIX->pH_reg Survival Cell Survival & Proliferation pH_reg->Survival hCAII_IN_9 This compound hCAII_IN_9->CAIX Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treatment: This compound vs. Vehicle Culture->Treatment Incubation Incubation Treatment->Incubation Normoxia Normoxia (21% O₂) Incubation->Normoxia Hypoxia Hypoxia (1% O₂) Incubation->Hypoxia Harvest Harvest Cells Normoxia->Harvest Hypoxia->Harvest Western Western Blot (HIF-1α, CAIX) Harvest->Western qPCR qRT-PCR (CA9 mRNA) Harvest->qPCR Viability Cell Viability Assay Harvest->Viability Migration Migration/Invasion Assay Harvest->Migration

References

Application Notes and Protocols for hCAII-IN-9 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in a variety of physiological processes, including pH homeostasis, respiration, and ion transport.[1] Its involvement in pathological conditions such as glaucoma, epilepsy, and particularly in cancer, where it contributes to the acidic tumor microenvironment, has made it a significant target for drug discovery.[2][3] hCAII-IN-9 is a potent inhibitor of carbonic anhydrases, demonstrating activity against hCAII and the tumor-associated isoforms hCA IX and hCA XII. These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel carbonic anhydrase inhibitors.

Mechanism of Action

This compound, as a sulfonamide-based inhibitor, functions by coordinating to the zinc ion within the active site of the carbonic anhydrase enzyme.[4] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton.[5] By blocking this catalytic step, this compound effectively inhibits the enzymatic activity of carbonic anhydrase. The primary amino group of the sulfonamide moiety is crucial for this zinc-binding activity.

Data Presentation

The inhibitory activity of this compound and other representative sulfonamide inhibitors against various human carbonic anhydrase isoforms is summarized below. This data is essential for understanding the potency and selectivity profile of these compounds.

Table 1: Inhibitory Potency (IC50/Ki) of this compound and Representative Inhibitors against Key hCA Isoforms

CompoundhCA I (Ki, nM)hCA II (IC50/Ki, nM)hCA IX (IC50/Ki, nM)hCA XII (IC50/Ki, nM)
This compound *Not Reported11801702990
Acetazolamide (AAZ)**25012255.7
U-NO2***Not Reported1516
Compound 18f****955515215

*Data for this compound is presented as IC50 values. **Representative data for the well-characterized inhibitor Acetazolamide (Ki values).[2] ***Representative data for a selective ureido-substituted benzenesulfonamide (Ki values).[6] ****Representative data for a selective coumarin-based sulfonamide (Ki values).[7]

Table 2: Kinetic Parameters of Representative Carbonic Anhydrase Inhibitors

CompoundTarget IsoformKon (M-1s-1)Koff (s-1)Residence Time (1/Koff, s)
Representative Sulfonamide AhCA II1.0 x 1076.9 x 10-11.45
Representative Sulfonamide BhCA II5.0 x 1061.0 x 10-31000

Signaling Pathways and Experimental Workflows

The inhibition of carbonic anhydrases, particularly the tumor-associated isoform hCA IX, can have significant downstream effects on cancer cell physiology. By disrupting pH regulation, inhibitors can impact lactate transport and signaling pathways that contribute to tumor growth and survival.

signaling_pathway cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell CO2_H2O CO2 + H2O hCAIX hCA IX CO2_H2O->hCAIX Catalysis H_HCO3 H+ + HCO3- Lactate_out Lactate hCAIX->H_HCO3 MCT Monocarboxylate Transporter (MCT) hCAIX->MCT Facilitates Proton Transport MCT->Lactate_out Efflux Glycolysis Glycolysis Lactate_in Lactate Glycolysis->Lactate_in Lactate_in->MCT pH_regulation Intracellular pH Regulation (pHi > pHe) Proliferation Cell Proliferation & Survival pH_regulation->Proliferation hCAII_IN_9 This compound hCAII_IN_9->hCAIX Inhibition

Caption: this compound inhibits hCA IX, disrupting pH homeostasis and lactate efflux in cancer cells.

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel carbonic anhydrase inhibitors.

experimental_workflow Start Start Compound_Library Compound Library (e.g., in 384-well plates) Start->Compound_Library Compound_Transfer Compound Transfer (Acoustic Dispensing or Pin Tool) Compound_Library->Compound_Transfer Assay_Plate_Prep Assay Plate Preparation (Addition of hCAII enzyme) Assay_Plate_Prep->Compound_Transfer Pre_incubation Pre-incubation (Compound-Enzyme Interaction) Compound_Transfer->Pre_incubation Substrate_Addition Substrate Addition (p-Nitrophenyl Acetate) Pre_incubation->Substrate_Addition Kinetic_Read Kinetic Absorbance Reading (405 nm) Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis (Rate of Reaction, % Inhibition) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification (Primary Hits) Data_Analysis->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. other CA isoforms) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization End End Lead_Optimization->End

Caption: High-throughput screening workflow for identifying carbonic anhydrase inhibitors.

Experimental Protocols

High-Throughput Screening (HTS) using a Colorimetric Esterase Activity Assay

This protocol describes a robust and cost-effective method for screening compound libraries for inhibitors of hCAII's esterase activity.[8]

Materials:

  • Purified recombinant human Carbonic Anhydrase II (hCAII)

  • This compound (or other control inhibitor like Acetazolamide)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for compound dissolution)

  • 384-well, clear, flat-bottom assay plates

  • Acoustic liquid handler or pin tool for compound transfer

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Plating:

    • Prepare a master plate of test compounds and this compound (as a positive control) serially diluted in DMSO.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only for negative (no inhibition) and blank (no enzyme) controls.

  • Enzyme Addition:

    • Prepare a working solution of hCAII in Assay Buffer. The final concentration in the assay should be determined empirically to yield a robust signal (e.g., 10-50 nM).

    • Dispense the hCAII working solution into all wells except the blank controls. Add Assay Buffer to the blank wells.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a fresh working solution of pNPA in Assay Buffer. The final concentration in the assay should be at or near the Km of hCAII for pNPA to ensure sensitivity to competitive inhibitors.

    • Add the pNPA solution to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) at room temperature. The product of pNPA hydrolysis, p-nitrophenolate, is yellow and absorbs at this wavelength.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Subtract the average rate of the blank wells from all other wells.

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Ratecompound / RateDMSO control)] x 100

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Orthogonal Stopped-Flow CO2 Hydration Assay

To confirm the inhibitory activity of hits from the primary screen on the native physiological reaction of hCAII, a stopped-flow CO2 hydration assay can be performed. This method directly measures the inhibition of the conversion of CO2 to bicarbonate.

Materials:

  • Purified hCAII and hit compounds

  • CO2-saturated water

  • Buffer with a pH indicator (e.g., 20 mM HEPES, 20 mM TAPS, pH 8.5, containing a suitable colorimetric pH indicator)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of hCAII and the inhibitor in the assay buffer.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a decrease in pH.

  • Determine the initial rate of the reaction.

Data Analysis:

  • Compare the rates of the inhibited reactions to the uninhibited control to determine the percent inhibition and calculate Ki values.

Conclusion

This compound serves as a valuable tool for researchers engaged in the discovery and development of novel carbonic anhydrase inhibitors. The provided protocols for high-throughput screening, coupled with the contextual information on relevant signaling pathways and quantitative inhibitor data, offer a robust framework for initiating and advancing drug discovery programs targeting hCAII and related isoforms. Careful consideration of inhibitor selectivity and mechanism of action will be critical for the development of effective and safe therapeutics.

References

Application Notes and Protocols for the Administration of Carbonic Anhydrase Inhibitor hCAII-IN-9 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

hCAII-IN-9 is a potent inhibitor of human carbonic anhydrase (CA) isoforms, with in vitro studies demonstrating significant activity against hCA II and hCA IX, and to a lesser extent, hCA XII.[1] Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are implicated in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[2][3][4] As such, inhibitors of these enzymes are valuable tools for cancer research and potential therapeutic agents. Notably, this compound has been reported to lack blood-brain barrier permeability, which may influence its systemic effects and potential applications.[1]

These application notes provide a generalized framework for the preclinical evaluation of this compound in animal models, drawing upon established protocols for other carbonic anhydrase inhibitors. Researchers should note that specific experimental parameters for this compound will require empirical determination.

Quantitative Data Summary

Due to the absence of published in vivo data for this compound, the following tables present hypothetical data for illustrative purposes. These tables are structured to guide researchers in presenting their own findings.

Table 1: In Vitro Inhibitory Activity of this compound

Target IsoformIC50 (µM)
hCA II1.18[1]
hCA IX0.17[1]
hCA XII2.99[1]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue (Unit)
Administration RouteIntraperitoneal (i.p.)
Dose25 mg/kg
Cmax15 µM
Tmax1 hour
Half-life (t½)4 hours
AUC (0-t)60 µM*h
Clearance0.4 L/h/kg

Table 3: Hypothetical Efficacy of this compound in a Xenograft Mouse Model (e.g., HT-29 colon cancer)

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
This compound (25 mg/kg, daily)800 ± 18046.7%
Standard-of-care600 ± 15060.0%
This compound + Standard-of-care350 ± 10076.7%

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving carbonic anhydrases II and IX in the tumor microenvironment, which this compound is expected to modulate.

CA_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX CAIX (membrane-bound) CAIX_gene->CAIX pHi Intracellular pH (pHi) (maintained) CAIX->pHi regulates pHe Extracellular pH (pHe) (acidic) CAIX->pHe contributes to acidification CAII CAII (cytosolic) CAII->pHi regulates Glycolysis Increased Glycolysis Lactate Lactate & H+ Production Glycolysis->Lactate Lactate->pHi lowers hCAII_IN_9 This compound hCAII_IN_9->CAIX inhibits hCAII_IN_9->CAII inhibits Invasion Invasion & Metastasis pHe->Invasion

Caption: Simplified signaling pathway of CAIX and CAII in a tumor cell under hypoxic conditions.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound.

Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to assess the efficacy of this compound in reducing tumor growth in a subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Cancer cell line (e.g., HT-29, MDA-MB-231)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a sterile solution (e.g., PBS or serum-free media) at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1) to promote tumor formation.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (dose to be determined by dose-ranging studies)

      • Group 3: Positive control (standard-of-care chemotherapy)

      • Group 4: this compound in combination with the positive control

  • Drug Administration:

    • Prepare fresh formulations of this compound and control treatments on each day of dosing.

    • Administer the treatments via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily, five days a week).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

    • The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point (e.g., 21-28 days), or when signs of excessive morbidity are observed.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol provides a general method for determining the pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Vehicle for intravenous (i.v.) and oral (p.o.) or intraperitoneal (i.p.) administration

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Animal Dosing:

    • Divide mice into groups for different administration routes (e.g., i.v. and i.p./p.o.).

    • Administer a single dose of this compound. A typical i.v. dose might be 1-5 mg/kg, while an i.p./p.o. dose could be 10-50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters (Cmax, Tmax, t½, AUC, clearance, and volume of distribution).

Protocol 3: Assessment of Target Engagement and Pharmacodynamics

This protocol aims to confirm that this compound is interacting with its target (CAIX/CAII) in vivo and eliciting a biological response.

Materials:

  • Tumor-bearing mice from an efficacy study (Protocol 1)

  • Antibodies for CAIX, CAII, and markers of hypoxia (e.g., pimonidazole, HIF-1α) and proliferation (e.g., Ki-67)

  • Reagents for immunohistochemistry (IHC) or western blotting

Procedure:

  • Tissue Collection:

    • At the end of the efficacy study, or at specific time points, collect tumor tissues from treated and control animals.

    • For hypoxia analysis, mice can be injected with a hypoxia marker like pimonidazole 1-2 hours before tissue collection.

    • Fix a portion of the tumor in formalin for IHC or snap-freeze the remainder for western blot analysis.

  • Immunohistochemistry:

    • Process the formalin-fixed, paraffin-embedded tumor sections.

    • Perform IHC staining for CAIX, Ki-67, and the hypoxia marker.

    • Analyze the stained slides to assess changes in protein expression and localization, as well as effects on cell proliferation in hypoxic versus normoxic tumor regions.

  • Western Blotting:

    • Prepare protein lysates from the frozen tumor tissues.

    • Perform western blot analysis to quantify the expression levels of CAIX and CAII.

  • Carbonic Anhydrase Activity Assay:

    • Tumor lysates can also be used to measure CA activity using an established assay, such as monitoring the pH change upon CO2 hydration. This can demonstrate the direct inhibitory effect of this compound on enzyme activity in the tumor.

Experimental Workflow Diagram

The following diagram illustrates a typical preclinical workflow for evaluating a novel carbonic anhydrase inhibitor like this compound.

Experimental_Workflow cluster_preclinical_evaluation Preclinical Evaluation of this compound in_vitro In Vitro Characterization (IC50 against CA isoforms) pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD Studies) in_vitro->pk_pd efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy toxicity Toxicology Studies (Dose-ranging, acute/chronic) pk_pd->toxicity data_analysis Data Analysis & Interpretation efficacy->data_analysis toxicity->data_analysis go_no_go Go/No-Go Decision for Clinical Development data_analysis->go_no_go

Caption: A generalized preclinical workflow for the evaluation of this compound.

References

Application Notes and Protocols for hCAII-IN-9: In Vitro Characterization and a Framework for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific in vivo dosage and administration data for a compound designated "hCAII-IN-9" is not available in the public domain. The following application notes and protocols are based on the in vitro characterization of a potent human Carbonic Anhydrase II (hCAII) degrader, compound 11 , as described in recent literature.[1][2] These notes provide a comprehensive guide for the in vitro evaluation of hCAII degraders and present a hypothetical framework for future in vivo experiments.

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide.[3][4][5] Its involvement in pathologies such as glaucoma and certain cancers has made it a significant therapeutic target.[6] Targeted protein degradation using heterobifunctional degraders has emerged as a powerful strategy to eliminate target proteins, offering potential advantages over traditional inhibition. This document outlines the protocols for the in vitro characterization of hCAII degraders, using the published data on degrader 11 as a representative example, and proposes a logical workflow for subsequent in vivo evaluation.

In Vitro Characterization of hCAII Degraders

Dose-Response Analysis of hCAII Degradation

This protocol details the determination of the degradation concentration 50 (DC50) and the maximum degradation (Dmax) of a hCAII degrader in a cellular context.

Table 1: Summary of In Vitro Degradation Data for hCAII Degrader 11 [1][2]

ParameterValueCell LineTreatment Duration
DC500.5 ± 0.3 nMHEK29324 hours
Dmax~100%HEK29324 hours
Effective Concentration Range50 pM to 15 µMHEK29324 hours

Experimental Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells, which endogenously express hCAII, in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of the hCAII degrader in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound to achieve the desired final concentrations (e.g., from 5 pM to 15 µM).

  • Dosing: Seed HEK293 cells in multi-well plates. Once the cells reach the desired confluency, treat them with the various concentrations of the degrader. Include a vehicle control group treated with DMSO alone.

  • Incubation: Incubate the treated cells for 24 hours.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for hCAII.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for hCAII and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the hCAII band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of hCAII degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining hCAII against the logarithm of the degrader concentration and fit a sigmoidal dose-response curve to determine the DC50 and Dmax values.

Time-Course of hCAII Degradation

This protocol assesses the rate of degradation of hCAII following treatment with the degrader.

Table 2: Time-Course of hCAII Degradation with 50 nM of Degrader 11 in HEK293 Cells [2]

Time PointhCAII Degradation Status
2 hoursDegradation begins
6 hoursMaximal degradation reached
48 hoursSustained degradation observed

Experimental Protocol:

  • Cell Culture and Dosing: Culture and seed HEK293 cells as described in the dose-response protocol. Treat the cells with a fixed concentration of the degrader (e.g., 50 nM of degrader 11 ).

  • Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).

  • Western Blot Analysis and Data Analysis: Follow the same procedures for cell lysis, Western blotting, and data analysis as outlined in the dose-response protocol to determine the level of hCAII at each time point.

Mechanism of Action: Proteasome-Dependence Assay

This protocol confirms that the degradation of hCAII is mediated by the ubiquitin-proteasome system (UPS).

Experimental Protocol:

  • Cell Culture and Pre-treatment: Culture and seed HEK293 cells. Pre-treat one set of cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1 hour.

  • Dosing: Treat both the pre-treated and non-pre-treated cells with the hCAII degrader (e.g., 50 nM of degrader 11 ) for a duration sufficient to induce maximal degradation (e.g., 6 hours). Include appropriate vehicle controls.

  • Western Blot Analysis: Perform Western blot analysis as previously described to assess the levels of hCAII.

  • Analysis: A rescue of hCAII degradation in the cells pre-treated with the proteasome inhibitor confirms that the degrader acts through the UPS.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of a typical hCAII degrader and a proposed experimental workflow for its evaluation.

hCAII_Degradation_Pathway cluster_cell Cellular Environment hCAII hCAII Ternary_Complex Ternary Complex (hCAII-Degrader-E3) hCAII->Ternary_Complex Degrader hCAII Degrader (e.g., this compound) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_hCAII Polyubiquitinated hCAII Ternary_Complex->Poly_Ub_hCAII Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_hCAII->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: Mechanism of hCAII targeted protein degradation.

In_Vivo_Workflow cluster_preclinical Preclinical Evaluation Workflow In_Vitro In Vitro Characterization (DC50, Dmax, Time-course) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vitro->PK_PD Select Lead Compound Dose_Finding Dose-Range Finding Toxicity Studies PK_PD->Dose_Finding Determine Exposure & Dosing Regimen Efficacy_Studies Efficacy Studies in Disease Models Dose_Finding->Efficacy_Studies Establish Safe & Effective Dose Biomarker_Analysis Biomarker Analysis (Target Engagement) Efficacy_Studies->Biomarker_Analysis Confirm Mechanism in Vivo

Caption: Proposed workflow for in vivo evaluation of a hCAII degrader.

Proposed Framework for In Vivo Experiments

While specific in vivo data for this compound is unavailable, the following section provides a general framework for designing and conducting initial in vivo studies for a novel hCAII degrader.

Animal Model Selection

The choice of animal model will depend on the therapeutic indication. For instance, models of glaucoma or specific cancers with high hCAII expression would be appropriate. It is also important to consider the cross-reactivity of the degrader with the hCAII ortholog in the selected animal species.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the degrader and to establish a relationship between drug concentration and the extent of hCAII degradation in relevant tissues.

Protocol Outline:

  • Animal Dosing: Administer the degrader to a cohort of animals (e.g., mice or rats) via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection: Collect blood samples at multiple time points post-administration. At the end of the study, collect tissues of interest (e.g., tumor, eye, kidney).

  • PK Analysis: Analyze the plasma samples to determine the concentration of the degrader over time. This will provide key PK parameters such as half-life, Cmax, and AUC.

  • PD Analysis: Homogenize the collected tissues and perform Western blot analysis to quantify the levels of hCAII. This will establish the extent and duration of target degradation in different tissues.

Dose-Range Finding and Toxicity Studies

Objective: To identify a safe and tolerable dose range for efficacy studies.

Protocol Outline:

  • Dose Escalation: Administer escalating doses of the degrader to different groups of animals.

  • Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and clinical signs.

  • Histopathology: At the end of the study, perform a macroscopic and microscopic examination of major organs to identify any potential pathologies.

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of the hCAII degrader in a relevant disease model.

Protocol Outline:

  • Model Induction: Induce the disease in the chosen animal model.

  • Treatment: Once the disease is established, treat the animals with the degrader at a dose and schedule determined from the PK/PD and toxicity studies. Include a vehicle-treated control group.

  • Efficacy Endpoints: Monitor relevant efficacy endpoints throughout the study. For example, in a cancer model, this could be tumor volume. In a glaucoma model, this could be intraocular pressure.

  • Terminal Analysis: At the end of the study, collect tumors or relevant tissues for biomarker analysis (e.g., hCAII levels, downstream pathway modulation).

Conclusion

The provided protocols offer a comprehensive guide for the in vitro characterization of hCAII degraders, exemplified by the potent degrader 11 . While in vivo data for "this compound" is not yet available, the proposed framework for preclinical in vivo studies provides a logical and systematic approach to advance a promising hCAII degrader towards clinical development. Careful execution of these studies will be critical in determining the therapeutic potential of this class of molecules.

References

Application Notes and Protocols for hCAII-IN-9 in Co-immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of hCAII-IN-9, a potent carbonic anhydrase inhibitor, in co-immunoprecipitation (Co-IP) assays to investigate protein-protein interactions involving human carbonic anhydrase II (hCAII).

Introduction

Human carbonic anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Beyond its catalytic activity, hCAII participates in protein-protein interactions, forming complexes that are vital for processes like ion transport and pH regulation.[4][5][6] Understanding how these interactions are modulated can provide significant insights into cellular function and disease pathology.

This compound is a potent inhibitor of several carbonic anhydrase isoforms.[7] Its use in co-immunoprecipitation (Co-IP) assays can be a powerful tool to investigate whether the inhibition of hCAII's catalytic activity influences its association with binding partners. This can help in elucidating the functional consequences of hCAII inhibition and in the development of novel therapeutics.

Data Presentation

The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. This data is crucial for designing experiments and interpreting results, as it indicates the inhibitor's potency and selectivity.

IsoformIC50 (μM)
hCA II1.18[7]
hCA IX0.17[7]
hCA XII2.99[7]

Signaling Pathways and Protein Interactions

hCAII has been shown to interact with several proteins, including the anion exchanger 1 (Band 3), the sodium-hydrogen antiporter 1 (NHE1), SLC4A7, and SLC26A6.[4][5] These interactions are often crucial for the function of these transporters. For instance, the interaction with NHE1 is thought to facilitate the removal of protons generated during cellular metabolism. The use of this compound in Co-IP assays can help determine if the catalytic activity of hCAII is necessary for these interactions.

Below is a diagram illustrating a potential protein interaction network for hCAII that could be investigated.

hCAII_Interaction_Network cluster_membrane Plasma Membrane cluster_cytosol Cytosol NHE1 NHE1 (Sodium-Hydrogen Antiporter 1) Band3 Band 3 (Anion Exchanger 1) SLC4A7 SLC4A7 SLC26A6 SLC26A6 hCAII hCAII hCAII->NHE1 Interaction hCAII->Band3 Interaction hCAII->SLC4A7 Interaction hCAII->SLC26A6 Interaction hCAII_IN_9 This compound hCAII_IN_9->hCAII Inhibits

Figure 1: Potential protein interaction network of hCAII.

Experimental Protocols

This section provides a detailed protocol for performing a Co-IP experiment to study the effect of this compound on the interaction between hCAII and a putative binding partner.

Experimental Workflow Diagram

The overall workflow for the Co-IP experiment is depicted in the diagram below.

CoIP_Workflow start Start: Cell Culture treatment Treatment with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclearing Pre-clearing Lysate (with control IgG beads) lysis->preclearing immunoprecipitation Immunoprecipitation (with anti-hCAII antibody) preclearing->immunoprecipitation incubation Incubation with Protein A/G beads immunoprecipitation->incubation washing Washing Beads incubation->washing elution Elution of Protein Complexes washing->elution analysis Analysis (SDS-PAGE, Western Blot) elution->analysis end End analysis->end

Figure 2: Experimental workflow for Co-IP with this compound.

Detailed Co-immunoprecipitation Protocol

Materials:

  • Cells expressing endogenous or overexpressed tagged hCAII and its putative binding partner.

  • This compound (and a suitable vehicle, e.g., DMSO).

  • Primary antibodies: anti-hCAII for immunoprecipitation, and antibodies against the putative binding partner and hCAII for Western blotting.

  • Control IgG (from the same species as the IP antibody).

  • Protein A/G magnetic beads or agarose beads.

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), with freshly added protease and phosphatase inhibitors.

  • Elution Buffer: 1x SDS-PAGE loading buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

  • Phosphate-buffered saline (PBS).

  • Reagents and equipment for SDS-PAGE and Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency (e.g., 80-90%).

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time. The concentration and time should be optimized based on the IC50 of the inhibitor and the biological question.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis/Wash Buffer to the cells.[8][9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C with gentle rotation.[10]

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against hCAII. The optimal antibody concentration should be determined empirically.

    • As a negative control, add control IgG to a separate aliquot of the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the beads to bind the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and then pellet them. These washing steps are critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, for functional assays, use a non-denaturing elution buffer.[10]

  • Analysis by Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against hCAII and the putative interacting protein.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

Expected Results and Interpretation:

  • Input: Western blot of the initial cell lysate should show the presence of both hCAII and its binding partner in all samples.

  • IP: anti-hCAII:

    • In the vehicle-treated sample, a band for the binding partner should be detected if it interacts with hCAII.

    • In the this compound-treated sample, if the interaction is dependent on the catalytic activity of hCAII, the band for the binding partner may be reduced or absent. If the interaction is independent of catalytic activity, the band intensity should be similar to the vehicle control.

  • IP: Control IgG: No bands for either protein should be detected, confirming the specificity of the immunoprecipitation.

By comparing the amount of the co-immunoprecipitated binding partner in the presence and absence of this compound, researchers can infer the role of hCAII's catalytic function in mediating the protein-protein interaction.

References

Application Notes and Protocols: Measuring hCAII-IN-9 Efficacy in 3D Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2][3] Unlike traditional 2D cell cultures, 3D models recapitulate key aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, thereby providing a more predictive platform for evaluating anticancer therapeutics.[1][3][4]

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[5][6] The isoform hCAII is ubiquitously expressed in normal tissues, while hCAIX and hCAXII are tumor-associated proteins, often overexpressed in response to hypoxia, a common feature of solid tumors.[5][7][8] This overexpression contributes to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[5][7][8] Consequently, inhibition of these tumor-associated CAs presents a promising strategy for cancer treatment.[7][9]

hCAII-IN-9 is a potent carbonic anhydrase inhibitor with demonstrated activity against hCAII, hCAIX, and hCAXII.[10] These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D cell culture models, offering a framework for researchers to assess its anti-tumorigenic potential in a physiologically relevant context.

Mechanism of Action of Carbonic Anhydrase Inhibitors in Cancer

In the hypoxic core of solid tumors, cancer cells switch to glycolytic metabolism, leading to the production of acidic metabolites like lactic acid. To avoid intracellular acidosis, cancer cells upregulate pH-regulating enzymes, including carbonic anhydrases IX and XII, at the cell surface.[5][8] These enzymes convert CO2 and water into bicarbonate and protons in the extracellular space, contributing to the acidification of the tumor microenvironment.[5] This acidic milieu facilitates invasion, metastasis, and chemoresistance.

Sulfonamide-based inhibitors, such as this compound, target the active site of carbonic anhydrases.[11][12] The sulfonamide group coordinates with the zinc ion in the enzyme's active site, blocking its catalytic activity.[11][13][14] By inhibiting tumor-associated CAs like hCAIX and hCAXII, these compounds can disrupt pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment.[15] This can, in turn, inhibit tumor growth, reduce invasion, and potentially enhance the efficacy of conventional chemotherapies.[7][16]

cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space Glycolysis Glycolysis CO2_in CO2 Glycolysis->CO2_in Metabolism hCAIX_XII hCAIX / hCAXII CO2_in->hCAIX_XII H2O_in H2O H2O_in->hCAIX_XII H_out H+ hCAIX_XII->H_out HCO3_out HCO3- hCAIX_XII->HCO3_out Acidic_TME Acidic Tumor Microenvironment H_out->Acidic_TME Contributes to Invasion_Metastasis Invasion & Metastasis Acidic_TME->Invasion_Metastasis Promotes hCAII_IN_9 This compound hCAII_IN_9->hCAIX_XII Inhibits cluster_prep Spheroid Preparation cluster_treatment Treatment & Analysis cluster_assays Endpoint Assays Cell_Culture 1. 2D Cell Culture Hanging_Drop 2. Hanging Drop Spheroid Formation Cell_Culture->Hanging_Drop Spheroid_Transfer 3. Transfer to ULA Plate Hanging_Drop->Spheroid_Transfer Inhibitor_Addition 4. Add this compound Spheroid_Transfer->Inhibitor_Addition Incubation 5. Incubate (72h) Inhibitor_Addition->Incubation Viability_Assay 6a. Viability Assay (CellTiter-Glo 3D) Incubation->Viability_Assay Invasion_Assay 6b. Invasion Assay (BME Matrix) Incubation->Invasion_Assay Data_Analysis 7. Data Analysis (IC50, Invasion Area) Viability_Assay->Data_Analysis Invasion_Assay->Data_Analysis

References

Application Notes and Protocols for Studying Chemoresistance in Cancer Cells using hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hCAII-IN-9, a potent carbonic anhydrase inhibitor, to investigate and potentially overcome chemoresistance in cancer cells. The information compiled is based on the known mechanisms of carbonic anhydrase inhibitors in cancer biology and chemoresistance.

Introduction

Chemoresistance is a significant obstacle in cancer therapy, leading to treatment failure and disease relapse. A key contributor to this phenomenon is the tumor microenvironment, which is often characterized by hypoxia and extracellular acidosis.[1] Under hypoxic conditions, cancer cells upregulate the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that drives the expression of various genes promoting cell survival and adaptation, including carbonic anhydrases (CAs), particularly CAIX and CAXII.[2][3]

These transmembrane enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, leading to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH (pHi).[4] This altered pH gradient favors cancer cell proliferation and invasion and can directly interfere with the efficacy of weakly basic chemotherapeutic drugs, such as doxorubicin, by reducing their cellular uptake.[5]

This compound is a potent inhibitor of human carbonic anhydrases II, IX, and XII. Its ability to inhibit CAIX and CAXII, which are overexpressed in many tumors and linked to chemoresistance, makes it a valuable tool for studying and potentially reversing this resistance.[6] By inhibiting these enzymes, this compound is expected to disrupt pH regulation in the tumor microenvironment, thereby increasing the efficacy of conventional chemotherapeutic agents.

Quantitative Data

The inhibitory activity of this compound against key human carbonic anhydrase isoforms is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro and in vivo studies.

Target IsoformIC50 ValueReference
hCAII1.18 µM[6]
hCAIX0.17 µM[6]
hCAXII2.99 µM[6]

Signaling Pathways and Mechanisms of Action

The mechanism by which this compound is proposed to overcome chemoresistance involves the inhibition of CAIX and CAXII, leading to a disruption of the pH balance in the tumor microenvironment. This, in turn, is expected to enhance the uptake and cytotoxicity of chemotherapeutic drugs.

chemoresistance_pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX/XII CAIX/XII HIF-1α->CAIX/XII upregulates pH Regulation pH Regulation CAIX/XII->pH Regulation maintains alkaline pHi acidifies pHe Drug Efflux Drug Efflux pH Regulation->Drug Efflux enhances Cell Survival Cell Survival pH Regulation->Cell Survival promotes This compound This compound This compound->CAIX/XII inhibits Chemotherapy Chemotherapy Chemotherapy->Cell Survival induces apoptosis

Figure 1: Proposed mechanism of this compound in overcoming chemoresistance.

Experimental Protocols

The following are generalized protocols for key experiments to study the effect of this compound on chemoresistance. Note: These protocols are based on studies using other carbonic anhydrase inhibitors and should be optimized for this compound and the specific cell lines and chemotherapeutic agents being investigated.

Cell Viability Assay to Assess Chemosensitization

This protocol determines the ability of this compound to sensitize chemoresistant cancer cells to a chemotherapeutic agent.

Materials:

  • Chemoresistant cancer cell line (e.g., Doxorubicin-resistant MCF-7 breast cancer cells) and its parental sensitive cell line.

  • This compound (stock solution in DMSO).

  • Chemotherapeutic agent (e.g., Doxorubicin).

  • Complete cell culture medium.

  • 96-well plates.

  • MTT or similar cell viability reagent.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of the chemotherapeutic agent and this compound in complete culture medium.

  • Treat the cells with:

    • Chemotherapeutic agent alone at various concentrations.

    • This compound alone at various concentrations (to determine its intrinsic cytotoxicity).

    • A combination of the chemotherapeutic agent and a fixed, non-toxic concentration of this compound. A starting point for this compound could be around its IC50 for CAIX (0.17 µM), with a range tested (e.g., 0.1 µM, 1 µM, 10 µM).

  • Incubate the cells for a period relevant to the chemotherapeutic agent's mechanism of action (e.g., 48-72 hours).

  • Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.[5]

  • Measure the absorbance using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates chemosensitization.

cell_viability_workflow Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Overnight Incubate Incubate Treat Cells->Incubate 48-72h Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Absorbance Measure Absorbance Add Viability Reagent->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Figure 2: Workflow for the cell viability assay.
Western Blot Analysis of CAIX and HIF-1α Expression

This protocol is used to determine if this compound affects the expression of CAIX and its upstream regulator HIF-1α, particularly under hypoxic conditions.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against CAIX, HIF-1α, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to 70-80% confluency.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2) or by treating them with a chemical inducer for a specified time (e.g., 16-24 hours). A normoxic control group should be maintained.

  • Treat the hypoxic and normoxic cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of CAIX and HIF-1α.

western_blot_workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Figure 3: General workflow for Western blot analysis.

Disclaimer

The provided protocols are intended as a general guide. It is essential for researchers to optimize these protocols for their specific experimental conditions, including cell lines, chemotherapeutic agents, and concentrations of this compound. As of the last update, specific studies detailing the use of this compound in chemoresistance models are not available in the public domain. Therefore, the successful application of this inhibitor for this purpose will require independent validation and optimization.

References

Application Notes: Protocol for Assessing Blood-Brain Barrier Permeability of hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For the development of therapeutics targeting the CNS, overcoming or effectively penetrating the BBB is a critical challenge.

Carbonic anhydrase II (CAII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide. In the human brain, CAII is found in oligodendrocytes, myelin, and the choroid plexus epithelium, playing roles in pH regulation, cerebrospinal fluid (CSF) formation, and neuronal signaling.[1][2] The development of BBB-penetrant CAII inhibitors, such as the hypothetical compound hCAII-IN-9, is of significant interest for treating various neurological disorders.[3][4]

This document provides a detailed, multi-tiered protocol for assessing the BBB permeability of this compound, progressing from high-throughput in vitro screening to definitive in vivo validation.

Workflow for BBB Permeability Assessment

The assessment follows a logical progression from simple, rapid assays to more complex, physiologically relevant models. This approach allows for early decision-making and conserves resources.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Interpretation A This compound Physicochemical Property Analysis B PAMPA-BBB Assay A->B Initial Permeability Prediction C Cell-Based Transwell Assay (e.g., hCMEC/D3) B->C If Permeable (Pe > 4 x 10^-6 cm/s) G Calculate Permeability Coefficients (Pe, Papp) B->G D Rodent Pharmacokinetic Study (IV or PO Administration) C->D If Promising In Vitro Results (Papp > 1 x 10^-6 cm/s) C->G E Sample Collection (Blood & Brain) D->E F LC-MS/MS Quantification of this compound E->F H Calculate Brain-to-Plasma Ratio (Kp and Kp,uu) F->H I BBB Permeability Classification G->I H->I G cluster_factors Factors Influencing Permeability blood Blood Capillary bbb Apical Membrane Brain Endothelial Cell Basolateral Membrane blood->bbb:f0 brain Brain Parenchyma bbb:f2->brain drug This compound drug->bbb:f1 Permeation physchem Physicochemical Properties - Low MW (<400 Da) - High Lipophilicity (logP 1-3) - Low PSA (<90 Ų) physchem->drug transporters Transporters - Efflux (e.g., P-gp, BCRP) - Influx (e.g., OATP) transporters->bbb:f1 metabolism Metabolism (Enzymatic Barrier) metabolism->bbb:f1

References

Application Notes and Protocols: hCAII-IN-9 in CO2 Sequestration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a remarkably efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate and a proton. This catalytic activity is one of the fastest known for any enzyme, making hCAII a subject of significant interest in the development of biocatalytic systems for CO₂ capture and sequestration.[1][2] Understanding the kinetics and mechanism of hCAII is paramount for its effective application. Small molecule inhibitors are critical tools in these studies, allowing for the precise modulation of enzymatic activity and the elucidation of its role in complex biological and artificial systems.

hCAII-IN-9 is a potent inhibitor of human carbonic anhydrases. While not intended to enhance CO₂ sequestration, it serves as an invaluable tool for researchers in this field. Its primary application is as a negative control to validate that observed enhancements in CO₂ hydration rates are a direct result of hCAII activity. By selectively inhibiting the enzyme, researchers can quantify its specific contribution to the overall CO₂ capture process. These application notes provide detailed information on the properties of this compound, its mechanism of action, and protocols for its use in CO₂ sequestration research.

Quantitative Data

The inhibitory potency of this compound against various human carbonic anhydrase isoforms is summarized below. For context, the kinetic parameters for hCAII-catalyzed CO₂ hydration are also provided.

Table 1: Inhibitory Activity of this compound Against hCA Isoforms

IsoformIC₅₀ (μM)
hCA II1.18
hCA IX0.17
hCA XII2.99

Data sourced from MedchemExpress.

Table 2: Kinetic Parameters of hCAII for CO₂ Hydration

ParameterValueConditions
kcat1.0 x 10⁶ s⁻¹25°C
kcat/Km1.1 x 10⁸ M⁻¹s⁻¹20°C, pH 7.5
Enthalpy of Activation (kcat)7860 ± 120 cal mol⁻¹Not specified
Entropy of Activation (kcat)-3.99 ± 0.42 cal mol⁻¹ K⁻¹Not specified

Kinetic parameters are general values reported in the literature and may vary with specific experimental conditions.[1][3][4]

Mechanism of Action and Inhibition

The catalytic mechanism of hCAII involves a zinc-hydroxide nucleophile that attacks the carbon atom of CO₂. This process is facilitated by a proton shuttle involving a histidine residue (His64), which regenerates the active form of the enzyme.

This compound, as a potent inhibitor, likely interacts with the active site of the enzyme. Although the precise binding mode for this compound is not detailed in the provided search results, typical small molecule inhibitors of carbonic anhydrases, such as sulfonamides, coordinate with the zinc ion in the active site. This coordination displaces the zinc-bound water/hydroxide molecule, thereby preventing the binding and subsequent hydration of CO₂.[5]

Catalytic Cycle of hCAII cluster_inputs Inputs cluster_outputs Outputs E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 CO₂ binding and nucleophilic attack E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O HCO₃⁻ displacement by H₂O HCO3_out HCO₃⁻ E_Zn_HCO3->HCO3_out E_Zn_H2O->E_Zn_OH Proton shuttle (His64) regenerates active site H_out H⁺ E_Zn_H2O->H_out CO2 CO₂ H2O_in H₂O

Caption: Catalytic cycle of hCAII for CO₂ hydration.

The inhibitory action of a compound like this compound disrupts this cycle.

Inhibition of hCAII cluster_reaction Catalytic Cycle Disruption E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_Inhibitor E-Zn²⁺-Inhibitor (Inactive Complex) E_Zn_OH->E_Zn_Inhibitor Inhibitor Binding Inhibitor This compound E_Zn_Inhibitor->E_Zn_OH Inhibitor Dissociation CO₂ + H₂O CO₂ + H₂O H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ X

Caption: Inhibition of hCAII by this compound.

Experimental Protocols

The following protocol details a method for assessing the impact of this compound on the CO₂ hydration activity of hCAII. This can be adapted for various experimental setups in CO₂ sequestration research.

Protocol: Colorimetric Assay for CO₂ Hydration Activity and Inhibition

This protocol is adapted from methods that monitor the pH change resulting from CO₂ hydration using a pH indicator.[6][7]

1. Materials and Reagents:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • This compound

  • Tris buffer (20 mM, pH 8.0-8.3)

  • Phenol red pH indicator solution

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO)

  • Ice bath

  • Temperature-controlled UV/Vis spectrophotometer

  • Cuvettes

  • Micropipettes

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of hCAII in cold deionized water. Dilute further to the desired working concentration (e.g., 0.1 mg/mL) immediately before use. Keep on ice.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in DMSO to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Buffer: 20 mM Tris buffer containing phenol red at a concentration that gives a measurable absorbance change in the desired pH range (e.g., pH 8.3 to 6.3).[8] The final pH should be adjusted to ~8.3.

  • CO₂-Saturated Water: Bubble CO₂ gas through deionized water for at least 30 minutes while the water is kept in an ice bath.[8]

3. Experimental Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance of phenol red at its λmax (approximately 558-570 nm, depending on the specific instrument and pH).[9] The temperature should be controlled, for example, at 4°C or 25°C.

  • Baseline Measurement (Uninhibited Reaction):

    • Add the reaction buffer to a cuvette.

    • Add a small volume of DMSO (equivalent to the volume of inhibitor solution to be added in the inhibition assay) to serve as a vehicle control.

    • Add the diluted hCAII solution to the cuvette and mix gently.

    • Initiate the reaction by adding a defined volume of CO₂-saturated water.

    • Immediately start recording the absorbance change over time. The time taken for the absorbance to drop between two predefined points (corresponding to a specific pH drop) is measured.

  • Inhibition Assay:

    • Add the reaction buffer to a cuvette.

    • Add the desired volume of the this compound dilution (in DMSO) to the cuvette.

    • Add the diluted hCAII solution and incubate for a short period (e.g., 5-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the same volume of CO₂-saturated water as in the baseline measurement.

    • Record the absorbance change over time.

  • Control (Uncatalyzed Reaction):

    • Repeat the baseline measurement procedure but replace the enzyme solution with an equal volume of deionized water. This measures the rate of uncatalyzed CO₂ hydration.

4. Data Analysis:

  • Calculate the enzyme activity, often expressed in Wilbur-Anderson Units (WAU), where one unit is defined by the formula: WAU = (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the catalyzed reaction.

  • For the inhibition assay, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC₅₀ value of this compound.

Experimental Workflow for hCAII Inhibition Assay prep Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂-water) setup Setup Spectrophotometer (λmax, Temperature) prep->setup baseline Run Baseline Assay (Enzyme + Vehicle) setup->baseline inhibition Run Inhibition Assay (Enzyme + this compound) setup->inhibition control Run Control Assay (No Enzyme) setup->control analysis Data Analysis (Calculate Activity, % Inhibition, IC₅₀) baseline->analysis inhibition->analysis control->analysis

Caption: Workflow for assessing hCAII inhibition.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrase II and related isoforms. While its direct application is not in the enhancement of CO₂ sequestration, it serves as an essential research tool. By providing a means to selectively block the catalytic activity of hCAII, this compound allows researchers to validate and quantify the enzyme's contribution to novel carbon capture technologies. The protocols and data presented here offer a framework for the effective use of this inhibitor in a research setting, ultimately contributing to the advancement of enzyme-based CO₂ sequestration solutions.

References

Troubleshooting & Optimization

hCAII-IN-9 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent inhibitor of human Carbonic Anhydrase II (hCAII), with additional activity against isoforms hCA IX and hCA XII.[1][2][3] Like many small molecule enzyme inhibitors designed to interact with hydrophobic binding pockets, this compound is a lipophilic compound and is anticipated to have low aqueous solubility.[4] This can present significant challenges during experimental setup, particularly for in vitro assays and the development of formulations for in vivo studies. Indeed, the solubility of this compound is often listed by suppliers as "To be determined," indicating a lack of established data and the need for empirical testing.[5]

Q2: I am having difficulty dissolving this compound. What is the recommended starting solvent?

A2: For initial stock solutions of this compound and other sulfonamide-based inhibitors, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent.[4][6] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental buffer.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is causing this and how can I prevent it?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[4] The sudden change in solvent polarity causes the compound to precipitate. To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.[4] If precipitation still occurs, further optimization of the solvent system is necessary.

Troubleshooting Guide for this compound Solubility Issues

If you are encountering precipitation or incomplete dissolution of this compound, follow this systematic troubleshooting workflow.

G cluster_0 cluster_1 start Start: this compound Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Dilute Stock in Aqueous Buffer (e.g., PBS, Tris, HEPES) prep_stock->test_dilution observe Observe for Precipitation test_dilution->observe success Solution is Clear: Proceed with Experiment observe->success No troubleshoot Precipitation Occurs: Initiate Troubleshooting observe->troubleshoot Yes ts_step1 Step 1: Optimize Co-Solvent System - Test alternative solvents (e.g., NMP, DMA) - Use a co-solvent mixture (e.g., DMSO/Ethanol) troubleshoot->ts_step1 ts_step2 Step 2: Adjust pH - If this compound has ionizable groups, test buffers with varying pH to increase charge and solubility. ts_step1->ts_step2 ts_step3 Step 3: Employ Solubilizing Excipients - Test addition of surfactants (e.g., Tween-80, Cremophor EL) - Consider complexation with cyclodextrins (e.g., HP-β-CD) ts_step2->ts_step3 ts_step4 Step 4: Physical Dissolution Aids - Apply gentle heating (e.g., 37°C) - Use sonication to break up aggregates ts_step3->ts_step4 ts_step4->success Resolution Found

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 417.88 g/mol )[5]. For example, for 1 ml of a 10 mM stock, weigh 4.18 mg.

  • Solvent Addition: Add the appropriate volume of 100% high-purity DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.

  • Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility with Co-solvents

This protocol outlines a general approach for preparing a working solution of a poorly soluble inhibitor for an in vivo study, which can be adapted for this compound.

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • Co-solvent Addition: In a separate tube, prepare the co-solvent vehicle. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • Mixing: Add the DMSO stock solution to the PEG300, and mix thoroughly. Then, add the Tween-80 and mix again. Finally, add the saline to reach the final volume.[7]

  • Observation: The final solution should be clear. If precipitation occurs, the formulation may need further optimization.

Quantitative Data

Compound NameSolventSolubility
BenzthiazideDMSO50 mg/mL (with sonication)[7]
CF3SO2NH2WaterFreely soluble (2% solution)[8]
Various SulfonamidesDMSOStock solutions typically prepared at 1 mM[9]

Signaling Pathway and Experimental Context

Understanding the biological context of hCAII can aid in experimental design. hCAII plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is fundamental to various physiological functions.

G CO2 CO2 + H2O hCAII hCAII CO2->hCAII H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3 Dissociation hCAII->H2CO3 Hydration hCAII_IN_9 This compound hCAII_IN_9->hCAII Inhibition

Caption: Catalytic action of hCAII and its inhibition by this compound.

References

hCAII-IN-9 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "hCAII-IN-9" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of a hypothetical novel human Carbonic Anhydrase II (hCAII) inhibitor, "this compound." This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a hCAII inhibitor?

A: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with unintended biological molecules in addition to its intended target, hCAII.[1][2][3] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Given the high degree of similarity among human carbonic anhydrase isoforms, a major challenge is achieving inhibitor selectivity for a specific isoform like hCAII over other widely distributed isoforms such as hCAI or the tumor-associated hCAIX and hCAXII.[4]

Q2: How can I determine if my compound, this compound, is causing off-target effects?

A: A multi-pronged approach is recommended. This can include:

  • Broad-panel screening: Test the inhibitor against a panel of related enzymes (e.g., other hCA isoforms) and unrelated targets (e.g., kinases, GPCRs) to identify potential interactions.[1][3]

  • Dose-response curve analysis: A significant discrepancy between the potency for the observed cellular phenotype and the potency for on-target engagement may indicate an off-target effect.[2]

  • Use of a structurally distinct inhibitor: If a structurally unrelated inhibitor of the same target (hCAII) does not replicate the observed phenotype, it is likely an off-target effect of your initial compound.[2][3]

  • Genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout hCAII can help confirm that the observed phenotype is a direct result of modulating the intended target.[3]

Q3: What are some general strategies to minimize off-target effects during my experiments?

A: Several strategies can be employed to mitigate off-target effects:

  • Use the lowest effective concentration: Titrate your compound to determine the minimal concentration required to achieve the desired on-target effect, thereby minimizing the engagement of lower-affinity off-targets.[1][3]

  • Employ structurally distinct inhibitors: Using multiple inhibitors with different chemical scaffolds that target the same protein helps to ensure that the observed phenotype is not due to a shared off-target effect.[3]

  • Perform control experiments: Always include negative controls (vehicle only, e.g., DMSO) and positive controls (a well-characterized inhibitor for the same target) in your experiments.[3]

  • Conduct rescue experiments: Transfecting cells with a mutant version of the target protein that is resistant to the inhibitor can provide strong evidence for an on-target mechanism if the inhibitor-induced phenotype is reversed.[1]

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of hCAII.

  • Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[1]

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that also targets hCAII. If the phenotype is not recapitulated, it is more likely to be an off-target effect of this compound.[2]

    • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2]

    • Conduct a Rescue Experiment: Overexpress an inhibitor-resistant mutant of hCAII. If the phenotype is not rescued, it suggests the involvement of other targets.[1]

Issue 2: My compound shows toxicity in cell lines at concentrations required for target inhibition.

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[1]

  • Troubleshooting Steps:

    • Perform a Counter-Screen: Use a cell line that does not express the intended target (hCAII). If toxicity persists, it is likely due to off-target effects.[2]

    • Screen Against Toxicity-Related Targets: Test the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).[2]

    • Modulate Target Expression: Use siRNA or CRISPR to see if reducing the expression of hCAII phenocopies the observed toxicity. Replication of toxicity upon target knockdown suggests on-target toxicity.[2]

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound Against Various Human Carbonic Anhydrase Isoforms.

IsoformKi (nM)Selectivity Index (Ki hCAX / Ki hCAII)
hCAII (On-Target)101
hCAI25025
hCAIX50050
hCAXII80080

Table 2: Hypothetical Kinase Selectivity Profile for this compound.

Kinase Target% Inhibition at 1 µM
CDK2/cyclin A3%
MAPK18%
VEGFR275%
SRC5%

Mandatory Visualizations

On_Off_Target_Effects cluster_drug This compound cluster_targets Biological Targets cluster_effects Biological Effects Drug This compound OnTarget hCAII Drug->OnTarget On-Target Binding OffTarget1 hCAIX Drug->OffTarget1 Off-Target Binding OffTarget2 VEGFR2 Drug->OffTarget2 Off-Target Binding DesiredEffect Desired Therapeutic Effect OnTarget->DesiredEffect SideEffect1 Adverse Side Effect 1 OffTarget1->SideEffect1 SideEffect2 Misleading Experimental Data OffTarget2->SideEffect2

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Q1 Does the phenotype correlate with on-target IC50? Start->Q1 A1_Yes Likely On-Target Q1->A1_Yes Yes A1_No Potential Off-Target Q1->A1_No No Q2 Is phenotype replicated with a structurally distinct inhibitor? A1_No->Q2 Q3 Is toxicity observed in a cell line lacking the target? A1_No->Q3 A2_Yes Likely On-Target Q2->A2_Yes Yes A2_No Likely Off-Target Q2->A2_No No Screen Perform Broad Off-Target Screen (e.g., Kinase Panel) A2_No->Screen A3_Yes Likely Off-Target Toxicity Q3->A3_Yes Yes A3_No Potential On-Target Toxicity Q3->A3_No No A3_Yes->Screen

Caption: Troubleshooting workflow for unexpected experimental results.

hCAII_Catalytic_Cycle cluster_enzyme hCAII Active Site E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH Proton Shuttle H_plus H⁺ E_Zn_H2O->H_plus Proton Release E_Zn_HCO3->E_Zn_H2O Water Binding HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 Bicarbonate Release CO2 CO₂ CO2->E_Zn_OH Nucleophilic Attack H2O H₂O H2O->E_Zn_HCO3 Displacement

References

How to prevent hCAII-IN-9 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCAII-IN-9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 0-4°C for a few days to weeks. It is advisable to minimize the number of freeze-thaw cycles for stock solutions.

Q2: What are the primary causes of this compound degradation in experimental settings?

The main factors that can contribute to the degradation of this compound, a sulfonamide-based inhibitor, are hydrolysis and photodegradation. Exposure to acidic conditions and prolonged exposure to light can lead to the breakdown of the compound.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For a typical 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the solution is thoroughly mixed. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: My experiment requires a low concentration of DMSO. How can I minimize its effect?

Prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher). This allows for a significant dilution into your aqueous experimental buffer, thereby minimizing the final concentration of DMSO. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: What pH range is optimal for experiments involving this compound?

Sulfonamides are generally more stable in neutral to alkaline conditions. To minimize the risk of acid-catalyzed hydrolysis, it is recommended to perform experiments in buffers with a pH of 7.0 or higher.

Q6: I suspect my this compound has degraded. What are the signs?

A significant decrease in the inhibitory activity of the compound in your assay, compared to previous experiments with a fresh batch, is a primary indicator of degradation. Inconsistent results or a complete loss of activity are also signs of potential degradation.

Troubleshooting Guides

Issue 1: Loss of Inhibitory Activity

Symptoms:

  • Complete or significant loss of hCAII inhibition in your assay.

  • Inconsistent IC50 values across experiments.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Storage Ensure the solid compound is stored at -20°C and stock solutions are aliquoted and stored at -20°C.
Stock Solution Degradation Prepare a fresh stock solution from the solid compound. Avoid using old stock solutions.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Hydrolysis in Acidic Buffer Check the pH of your experimental buffer. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH (7.0-8.0).
Photodegradation Protect the compound and its solutions from light by using amber vials and minimizing exposure to ambient light during experiments.
Issue 2: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitation of the inhibitor when diluted from the DMSO stock into the aqueous assay buffer.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Final Concentration Try to work with a lower final concentration of this compound if your experimental design allows.
Insufficient Mixing Ensure thorough mixing immediately after diluting the DMSO stock into the aqueous buffer. Vortexing or gentle agitation can help.
Buffer Composition The presence of certain salts or other components in your buffer may affect solubility. If possible, test the solubility in a simpler buffer system first.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: General Handling for hCAII Inhibition Assay
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your assay buffer (pH ≥ 7.0). It is recommended to perform dilutions immediately before use.

  • Incubation: During pre-incubation of the enzyme with the inhibitor, and during the assay itself, protect the plate or tubes from direct light.

  • Controls: Always include a positive control (a known inhibitor, if available), a negative control (no inhibitor), and a vehicle control (assay buffer with the same final concentration of DMSO).

Visualizations

experimental_workflow Workflow for Preventing this compound Degradation cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment storage_solid Store Solid this compound at -20°C prepare_stock Prepare High-Concentration Stock in Anhydrous DMSO storage_solid->prepare_stock storage_solution Store Stock Solution (in DMSO) in Aliquots at -20°C serial_dilution Perform Serial Dilutions in Neutral/Alkaline Buffer (pH ≥ 7.0) storage_solution->serial_dilution prepare_stock->storage_solution protect_light Protect from Light (Amber Vials, Covered Plates) serial_dilution->protect_light vehicle_control Include Vehicle Control (Buffer + DMSO) protect_light->vehicle_control run_assay Run hCAII Inhibition Assay vehicle_control->run_assay

Caption: Recommended experimental workflow to minimize this compound degradation.

degradation_pathways Potential Degradation Pathways for this compound cluster_conditions Degradation Conditions hCAII_IN_9 This compound (Active Inhibitor) degraded_product_hydrolysis Inactive Product (Hydrolyzed) hCAII_IN_9->degraded_product_hydrolysis  Hydrolysis (Acidic Conditions) degraded_product_photo Inactive Product (Photodegraded) hCAII_IN_9->degraded_product_photo  Photodegradation (Light Exposure) acidic_pH Acidic pH light Light

Caption: Key environmental factors leading to the degradation of this compound.

Technical Support Center: hCAII-IN-9 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving the carbonic anhydrase inhibitor, hCAII-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to nonspecific binding during their experiments.

Troubleshooting Guide: Nonspecific Binding of this compound

Nonspecific binding can be a significant source of error in enzyme inhibition assays, leading to inaccurate potency measurements (e.g., IC50 values). This guide provides a systematic approach to identifying and mitigating these effects.

Question: My IC50 value for this compound is significantly higher/lower than expected, or varies between experiments. Could nonspecific binding be the cause?

Answer: Yes, unexpected or variable IC50 values are a common symptom of nonspecific binding. This compound, like many small molecule inhibitors, can bind to components of the assay system other than its intended target, human Carbonic Anhydrase II (hCAII). This can include the surfaces of microplates, pipette tips, or other proteins in the assay buffer.[1][2] Such interactions reduce the effective concentration of the inhibitor available to bind to hCAII, leading to an apparent decrease in potency (a higher IC50 value). Conversely, at high concentrations, the inhibitor might aggregate, leading to promiscuous inhibition and an artificially low IC50.

To diagnose the issue, a series of control experiments and assay optimization steps are recommended. The following logical workflow can help you troubleshoot the problem.

Troubleshooting_Workflow start Start: Unexpected IC50 Results check_solubility 1. Verify Inhibitor Solubility Is this compound fully dissolved in the assay buffer? start->check_solubility solubility_ok Solubility is confirmed. check_solubility->solubility_ok Yes solubility_issue Precipitation observed. Adjust solvent (e.g., DMSO) concentration. check_solubility->solubility_issue No run_controls 2. Run Control Experiments - No-enzyme control - No-inhibitor control solubility_ok->run_controls solubility_issue->check_solubility high_background High signal in no-enzyme control? run_controls->high_background background_ok Background is low. high_background->background_ok No troubleshoot_background Investigate assay components for interference (e.g., autofluorescence). high_background->troubleshoot_background Yes optimize_assay 3. Optimize Assay Conditions - Vary buffer components - Test blocking agents background_ok->optimize_assay troubleshoot_background->run_controls optimization_results Did optimization improve IC50 consistency? optimize_assay->optimization_results success Success: Consistent IC50 values obtained. Proceed with optimized protocol. optimization_results->success Yes further_troubleshooting Issue persists. Consider alternative assay formats or counter-screens. optimization_results->further_troubleshooting No

Caption: A decision tree for troubleshooting unexpected IC50 results in this compound assays.

Question: What specific steps can I take to reduce nonspecific binding of this compound in my assay?

Answer: Several strategies can be employed to minimize nonspecific binding.[1][3][4] The optimal approach may require some empirical testing.

  • Adjust Buffer Composition:

    • Ionic Strength: Increasing the salt concentration (e.g., adding 150-200 mM NaCl) can disrupt electrostatic interactions between the inhibitor and charged surfaces.[3][4]

    • pH: The pH of the buffer can influence the charge of both the inhibitor and interacting surfaces.[3][4] While the hCAII assay has its own pH optimum, slight adjustments may reduce nonspecific binding without significantly affecting enzyme activity.

  • Use Additives:

    • Detergents: A low concentration of a non-ionic detergent, such as 0.01% to 0.05% Tween-20 or Triton X-100, can be very effective in preventing hydrophobic interactions between the inhibitor and plastic surfaces.[1][4]

    • Blocking Proteins: Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL can be added to the assay buffer.[3] BSA can coat the surfaces of the assay plate and other components, reducing the sites available for the inhibitor to bind nonspecifically.[3]

  • Optimize Enzyme and Inhibitor Concentrations:

    • Using the lowest effective enzyme concentration can help improve the signal-to-noise ratio.

    • Ensure that the final concentration of the organic solvent (like DMSO) used to dissolve this compound is kept low (typically ≤1%) and is consistent across all wells.[5]

The following table provides an example of how assay modifications can impact the measured IC50 value of this compound.

Assay ConditionThis compound IC50 (µM)Data Consistency (CV%)Notes
Standard Buffer3.535%High variability between replicates.
+ 150 mM NaCl2.120%Improved potency and consistency.
+ 0.05% Tween-201.410%Significant improvement in potency and low variability.
+ 0.1 mg/mL BSA1.815%Good improvement, less effective than Tween-20 in this case.
+ 0.05% Tween-20 & 150 mM NaCl1.28%Optimal condition, yielding the most potent and consistent results.

This is illustrative data and may not represent actual experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of human carbonic anhydrase isoforms II, IX, and XII.[6] Like other sulfonamide-based inhibitors, it is believed to bind to the zinc ion in the active site of the enzyme.[7] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[7]

G_hCAII_Mechanism cluster_ActiveSite hCAII Active Site cluster_Result Result Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 H2O H₂O/OH⁻ Zn->H2O essential for catalysis Inhibition Enzyme Inhibition Inhibitor This compound (Sulfonamide) Inhibitor->Zn binds and displaces H₂O/OH⁻

Caption: Simplified mechanism of hCAII inhibition by a sulfonamide-based inhibitor.

Q2: What control experiments are essential for a this compound inhibition assay?

A2: To ensure the reliability of your results, the following controls are crucial:[5][8]

  • Positive Control: A known hCAII inhibitor (e.g., Acetazolamide) to confirm that the assay is working correctly.[5]

  • Negative Control (No Inhibitor): This sample contains the enzyme and substrate but no inhibitor (only the vehicle, e.g., DMSO). It represents 0% inhibition.

  • Blank (No Enzyme): This sample contains the substrate and inhibitor (or vehicle) but no enzyme. It is used to measure and subtract any background signal.[5]

  • Solvent Control: Test the effect of the solvent (e.g., DMSO) at the highest concentration used in the assay to ensure it does not inhibit the enzyme.[5]

Q3: How do I prepare a protocol to test for nonspecific binding?

A3: A straightforward way to assess nonspecific binding to your assay hardware is to perform a binding assay in the absence of the target enzyme.

Experimental_Workflow cluster_wells Prepare Microplate Wells start Start: Prepare this compound Dilutions add_inhibitor Add this compound Dilutions to Both Groups start->add_inhibitor wells_A Group A: Assay Buffer Only wells_A->add_inhibitor wells_B Group B: Assay Buffer + hCAII wells_B->add_inhibitor incubate Incubate Under Standard Assay Conditions add_inhibitor->incubate wash Wash Wells to Remove Unbound Inhibitor incubate->wash detect Detect Remaining Inhibitor (e.g., via LC-MS or a labeled compound) wash->detect analyze Analyze Data detect->analyze result_A Signal in Group A indicates binding to the plate. analyze->result_A result_B Signal in Group B represents total binding (specific + nonspecific). analyze->result_B

Caption: Experimental workflow to quantify nonspecific binding of this compound to microplates.

Experimental Protocol: Microplate Binding Assay

Objective: To quantify the amount of this compound that nonspecifically binds to the surface of the microplate wells.

Materials:

  • This compound stock solution

  • Assay buffer (with and without additives to be tested)

  • Microplates (the same type used for the inhibition assay)

  • Wash buffer (e.g., PBS)

  • Detection system (e.g., LC-MS to quantify the compound)

Methodology:

  • Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Plating:

    • In a set of wells, add only the assay buffer (Control Group).

    • In another set of wells, add the different dilutions of this compound.

  • Incubation: Incubate the plate for the same duration and at the same temperature as your standard enzyme assay.

  • Washing: Aspirate the solution from the wells. Wash the wells multiple times (e.g., 3-5 times) with wash buffer to remove any unbound inhibitor.

  • Elution: Add a suitable solvent (e.g., methanol or acetonitrile) to the wells to elute any bound inhibitor.

  • Quantification: Collect the eluate and quantify the amount of this compound using a sensitive analytical method like LC-MS.

  • Analysis: The amount of inhibitor detected corresponds to the amount that nonspecifically bound to the plate surface. This can be compared across different buffer conditions (e.g., with/without Tween-20) to assess the effectiveness of additives.

References

Technical Support Center: Improving the In Vivo Bioavailability of hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: hCAII-IN-9 is a hypothetical designation for an inhibitor of human Carbonic Anhydrase II (hCAII). This guide is based on common challenges encountered with poorly soluble, rapidly metabolized small molecule inhibitors and provides general strategies for improving in vivo bioavailability. The data and protocols are illustrative.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in in vitro assays but has poor efficacy in animal models. Why is this happening?

This is a common issue that often points to poor in vivo bioavailability.[1][2] Several factors could be at play:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[3][4][5]

  • Poor Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.[1]

  • Rapid First-Pass Metabolism: After absorption, the drug travels to the liver where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active compound.[1][2]

  • Efflux Transporters: The compound might be actively pumped back into the intestine by efflux transporters like P-glycoprotein (P-gp).[2]

Q2: What are the likely physicochemical properties of this compound that are causing poor bioavailability?

Based on typical challenges for this compound class, this compound likely exhibits properties that place it in the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][6]

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical ValueImplication for Bioavailability
Molecular Weight 485 g/mol Moderate size, may impact permeability.
LogP 4.2High lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility (pH 7.4) < 5 µg/mLVery low solubility is a major barrier to absorption.[4][5]
pKa 7.2 (sulfonamide)Ionization state is pH-dependent, affecting solubility in the GI tract.[7]
In Vitro Metabolic Stability Low (t½ < 15 min in liver microsomes)Suggests rapid clearance and significant first-pass metabolism.

Q3: What initial steps can I take to improve the in vivo exposure of this compound?

The first step is to identify the primary barrier. A logical approach involves systematically evaluating solubility, permeability, and metabolism. Based on the likely profile of this compound, enhancing solubility and overcoming metabolic instability are key starting points. Simple formulation changes can often provide a significant improvement.[8][9][10]

Troubleshooting Guides

Problem 1: Low and Variable Drug Exposure After Oral Dosing

This issue is often linked to poor dissolution and solubility in the gastrointestinal tract.[1]

Troubleshooting Workflow:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: In Vivo Evaluation Start Low/Variable In Vivo Exposure Solubility Confirm Low Aqueous Solubility (Kinetic Solubility Assay) Start->Solubility Formulate Select Formulation Strategy Solubility->Formulate Cosolvent Co-solvent System (e.g., PEG400/Ethanol/Water) Formulate->Cosolvent Simple, quick screen Suspension Micronized Suspension (with suspending agent) Formulate->Suspension Particle size reduction Lipid Lipid-Based Formulation (e.g., SEDDS) Formulate->Lipid Highly lipophilic Amorphous Amorphous Solid Dispersion (with polymer carrier) Formulate->Amorphous Improve dissolution rate PK_Study Perform Comparative PK Study (e.g., in rodents) Cosolvent->PK_Study Suspension->PK_Study Lipid->PK_Study Amorphous->PK_Study Analyze Analyze Plasma Concentrations (AUC, Cmax) PK_Study->Analyze

Caption: Troubleshooting workflow for low in vivo bioavailability.

Recommended Actions:

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving its dissolution rate.[4][11]

  • Formulation Development: Experiment with different vehicle formulations to enhance solubility.[9][10][12] A comparison of common approaches is provided below.

Table 2: Comparison of Formulation Strategies to Improve this compound Exposure

Formulation StrategyDescriptionHypothetical Mean AUC (ng·h/mL)Hypothetical Cmax (ng/mL)ProsCons
Simple Suspension 5% Tween 80 in water15045Simple to prepare.Low exposure, high variability.
Co-solvent System 10% DMSO, 40% PEG400, 50% Water450120Easy to prepare for screening.May cause toxicity at high volumes; drug can precipitate upon dosing.
Micronized Suspension 2% HPMC, 0.1% DOSS in saline800250Increases dissolution rate.[11]Requires specialized milling equipment.
Lipid-Based (SEDDS) Oil, surfactant, co-surfactant mixture1800550Enhances solubilization; may bypass first-pass metabolism via lymphatic uptake.[2][3]More complex to develop and characterize.
Amorphous Solid Dispersion Drug dispersed in a polymer matrix (e.g., PVP)2500800Significantly improves apparent solubility and dissolution.[4][8]Requires specific manufacturing processes (e.g., spray drying).
Problem 2: Rapid In Vivo Clearance and Short Half-Life

If formulation improvements increase initial absorption (Cmax) but the drug is still cleared too quickly (low Area Under the Curve, AUC), the issue is likely rapid metabolism.

Troubleshooting Workflow:

Caption: Logic diagram for addressing rapid drug metabolism.

Recommended Actions:

  • In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to confirm the metabolic instability of this compound and identify the primary metabolic pathways.

  • Prodrug Strategy: If a specific metabolic "soft spot" is identified on the molecule, a prodrug approach can be used to mask this site.[8][11] The prodrug is an inactive form that is converted to the active this compound in the body.[11]

  • Co-administration with Inhibitors (Research Only): In a non-clinical research setting, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help confirm that metabolism is the primary driver of rapid clearance.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is used for rapid assessment of solubility.[13][14][15]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader with shaking capability

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add 198 µL of PBS (pH 7.4) to the wells of the microplate.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the turbidity by reading absorbance at 620 nm. An increase in absorbance indicates precipitation.

  • To quantify the soluble fraction, centrifuge the plate to pellet the precipitate and measure the UV absorbance of the supernatant at a wavelength specific to the compound.[13][15] Compare this to a standard curve prepared in a DMSO/PBS mixture.[16]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the rate of metabolism of a compound.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add this compound to the mixture at a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile (containing an internal standard) to stop the reaction and precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound at each time point.

  • Calculate the half-life (t½) by plotting the natural log of the percentage of remaining compound versus time.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of hCAII and its inhibition by this compound. Poor bioavailability would mean insufficient inhibitor concentration at the target site to effectively block this pathway.

cluster_cell Target Cell (e.g., Renal Tubule) CO2 CO2 + H2O hCAII hCAII Enzyme CO2->hCAII H2CO3 H2CO3 (Carbonic Acid) HCO3 H+ + HCO3- (Proton & Bicarbonate) H2CO3->HCO3 Spontaneous Dissociation hCAII->H2CO3 Catalyzes Hydration Inhibitor This compound Inhibitor->hCAII Inhibits

References

hCAII-IN-9 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAII-IN-9, a potent carbonic anhydrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of human carbonic anhydrases (hCAs), particularly isoforms II, IX, and XII.[1][2] Carbonic anhydrases are zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] this compound, like other sulfonamide-based inhibitors, is believed to bind to the catalytic zinc ion in the active site of the enzyme. This interaction displaces the zinc-bound water/hydroxide molecule, which is essential for the enzyme's catalytic activity, thereby inhibiting its function.[3][5][6]

Q2: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is stable for several weeks during standard shipping conditions at ambient temperature. It is recommended to store it in a dry, dark place.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in the assay - Substrate instability (e.g., auto-hydrolysis of p-NPA).- Contamination of reagents or plate.- Prepare the substrate solution fresh daily.[7]- Include a "blank" control with no enzyme to measure the rate of non-enzymatic substrate hydrolysis and subtract this from all other readings.[7]- Use fresh, high-quality reagents and sterile microplates.
Low or no enzyme activity - Improper enzyme storage or handling.- Incorrect assay buffer pH.- Store the enzyme stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7]- Ensure the assay buffer pH is optimal for hCAII activity (typically around pH 7.5).[7]
Inconsistent or non-reproducible results - Inaccurate pipetting.- Temperature fluctuations during the assay.- Compound precipitation.- Use calibrated pipettes and ensure proper mixing.- Perform all incubations at a constant, controlled temperature.- Visually inspect wells for any signs of compound precipitation. If observed, try lowering the compound concentration or increasing the percentage of co-solvent (while ensuring it doesn't inhibit the enzyme).
Unexpectedly high inhibitory activity - Off-target effects of the compound.- Non-specific inhibition.- Test the compound against other related metalloenzymes to assess its selectivity.[8][9]- Include appropriate controls, such as a known inactive compound with a similar chemical structure, to rule out non-specific effects.

Quantitative Data Summary

The inhibitory potency of this compound against different human carbonic anhydrase isoforms is summarized in the table below.

IsoformIC50 / KiReference
hCA IKᵢ: 261.4 nM (for a similar compound, hCAII-IN-2)[10]
hCA II IC50: 1.18 µM [1][2]
Kᵢ: 3.8 nM (for a similar compound, hCAII-IN-2)[10]
Kᵢ: 5.1 nM (for a similar compound, hCAII-IN-3)[11]
hCA IX IC50: 0.17 µM [1][2]
Kᵢ: 19.6 nM (for a similar compound, hCAII-IN-2)[10]
Kᵢ: 10.2 nM (for a similar compound, hCAII-IN-3)[11]
hCA XII IC50: 2.99 µM [1][2]
Kᵢ: 45.2 nM (for a similar compound, hCAII-IN-2)[10]
Kᵢ: 5.2 nM (for a similar compound, hCAII-IN-3)[11]

Note: IC50 and Ki values for similar compounds are provided for comparative purposes.

Experimental Protocols & Best Practices

A common method to assess the inhibitory activity of compounds like this compound is a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Detailed Protocol for Carbonic Anhydrase Inhibition Assay:

This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.[7]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[7]

  • Enzyme Stock Solution: 0.3 mg/mL human carbonic anhydrase II (hCAII) in assay buffer[7]

  • Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh daily)[7]

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at ~400 nm

Experimental Setup (per well, for a final volume of 200 µL):

Well TypeComponent 1Component 2Component 3Component 4
Blank (No Enzyme) 180 µL Assay Buffer--20 µL Substrate Solution
Maximum Activity 160 µL Assay Buffer20 µL Enzyme Solution20 µL DMSO20 µL Substrate Solution
Positive Control 158 µL Assay Buffer2 µL Acetazolamide (various concentrations)20 µL Enzyme Solution20 µL Substrate Solution
Test Compound 158 µL Assay Buffer2 µL this compound (various concentrations)20 µL Enzyme Solution20 µL Substrate Solution

Procedure:

  • Plate Setup: Add the assay buffer and the corresponding inhibitor (this compound, Acetazolamide, or DMSO) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add the enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at ~400 nm over time. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and the positive control relative to the maximum activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Best Practices for Experimental Controls:

  • Positive Control: Always include a known carbonic anhydrase inhibitor, such as Acetazolamide, to validate the assay's performance.[7]

  • Negative Control (Vehicle): A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the inhibitor does not affect enzyme activity.[7]

  • Blank: A blank control without the enzyme helps to measure and correct for any non-enzymatic hydrolysis of the substrate.[7]

  • Dose-Response Curve: To accurately determine the IC50 value, it is crucial to test the inhibitor over a range of concentrations.

  • Triplicate Measurements: All experiments, including controls, should be performed in triplicate to ensure the reliability and statistical significance of the results.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Dispense Reagents into 96-well Plate Reagent_Prep->Plate_Setup Dispense Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Incubate Reaction_Start Add Substrate to Initiate Reaction Pre_incubation->Reaction_Start Initiate Measurement Measure Absorbance at 400 nm Reaction_Start->Measurement Monitor Data_Processing Calculate Percent Inhibition Measurement->Data_Processing Collect Data IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination Analyze

hCAII_Signaling_Pathway hCAII_ZnOH hCAII_ZnOH hCAII_ZnH2O hCAII_ZnH2O hCAII_ZnOH->hCAII_ZnH2O Nucleophilic Attack on CO2 Inhibited_Complex Inhibited_Complex hCAII_ZnOH->Inhibited_Complex Binding hCAII_ZnH2O->hCAII_ZnOH Proton Transfer HCO3 HCO3 hCAII_ZnH2O->HCO3 Release Proton_Shuttle Proton_Shuttle hCAII_ZnH2O->Proton_Shuttle CO2 CO2 CO2->hCAII_ZnOH H_plus H_plus Proton_Shuttle->H_plus Release to Bulk Catalysis_Blocked Catalysis_Blocked Inhibited_Complex->Catalysis_Blocked Catalysis Blocked hCAII_IN9 hCAII_IN9 hCAII_IN9->Inhibited_Complex

References

Minimizing batch-to-batch variability of hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of hCAII-IN-9, a potent carbonic anhydrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent carbonic anhydrase inhibitor. Its primary targets are human carbonic anhydrase isoforms II (hCA II), IX (hCA IX), and XII (hCA XII). Published data indicates the following half-maximal inhibitory concentrations (IC50):

TargetIC50 Value
hCA II1.18 µM
hCA IX0.17 µM
hCA XII2.99 µM

Data sourced from commercially available information.[1][2]

Q2: What are the most common sources of batch-to-batch variability for small molecule inhibitors like this compound?

A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors throughout the manufacturing process.[3][4] Key contributors include:

  • Raw Material Quality: Variations in the purity and isomeric composition of starting materials and reagents.

  • Synthesis Process Parameters: Inconsistent reaction times, temperatures, and purification methods.

  • Solvent and Reagent Purity: Presence of impurities or degradation products in solvents and reagents.

  • Analytical Characterization: Inconsistencies in the methods used to determine purity, identity, and potency.

Q3: How can I ensure the stability and proper storage of this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO for experimental use, it is recommended to prepare fresh solutions or store aliquots at -80°C to minimize degradation and solvent evaporation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound, which can contribute to batch-to-batch variability.

Issue 1: Inconsistent Potency (IC50) Across Batches

Possible Causes:

  • Purity and Impurities: The presence of unreacted starting materials, byproducts, or residual solvents can affect the measured potency.

  • Incorrect Quantification: Inaccurate determination of the compound's concentration.

  • Degradation: The compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

StepActionRationale
1Verify Purity Re-analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms for any unexpected peaks.
2Confirm Identity Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and rule out the presence of closely related impurities.
3Accurate Quantification Utilize a calibrated analytical balance and ensure complete dissolution of the compound before preparing stock solutions. Consider using quantitative NMR (qNMR) for precise concentration determination.
4Assess Stability If degradation is suspected, analyze a sample that has been stored under recommended conditions for an extended period and compare it to a freshly prepared sample.
Issue 2: Variability in Experimental Results

Possible Causes:

  • Inconsistent Compound Handling: Differences in the preparation of stock and working solutions between experiments.

  • Assay Conditions: Minor variations in assay parameters such as incubation time, temperature, or cell density.

  • Cell Line Instability: Genetic drift or changes in protein expression levels in the cell line used for testing.

Troubleshooting Steps:

StepActionRationale
1Standardize Solution Preparation Develop and adhere to a strict protocol for preparing and storing all solutions of this compound.
2Control Assay Parameters Ensure all assay parameters are consistent across all experiments. Use control compounds to monitor assay performance.
3Cell Line Authentication Regularly authenticate cell lines and monitor the expression of the target carbonic anhydrase isoforms.

Experimental Protocols

A generalized synthesis and quality control protocol for a sulfonamide-based carbonic anhydrase inhibitor, representative of a compound like this compound, is provided below.

Synthesis of a Benzenesulfonamide-based Inhibitor

This protocol describes a common method for synthesizing benzenesulfonamide derivatives, a class to which many carbonic anhydrase inhibitors belong.

  • Step 1: Chlorosulfonylation of an aromatic precursor. React the chosen aromatic starting material with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group.

  • Step 2: Amination. The resulting sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.

  • Step 3: Purification. The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and unreacted starting materials.[5][6][7]

Quality Control Workflow for this compound

A robust quality control workflow is essential to ensure consistency between batches.

  • Identity Verification:

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5][6]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities. A purity of >95% is generally recommended for in vitro experiments.

  • Potency Determination:

    • In vitro Inhibition Assay: Measure the IC50 value against the target carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII) using a well-established assay, such as a p-nitrophenyl acetate (p-NPA) hydrolysis assay.[5]

Visualizations

Signaling Pathway of Carbonic Anhydrase II Inhibition

The following diagram illustrates the catalytic mechanism of human Carbonic Anhydrase II (hCAII) and the mode of action for a typical sulfonamide inhibitor. hCAII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors bind to the zinc ion in the active site, preventing the binding of substrate.[8][9]

hCAII_Inhibition_Pathway cluster_catalysis hCAII Catalytic Cycle cluster_inhibition Inhibition CO2 CO₂ ActiveSite hCAII Active Site (Zn²⁺-OH⁻) CO2->ActiveSite Binds to hydrophobic pocket H2O H₂O ActiveSite->H2O Regeneration Bicarbonate HCO₃⁻ ActiveSite->Bicarbonate Nucleophilic attack InactiveComplex Inactive hCAII-Inhibitor Complex ActiveSite->InactiveComplex Proton H⁺ Bicarbonate->Proton Release Inhibitor This compound (Sulfonamide) Inhibitor->ActiveSite Binds to Zn²⁺

Caption: hCAII catalytic cycle and inhibition by a sulfonamide-based inhibitor.

Experimental Workflow for Quality Control

This workflow outlines the key steps for ensuring the quality and consistency of different batches of this compound.

QC_Workflow start New Batch of this compound identity Identity Verification (MS, NMR) start->identity decision1 Identity Correct? identity->decision1 purity Purity Assessment (HPLC >95%) decision2 Purity Acceptable? purity->decision2 potency Potency Determination (IC50 Assay) decision3 Potency Consistent? potency->decision3 release Release for Use fail Batch Fails QC (Repurify or Re-synthesize) decision1->purity Yes decision1->fail No decision2->potency Yes decision2->fail No decision3->release Yes decision3->fail No

Caption: Quality control workflow for ensuring batch consistency of this compound.

References

Technical Support Center: Overcoming Resistance to hCAII-IN-9 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the carbonic anhydrase inhibitor, hCAII-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of human carbonic anhydrase (CA) isoforms. It primarily targets CAII, but also shows activity against the tumor-associated isoforms CAIX and CAXII.[1][2] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the context of cancer, particularly in hypoxic (low oxygen) tumors, the upregulation of CAIX and CAXII on the cancer cell surface contributes to an acidic tumor microenvironment by exporting protons.[3][4] This acidic environment promotes tumor invasion, metastasis, and resistance to chemotherapy.[2][3][5] By inhibiting these enzymes, this compound can disrupt pH regulation, leading to intracellular acidification and sensitization of cancer cells to other treatments.[4]

Q2: I am not seeing the expected level of cytotoxicity with this compound in my cancer cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of response to this compound:

  • Low or absent expression of target CAs: The primary targets of this compound are CAII, CAIX, and CAXII. If your cancer cell line does not express sufficient levels of these enzymes, the inhibitor will have a limited effect. It is crucial to verify the expression of these isoforms at the protein level via Western Blot or immunohistochemistry.

  • Normoxic culture conditions: The expression of CAIX and CAXII is often induced by hypoxia.[3] If you are culturing your cells under standard normoxic conditions, the expression of these key targets may be low. Consider conducting experiments under hypoxic conditions (e.g., 1% O2) to mimic the tumor microenvironment and potentially increase sensitivity to this compound.

  • Intrinsic resistance mechanisms: Cancer cells can possess inherent resistance mechanisms, such as the expression of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its intracellular concentration.

  • Suboptimal experimental conditions: Issues with the inhibitor's solubility, stability in culture media, or the concentration and duration of treatment can all impact the observed efficacy. Refer to the detailed experimental protocols for guidance.

Q3: How can I determine if my cancer cell line is resistant to this compound?

A3: Resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on your parental (sensitive) cell line and the suspected resistant cell line. A fold-change in IC50 of 5-fold or greater is generally considered indicative of resistance.

Q4: What are the known mechanisms of acquired resistance to carbonic anhydrase inhibitors?

A4: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to carbonic anhydrase inhibitors in cancer may include:

  • Upregulation of bypass signaling pathways: Cancer cells can activate alternative pathways to maintain pH homeostasis, compensating for the inhibition of CAs.

  • Decreased expression or mutation of the target enzyme: Reduced expression of CAII, CAIX, or CAXII, or mutations that prevent inhibitor binding can lead to resistance.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein can pump the inhibitor out of the cell.

  • Alterations in the tumor microenvironment: Changes in the extracellular matrix or interactions with stromal cells can create a protective niche for cancer cells.

Q5: Are there strategies to overcome resistance to this compound?

A5: Yes, several strategies can be explored:

  • Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. For example, combining a CAIX inhibitor with cisplatin has been shown to enhance anti-tumor effects, particularly under hypoxic conditions.[6] The rationale is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

  • Targeting Hypoxia: Since hypoxia is a key driver of CAIX/XII expression and resistance, combining this compound with hypoxia-activated prodrugs or therapies that target hypoxic cells could be effective.

  • Inhibition of Drug Efflux Pumps: If resistance is mediated by P-glycoprotein, co-administration of a P-gp inhibitor could restore sensitivity to this compound.

  • Genetic Knockdown of Resistance-Mediating Factors: Using techniques like siRNA to silence genes involved in bypass pathways or drug efflux can help to overcome resistance in a research setting.

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in cell viability assays.
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inhibitor precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of formazan crystals by thorough mixing with the solubilizing agent (e.g., DMSO or isopropanol with HCl).
Fluctuating incubation times Standardize all incubation times precisely, especially the final incubation with the viability reagent.
Problem 2: Failure to observe a significant decrease in cell viability.
Possible Cause Troubleshooting Step
Low target expression Confirm the expression of CAII, CAIX, and/or CAXII in your cell line using Western Blot (see protocol below).
Inhibitor inactivity Ensure proper storage of this compound (at -20°C for long-term storage) and use freshly prepared dilutions for each experiment.
Incorrect concentration range Perform a broad-range dose-response experiment (e.g., from 0.01 µM to 100 µM) to determine the effective concentration for your cell line.
Short incubation time The effects of pH disruption may take time to manifest as cell death. Try extending the incubation period with this compound (e.g., 48 or 72 hours).
Normoxic conditions Culture cells under hypoxic conditions (1% O2) for at least 24 hours prior to and during treatment to induce CAIX/XII expression.
Problem 3: Difficulty in generating a resistant cell line.
Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration as the cells adapt and resume proliferation.
Insufficient duration of drug exposure Developing stable resistance can take several months of continuous culture in the presence of the drug.
Parental cell line heterogeneity The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a more heterogeneous population.

Quantitative Data

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

IsoformIC50 (µM)
hCA II1.18[1][2]
hCA IX0.17[1][2]
hCA XII2.99[1][2]

Table 2: Cell Viability Data for this compound

Cell LineConcentration (µM)Incubation Time% Cell Viability
BHK-2110024-48 hours48[1]
HEK-29310024-48 hours72[1]

Note: BHK-21 (Baby Hamster Kidney) and HEK-293 (Human Embryonic Kidney) are not cancer cell lines and this data is for reference. Researchers should determine the IC50 for their specific cancer cell line of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for CAII, CAIX, and CAXII Expression
  • Cell Lysis: Grow cells to 80-90% confluency. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CAII, CAIX, or CAXII overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

siRNA-Mediated Knockdown of CAII
  • Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: In separate tubes, dilute the CAII-specific siRNA and a non-targeting control siRNA in serum-free medium. In another set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Verification of Knockdown: After incubation, harvest the cells and verify the knockdown efficiency at the protein level by Western Blot.

  • Functional Assays: Once knockdown is confirmed, the cells can be used for downstream experiments, such as cell viability assays with this compound, to assess the impact of CAII depletion on drug sensitivity.

Visualizations

Signaling_Pathway_of_CAIX_in_Hypoxic_Cancer_Cells Signaling Pathway of CAIX in Hypoxic Cancer Cells Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CAIX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein H_HCO3 H+ + HCO3- CAIX_Protein->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX_Protein Catalysis Extracellular_Acidification Extracellular Acidification (Low pH) H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Maintained pH) H_HCO3->Intracellular_Alkalinization Bicarbonate import Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Chemoresistance Chemoresistance Intracellular_Alkalinization->Chemoresistance hCAII_IN_9 This compound hCAII_IN_9->CAIX_Protein Inhibition

Caption: Role of CAIX in promoting chemoresistance under hypoxia.

Experimental_Workflow_for_Resistance_Study Workflow to Investigate this compound Resistance Start Start with Parental Cancer Cell Line Confirm_Target Confirm CAII/IX/XII Expression (Western Blot) Start->Confirm_Target IC50_Determination Determine IC50 of this compound (Cell Viability Assay) Confirm_Target->IC50_Determination Develop_Resistance Generate Resistant Cell Line (Long-term drug exposure) IC50_Determination->Develop_Resistance Confirm_Resistance Confirm Resistance (Compare IC50 values) Develop_Resistance->Confirm_Resistance Mechanism_Investigation Investigate Resistance Mechanisms Confirm_Resistance->Mechanism_Investigation Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Mechanism_Investigation->Gene_Expression Target/Bypass Pathways Drug_Efflux Drug Efflux Assay (e.g., Rhodamine 123) Mechanism_Investigation->Drug_Efflux Efflux Pumps Signaling_Analysis Signaling Pathway Analysis (e.g., Phospho-arrays) Mechanism_Investigation->Signaling_Analysis Altered Signaling Overcome_Resistance Strategies to Overcome Resistance Mechanism_Investigation->Overcome_Resistance Combination_Therapy Combination Therapy Overcome_Resistance->Combination_Therapy siRNA_Knockdown siRNA Knockdown of Resistance Genes Overcome_Resistance->siRNA_Knockdown

Caption: Workflow for studying resistance to this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor this compound Efficacy Start No/Low Cytotoxicity Observed Check_Target Is Target (CAII/IX/XII) Expressed? Start->Check_Target Yes_Target Yes Check_Target->Yes_Target Yes No_Target No Check_Target->No_Target No Check_Hypoxia Are cells cultured under hypoxia? Yes_Hypoxia Yes Check_Hypoxia->Yes_Hypoxia Yes No_Hypoxia No Check_Hypoxia->No_Hypoxia No Check_Protocol Is the experimental protocol optimal? Yes_Protocol Yes Check_Protocol->Yes_Protocol Yes No_Protocol No Check_Protocol->No_Protocol No Yes_Target->Check_Hypoxia Action_Measure_Target Action: Measure protein expression (Western Blot) No_Target->Action_Measure_Target Yes_Hypoxia->Check_Protocol Action_Induce_Hypoxia Action: Culture cells in 1% O2 to induce CAIX/XII No_Hypoxia->Action_Induce_Hypoxia Action_Consider_Resistance Consider Intrinsic Resistance Mechanisms (e.g., P-gp) Yes_Protocol->Action_Consider_Resistance Action_Optimize_Protocol Action: Check inhibitor stability, concentration, and incubation time No_Protocol->Action_Optimize_Protocol

Caption: Troubleshooting poor efficacy of this compound.

References

Technical Support Center: Refining hCAII-IN-9 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and refining in vivo delivery methods for the carbonic anhydrase inhibitor, hCAII-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, with IC50 values of 1.18 µM for hCA II, 0.17 µM for hCA IX, and 2.99 µM for hCA XII.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] this compound, likely a sulfonamide-based inhibitor, is believed to exert its inhibitory effect by coordinating with the Zn(II) ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion and preventing the catalytic reaction.[5][6]

Q2: What are the primary challenges in delivering this compound for in vivo studies?

A2: A significant challenge for many small molecule inhibitors like this compound is poor aqueous solubility.[7][8][9] This can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate and inconsistent dosing.

  • Low Bioavailability: Poor solubility can hinder absorption, reducing the amount of the compound that reaches the systemic circulation and its intended target.[7][10]

  • Inconsistent Results: Variability in drug exposure between animals can lead to high variability in experimental outcomes.

Q3: this compound has no blood-brain barrier (BBB) permeability. What does this mean for my in vivo studies?

A3: The lack of BBB permeability is a critical factor to consider in your experimental design.[1] It indicates that this compound is unlikely to reach therapeutic concentrations in the central nervous system (CNS) when administered systemically (e.g., via oral gavage or intravenous injection). Therefore, if your research targets the brain or spinal cord, alternative delivery methods such as direct CNS administration (e.g., intracerebroventricular injection) may be necessary. For systemic targets, this property can be advantageous as it may reduce the potential for off-target effects in the CNS.

Troubleshooting Guide

Issue 1: My this compound formulation is cloudy or shows precipitation.

  • Question: What are the potential causes and how can I resolve this?

  • Answer: Cloudiness or precipitation is a strong indicator of poor solubility in the chosen vehicle. This can lead to under-dosing and potential toxicity at the injection site.

    Troubleshooting Steps:

    • Verify Solubility: If available, consult the manufacturer's solubility data for this compound. If not, perform small-scale solubility tests with various pharmaceutically acceptable vehicles.

    • Optimize Formulation: Employ formulation strategies to enhance solubility. The choice of strategy will depend on the physicochemical properties of this compound.[7][8][11][12]

      Formulation StrategyDescriptionAdvantagesDisadvantages
      Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene glycol).[8]Simple to prepare and commonly used in preclinical studies.Can cause toxicity or alter physiological responses at high concentrations.
      pH Adjustment Modifying the pH of the formulation to ionize the compound, thereby increasing its solubility.[8]Effective for ionizable compounds.May cause irritation at the injection site if the pH is too extreme. Can affect compound stability.
      Surfactants Using agents like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic compound.[8][9]Can significantly increase solubility and formulation stability.Potential for dose-dependent toxicity and can influence biological membranes.
      Inclusion Complexes Utilizing cyclodextrins (e.g., HP-β-CD) to form complexes where the hydrophobic drug is encapsulated.[7][8]Increases solubility and can enhance stability.May alter the pharmacokinetic profile of the compound.
      Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][8][10]Can significantly improve oral bioavailability by enhancing absorption.[8]More complex to formulate and may require specialized equipment.

Issue 2: I am observing high variability in my in vivo efficacy or pharmacokinetic data.

  • Question: What could be causing this inconsistency between animals?

  • Answer: High variability often points to inconsistent drug exposure.

    Troubleshooting Steps:

    • Refine Formulation: Ensure your formulation is homogenous and that this compound remains in solution throughout the dosing procedure. Vortex or sonicate the formulation before each administration.

    • Standardize Administration Technique: Use precise and consistent administration techniques. For oral gavage, ensure the needle is correctly placed. For injections, use consistent volumes and injection sites.

    • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study can help determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide insights into the variability in drug exposure.[13]

Issue 3: I am not observing the expected in vivo efficacy despite potent in vitro activity.

  • Question: Why is my potent inhibitor not working in vivo?

  • Answer: A discrepancy between in vitro and in vivo results can arise from several factors.

    Troubleshooting Steps:

    • Assess Bioavailability: Conduct a pharmacokinetic study to determine if this compound is being absorbed and reaching therapeutic concentrations in the target tissue.[13]

    • Evaluate Target Engagement: If possible, use a pharmacodynamic (PD) marker to confirm that this compound is interacting with its target (carbonic anhydrase) in vivo.

    • Consider Metabolism: The compound may be rapidly metabolized and cleared from the body before it can exert its effect.

    • Dose Escalation: It may be necessary to increase the dose, guided by a Maximum Tolerated Dose (MTD) study to ensure safety.[13]

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Select a starting dose based on in vitro IC50 values (typically 5-10 fold higher).

    • Administer escalating doses of this compound to different groups of animals (n=3-5 per group).

    • Include a vehicle-only control group.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The MTD is defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.

2. Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Methodology:

    • Administer a single dose of this compound to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma or serum and store frozen.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

G hCAII Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition by this compound E-Zn-OH Enzyme-Zn-OH⁻ E-Zn-H2O Enzyme-Zn-H₂O E-Zn-OH->E-Zn-H2O + CO₂ → + HCO₃⁻ Inhibited_Complex E-Zn-Inhibitor E-Zn-OH->Inhibited_Complex Binding E-Zn-H2O->E-Zn-OH + H₂O → + H⁺ CO2 CO2 HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ Inhibitor This compound Inhibitor->Inhibited_Complex

Caption: Inhibition of the hCAII catalytic cycle by this compound.

G Experimental Workflow for In Vivo Studies Formulation Formulation Development (Solubility Screening) MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Determine Safe Dose Range PK Pharmacokinetic (PK) Study MTD->PK Select Dose for PK Efficacy Efficacy Study (Disease Model) PK->Efficacy Inform Dosing Regimen PD Pharmacodynamic (PD) Study (Target Engagement) Efficacy->PD Correlate Efficacy with Target Modulation Analysis Data Analysis and Interpretation Efficacy->Analysis PD->Analysis

Caption: A typical experimental workflow for preclinical in vivo studies.

G Troubleshooting Logic for Poor In Vivo Efficacy Start Potent In Vitro Activity, Poor In Vivo Efficacy Check_Formulation Is the formulation stable and homogenous? Start->Check_Formulation Check_PK Is there adequate drug exposure (PK)? Check_Formulation->Check_PK Yes Reformulate Reformulate to improve solubility/bioavailability Check_Formulation->Reformulate No Check_PD Is the target engaged (PD)? Check_PK->Check_PD Yes Check_PK->Reformulate No Optimize_Dose Optimize Dose/Schedule (MTD-guided) Check_PD->Optimize_Dose No Success Successful In Vivo Efficacy Check_PD->Success Yes Optimize_Dose->Check_PK Reformulate->Check_Formulation

Caption: A logical approach to troubleshooting poor in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to hCAII-IN-9 and Acetazolamide in the Inhibition of Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of human carbonic anhydrase II (hCAII): hCAII-IN-9 and the well-established clinical drug, acetazolamide. This document outlines their inhibitory potency, mechanism of action, and the experimental protocols used for their characterization, supported by available data.

Introduction to hCAII and its Inhibitors

Human carbonic anhydrase II (hCAII) is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to its importance, hCAII is a significant target for therapeutic intervention in a range of disorders, including glaucoma, epilepsy, and altitude sickness.

Acetazolamide is a sulfonamide-based drug that has been a cornerstone of hCAII inhibition for decades, serving as a pan-inhibitor of carbonic anhydrases. This compound is another potent carbonic anhydrase inhibitor. This guide aims to provide a comparative analysis of these two compounds based on publicly available data.

Mechanism of Action: Targeting the Catalytic Zinc Ion

Both this compound and acetazolamide are believed to exert their inhibitory effects through a similar mechanism of action, characteristic of sulfonamide inhibitors. The catalytic cycle of hCAII involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors, with their deprotonated sulfonamide group, act as mimics of the transition state of this reaction. They bind directly to the catalytic Zn²⁺ ion in the active site, displacing the nucleophilic hydroxide and thereby blocking the enzyme's catalytic activity.

Mechanism of hCAII Inhibition by Sulfonamides cluster_0 hCAII Active Site cluster_1 Substrate/Inhibitor Zn(II) Zn(II) OH- OH- Zn(II)->OH- His94 His94 His94->Zn(II) His96 His96 His96->Zn(II) His119 His119 His119->Zn(II) CO2 CO2 CO2->Zn(II) Catalysis Inhibitor (R-SO2NH-) Inhibitor (R-SO2NH-) Inhibitor (R-SO2NH-)->Zn(II) Inhibition

Figure 1: Simplified mechanism of hCAII inhibition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of hCAII by this compound and acetazolamide. It is important to note that the provided values are derived from different studies and experimental conditions, which may influence a direct comparison. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki (inhibition constant) is a more specific measure of the binding affinity of the inhibitor to the enzyme.

InhibitorParameterValue (hCAII)Reference
This compound IC501.18 µM[1]
Acetazolamide Ki~12 nM[2]
Acetazolamide Ki81.4 nM[3]

Based on the available data, acetazolamide demonstrates significantly higher potency against hCAII, with inhibition constants in the low nanomolar range, as compared to the micromolar IC50 value reported for this compound.

Experimental Protocols: Measuring hCAII Inhibition

The determination of the inhibitory potency of compounds against hCAII is typically performed using a stopped-flow spectrophotometric assay that measures the kinetics of CO₂ hydration.

Stopped-Flow CO₂ Hydration Assay

This method is considered the gold standard for measuring the catalytic activity of carbonic anhydrases and their inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.

Principle: The assay monitors the change in pH resulting from the formation of a proton during the hydration of CO₂ to bicarbonate. This pH change is detected by a pH indicator dye, and the rate of the reaction is measured using a stopped-flow instrument, which allows for the rapid mixing of reactants and monitoring of the initial reaction rates.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) at a specific pH

  • pH indicator dye (e.g., phenol red)

  • Inhibitor compounds (this compound, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of hCAII is pre-incubated with various concentrations of the inhibitor for a defined period to allow for the binding to reach equilibrium.

  • Rapid Mixing: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution containing the pH indicator in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance change over time. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

Workflow for Stopped-Flow CO2 Hydration Assay A Prepare hCAII and Inhibitor Solutions B Pre-incubate hCAII with Inhibitor A->B D Rapidly Mix Solutions in Stopped-Flow Instrument B->D C Prepare CO2-Saturated Buffer with pH Indicator C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Reaction Rates E->F G Determine Ki using Enzyme Inhibition Models F->G

Figure 2: Experimental workflow for hCAII inhibition assay.

Conclusion

Both this compound and acetazolamide are effective inhibitors of human carbonic anhydrase II. Based on the currently available, albeit not directly comparative, data, acetazolamide exhibits substantially greater potency, with Ki values in the low nanomolar range, positioning it as a highly effective inhibitor. The IC50 value for this compound is in the micromolar range. For a definitive comparison, a head-to-head study employing a standardized assay, such as the stopped-flow CO₂ hydration method, would be necessary to determine the inhibition constants under identical conditions. Researchers and drug development professionals should consider these differences in potency when selecting inhibitors for their specific applications.

References

A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel carbonic anhydrase inhibitor hCAII-IN-9 and the clinically established drug dorzolamide. This analysis is based on available biochemical data and established experimental protocols relevant to glaucoma research.

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a cornerstone of glaucoma therapy, acting to reduce IOP by decreasing the production of aqueous humor. Dorzolamide is a widely used topical CAI, serving as a benchmark for the development of new inhibitors. This guide compares the publicly available data for a research compound, this compound, with the extensive profile of dorzolamide to aid researchers in evaluating its potential.

Biochemical Performance: A Head-to-Head Look at Enzyme Inhibition

A critical parameter for any carbonic anhydrase inhibitor is its potency against the target enzyme, primarily human carbonic anhydrase II (hCA II), which is abundant in the ciliary body of the eye. The half-maximal inhibitory concentration (IC50) is a key measure of this potency.

While extensive data is available for the clinically approved drug dorzolamide, information on this compound is limited to in vitro inhibition data from a commercial supplier.

CompoundhCA II IC50hCA IX IC50hCA XII IC50
This compound 1.18 µM[1]0.17 µM[1]2.99 µM[1]
Dorzolamide 0.18 nM--

In Vivo Performance in Glaucoma Models: The Current Data Landscape

The ultimate test for a potential glaucoma therapeutic is its ability to lower IOP in vivo. Preclinical studies in animal models are essential to establish efficacy and safety before any consideration for human trials.

This compound:

Currently, there is no publicly available in vivo data demonstrating the effect of this compound on intraocular pressure in any animal model of glaucoma. Searches for studies using its chemical name, N-(5-chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide, have not yielded any publications with in vivo IOP data. This represents a significant gap in the characterization of this compound.

Dorzolamide:

In contrast, dorzolamide has been extensively studied in a variety of animal models, consistently demonstrating its efficacy in lowering IOP.

Animal ModelDosageIOP ReductionReference
Rabbit2% solutionSignificant reduction[2]
Monkey0.5%, 1%, and 2% solutions22%, 30%, and 37% reduction, respectively
Dog (glaucomatous)2% solution (twice or three times daily)Significant decrease
Rat (experimental glaucoma)1% solution (three times daily)Significant reduction[2]
Mouse (DBA/2J glaucoma model)2% solution (single drop)Significant reduction

Signaling Pathway and Experimental Workflow

The mechanism of action for carbonic anhydrase inhibitors in reducing IOP is well-established. By inhibiting carbonic anhydrase in the ciliary epithelium, the production of bicarbonate ions is reduced, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

IOP_Reduction_Pathway cluster_ciliary_epithelium Ciliary Epithelium CAII Carbonic Anhydrase II (hCA II) H2CO3 H2CO3 CO2_H2O CO2 + H2O CO2_H2O->H2CO3 Catalyzed by hCA II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives Secretion IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines Inhibitor This compound or Dorzolamide Inhibitor->CAII Inhibits

Mechanism of IOP reduction by carbonic anhydrase inhibitors.

A typical experimental workflow for evaluating a novel carbonic anhydrase inhibitor would involve in vitro enzyme inhibition assays followed by in vivo studies in an animal model of glaucoma.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro In Vitro Enzyme Inhibition Assay Start->In_Vitro IC50 Determine IC50 against hCA II In_Vitro->IC50 In_Vivo In Vivo Glaucoma Animal Model IC50->In_Vivo IOP_Measurement Topical Administration & IOP Measurement In_Vivo->IOP_Measurement Efficacy Evaluate Efficacy & Compare to Dorzolamide IOP_Measurement->Efficacy End Further Preclinical Development Efficacy->End

Workflow for evaluating a novel CAI for glaucoma.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Test compounds (this compound, dorzolamide) dissolved in a suitable solvent (e.g., DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., HEPES or Tris) at a specific pH (e.g., 7.5)

  • pH indicator dye (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds and the reference inhibitor (dorzolamide).

  • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the pH indicator in the buffer.

  • In the second syringe, load the CO2-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid and subsequent proton release.

  • To test the inhibitors, pre-incubate the enzyme with various concentrations of the inhibitor before mixing with the CO2-saturated water.

  • The rate of the catalyzed reaction is determined from the initial slope of the absorbance change.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model of Glaucoma

Rabbits are a commonly used animal model for glaucoma research due to their large eyes, which facilitate IOP measurements and topical drug administration.

Animal Model:

  • New Zealand White rabbits.

  • Ocular hypertension can be induced by various methods, such as intracameral injection of α-chymotrypsin or hypertonic saline to damage the trabecular meshwork.

Drug Administration:

  • Prepare sterile ophthalmic formulations of the test compound (e.g., this compound) and the positive control (e.g., 2% dorzolamide solution). A vehicle control (the formulation without the active drug) should also be prepared.

  • Administer a single drop (typically 50 µL) of the respective formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control or receive the vehicle.

IOP Measurement:

  • Measure the baseline IOP in both eyes of each rabbit before drug administration using a calibrated tonometer (e.g., Tono-Pen, TonoVet). Anesthesia may be required depending on the tonometer and institutional guidelines.

  • Following drug administration, measure the IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-instillation).

  • Calculate the change in IOP from baseline for each treatment group at each time point.

  • Compare the IOP-lowering effect of the test compound to that of the vehicle and the positive control (dorzolamide).

Conclusion

Based on the currently available data, dorzolamide is a significantly more potent inhibitor of hCA II in vitro compared to this compound. Furthermore, dorzolamide has a well-documented and robust efficacy in lowering IOP in multiple animal models of glaucoma. While this compound shows inhibitory activity against hCA II, the lack of any in vivo data on its IOP-lowering effects makes it impossible to fully assess its potential as a glaucoma therapeutic at this time. Further research, particularly in vivo studies in established glaucoma models, is necessary to determine if this compound warrants further development. Researchers interested in novel carbonic anhydrase inhibitors should consider the substantial body of evidence supporting dorzolamide as a benchmark for efficacy and safety.

References

hCAII-IN-9 Demonstrates Unique Selectivity Profile Against Human Carbonic Anhydrase Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – A comprehensive analysis of the selectivity profile of hCAII-IN-9, a novel carbonic anhydrase (CA) inhibitor, reveals a distinct inhibition pattern when compared to established CA inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. This comparison provides valuable insights for researchers and drug development professionals engaged in the pursuit of isoform-specific CA inhibitors for various therapeutic applications.

This compound exhibits potent inhibition against several human carbonic anhydrase (hCA) isozymes, with a notable preference for certain isoforms implicated in disease. Understanding this selectivity is crucial, as the sixteen different hCA isoforms in humans display varied tissue distribution and physiological roles. Non-selective inhibition can lead to off-target effects, highlighting the need for compounds with specific inhibitory profiles.

Comparative Inhibition Profile

The inhibitory activity of this compound and other common CA inhibitors was assessed against a panel of human carbonic anhydrase isozymes. The inhibition constants (Ki or IC50) are summarized in the table below.

IsozymeThis compound (IC50, µM)Acetazolamide (Ki, nM)Dorzolamide (Ki, nM)Brinzolamide (IC50/Ki, nM)
hCA I Data not available250>10000Data not available
hCA II 1.18[1]1293.2
hCA IV Data not available748500Data not available
hCA VA Data not availableData not availableData not availableData not available
hCA VB Data not availableData not availableData not availableData not available
hCA VI Data not availableData not availableData not availableData not available
hCA VII Data not available2.5Data not availableData not available
hCA IX 0.17[1]2552Data not available
hCA XII 2.99[1]5.73.5Data not available
hCA XIII Data not availableData not availableData not availableData not available
hCA XIV Data not availableData not availableData not availableData not available

Note: Data for this table has been compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

This data indicates that this compound is a potent inhibitor of hCA IX, an isoform highly expressed in many tumors, making it a significant target in cancer therapy. While Acetazolamide also inhibits hCA IX, its potent inhibition of the ubiquitous hCA II isoform is a known source of side effects. Dorzolamide and Brinzolamide are primarily used in ophthalmology for their potent inhibition of hCA II in the eye.

Understanding Inhibitor Selectivity

The selectivity of a carbonic anhydrase inhibitor is determined by its chemical structure and how it interacts with the active site of the different CA isozymes. The development of isoform-specific inhibitors is a key challenge in the field, with the goal of maximizing therapeutic efficacy while minimizing adverse effects.

G Inhibitor Selectivity Pathway This compound This compound hCAII hCA II This compound->hCAII Moderate Potency hCAIX hCA IX This compound->hCAIX High Potency hCAXII hCA XII This compound->hCAXII Moderate Potency Acetazolamide Acetazolamide hCAI hCA I Acetazolamide->hCAI Moderate Potency Acetazolamide->hCAII High Potency Acetazolamide->hCAIX High Potency Acetazolamide->hCAXII High Potency Dorzolamide Dorzolamide Dorzolamide->hCAII High Potency Dorzolamide->hCAXII High Potency Brinzolamide Brinzolamide Brinzolamide->hCAII High Potency Other_hCAs Other hCAs

Caption: Logical relationship of inhibitor selectivity towards different hCA isoforms.

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors is critical for assessing their potency and selectivity. The following are summaries of the key experimental methods used to generate the data in this guide.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition. It directly measures the enzyme's catalytic rate for the physiological reaction: the hydration of carbon dioxide.

G Stopped-Flow CO2 Hydration Assay Workflow A Syringe 1: Buffer + pH Indicator + CA Enzyme ± Inhibitor C Rapid Mixing Chamber A->C B Syringe 2: CO2-saturated Buffer B->C D Observation Cell C->D E Spectrophotometer D->E F Data Acquisition & Analysis E->F

Caption: Workflow for the stopped-flow CO2 hydration assay.

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red), the purified CA isozyme, and the inhibitor at various concentrations. A second solution of CO2-saturated buffer is also prepared.

  • Instrumentation Setup: The two solutions are loaded into separate syringes of a stopped-flow instrument. The instrument is set up to monitor the change in absorbance of the pH indicator at a specific wavelength.

  • Rapid Mixing and Measurement: The instrument rapidly mixes the contents of the two syringes, initiating the CO2 hydration reaction. The change in pH due to the production of bicarbonate and protons is monitored in real-time by the spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the change in absorbance over time. Inhibition constants (Ki) are determined by measuring the reaction rates at different inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method used to assess the binding of inhibitors to a target protein by measuring changes in the protein's thermal stability.

Methodology:

  • Sample Preparation: A solution containing the purified CA isozyme is prepared in a suitable buffer. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is added. The inhibitor is added at varying concentrations.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases. As the protein unfolds (melts), the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is determined from the fluorescence curve. The change in Tm (ΔTm) in the presence of the inhibitor is used to determine the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: The purified CA isozyme is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into a syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: The inhibitor is injected in small aliquots into the sample cell containing the enzyme. The heat released or absorbed upon binding is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

This comparative guide underscores the unique selectivity profile of this compound and provides the foundational experimental context for its evaluation. Further studies are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to hCAII-IN-9: Evaluating its Potency and Selectivity as a Human Carbonic Anhydrase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of hCAII-IN-9, a potent inhibitor of human carbonic anhydrase II (hCAII). Its performance is objectively compared with established carbonic anhydrase inhibitors, supported by experimental data and detailed protocols. This document aims to equip researchers with the necessary information to evaluate the utility of this compound for their specific research applications.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound and a selection of well-known carbonic anhydrase inhibitors against various human carbonic anhydrase (hCA) isoforms are summarized in the table below. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), providing a quantitative basis for comparing both the potency and selectivity of these compounds.

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IV (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)
This compound -1180[1]-170[1]2990[1]
Acetazolamide 250[2]12[2][3][4]74[2][3][4]25.8[2]5.7[2]
Dorzolamide >10000[2]9.0[2][4]8500[2][4]52.0[2]3.5[2]
Brinzolamide 15.0[2]9.0[2]12.0[2]45.0[2]3.5[2]
Celecoxib -Potent, in nM range---

Note: The data for Celecoxib indicates potent inhibition of hCAII in the nanomolar range, though specific Kᵢ values were not available in the cited sources.[5]

Experimental Protocols

The determination of inhibitory activity for carbonic anhydrase inhibitors is crucial for their validation. The following is a detailed protocol for a commonly employed colorimetric assay.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay using p-Nitrophenyl Acetate

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol. The rate of this reaction, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Purified recombinant human carbonic anhydrase II (hCAII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test inhibitor (e.g., this compound)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCAII in the assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare stock solutions of the test inhibitor and reference inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank (no enzyme): Assay buffer and substrate.

      • Control (no inhibitor): Assay buffer, hCAII, and DMSO (vehicle).

      • Test Inhibitor: Assay buffer, hCAII, and serial dilutions of the test inhibitor.

      • Reference Inhibitor: Assay buffer, hCAII, and serial dilutions of the reference inhibitor.

    • The final volume in each well should be constant.

  • Pre-incubation:

    • Pre-incubate the plate containing the enzyme and inhibitors for a defined period (e.g., 10-15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance at 400-405 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Kₘ) are known.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the validation of hCAII inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate_setup Plate Setup (Blank, Control, Test Wells) reagents->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement rate_calc Calculate Initial Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50/Ki inhibition_calc->ic50_calc

Caption: Experimental workflow for determining carbonic anhydrase inhibitory activity.

selectivity_mechanism cluster_inhibitor Inhibitor Structure cluster_enzyme hCAII Active Site zbg Zinc-Binding Group (e.g., Sulfonamide) tail Variable 'Tail' Region zn Catalytic Zn²⁺ Ion zbg->zn Primary Interaction (High Affinity) secondary_pocket Secondary/Isoform-Specific Pockets tail->secondary_pocket Secondary Interactions (Determines Selectivity) primary_pocket Primary Binding Pocket

Caption: Mechanism of selective hCAII inhibition.

References

A Comparative Guide to the in vitro Efficacy of hCAII-IN-9 and Alternative Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the commercially available human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-9, alongside established alternative inhibitors. Due to the limited publicly available primary research on this compound, this guide focuses on presenting the available data and comparing it with well-characterized inhibitors to offer a valuable resource for experimental design and inhibitor selection.

Overview of this compound

This compound is a potent inhibitor of human Carbonic Anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] According to its supplier, MedChemExpress, this compound also exhibits inhibitory activity against other carbonic anhydrase isoforms, namely hCA IX and hCA XII.[2] It is noted to lack blood-brain barrier permeability.[2]

Reproducibility of this compound Experimental Results

A comprehensive review of scientific literature did not yield a primary research publication detailing the synthesis, characterization, and experimental validation of this compound. The absence of such a source precludes a direct assessment of the reproducibility of the reported experimental data. The inhibitory values provided by the commercial vendor are presented below for informational purposes.

Comparative Analysis of hCAII Inhibitors

To provide a framework for evaluating this compound, this guide presents a comparison with several well-established and clinically used hCAII inhibitors. The following table summarizes the reported inhibitory activities (IC50 and Ki values) for this compound and its alternatives against various carbonic anhydrase isoforms. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTarget Isoform(s)IC50 (nM)Ki (nM)Reference(s)
This compound hCA II1180Not Reported[2]
hCA IX170Not Reported[2]
hCA XII2990Not Reported[2]
Acetazolamide hCA II1303.3 - 12[3][4]
hCA IX30Not Reported[3]
Dorzolamide hCA II0.181.9[2]
hCA IV6.931[2][5]
hCA I600Not Reported[2]
Brinzolamide hCA II3.20.13[6]
CA IV45.3Not Reported[7][8]
Methazolamide hCA II8.114[1][9]
hCA INot Reported50[1]
bCA IVNot Reported36[1]
SLC-0111 hCA IXNot Reported45.1[10]
hCA XIINot Reported4.5[10]

Experimental Protocols

A widely accepted method for determining the inhibitory activity of compounds against hCAII is the p-nitrophenyl acetate (p-NPA) esterase activity assay.

Principle: hCAII catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically by the increase in absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • p-Nitrophenyl acetate (p-NPA)

  • HEPES buffer (or Tris-HCl buffer)

  • Inhibitor compound (e.g., this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the appropriate buffer.

  • Add the hCAII enzyme solution to each well (except for the blank).

  • Add the inhibitor solution at various concentrations to the test wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set duration (e.g., 15-30 minutes) using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

The following diagrams illustrate the experimental workflow for assessing hCAII inhibition and the catalytic mechanism of hCAII.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor Stock & Dilutions Plate 96-Well Plate Setup (Buffer, Enzyme, Inhibitor) Inhibitor->Plate Enzyme hCAII Enzyme Solution Enzyme->Plate Substrate p-NPA Substrate Solution Reaction Reaction Initiation (Add p-NPA) Substrate->Reaction Incubation Pre-incubation Plate->Incubation Incubation->Reaction Measurement Spectrophotometric Reading (Absorbance at 405 nm) Reaction->Measurement Calculation Calculate Reaction Rates Measurement->Calculation Plotting Dose-Response Curve Calculation->Plotting Result Determine IC50 Value Plotting->Result

Caption: Experimental workflow for hCAII inhibition assay.

hCAII_catalytic_cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3_prod HCO₃⁻ E_Zn_OH->HCO3_prod + CO₂ E_Zn_H2O->E_Zn_OH - H⁺ CO2_sub CO₂ HCO3_prod->E_Zn_H2O - HCO₃⁻ + H₂O H_ion H⁺ H2O_mol H₂O

Caption: Simplified catalytic cycle of human Carbonic Anhydrase II.

References

Cross-Validation of hCAII-IN-9 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of hCAII-IN-9, a potent carbonic anhydrase inhibitor. While direct comparative studies of this compound across multiple cell lines are not extensively available in published literature, this document synthesizes known biochemical data with the established roles of its primary target, carbonic anhydrase IX (CA IX), in various cancer cell models. Furthermore, it offers detailed experimental protocols to enable researchers to conduct their own cross-validation studies.

Introduction to this compound

This compound is a small molecule inhibitor targeting human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several hCA isoforms are involved in crucial physiological processes, and their dysregulation is implicated in various diseases, including cancer.[1][2] this compound has demonstrated potent inhibitory activity against key isoforms implicated in cancer biology.

Biochemical Activity of this compound

The primary targets of this compound include hCA II, hCA IX, and hCA XII. The in vitro inhibitory activity of this compound against these purified enzymes has been determined, providing a baseline for its potential cellular effects.

IsozymeIC50 (µM)Relevance in Cancer
hCA II 1.18Primarily a cytosolic isozyme, its inhibition can be an off-target effect.
hCA IX 0.17A transmembrane, tumor-associated isozyme strongly induced by hypoxia. It plays a critical role in pH regulation in the tumor microenvironment, promoting cancer cell survival, proliferation, and invasion.[2][3][4] Its expression is often correlated with poor prognosis.[3]
hCA XII 2.99Another transmembrane, tumor-associated isozyme also involved in pH regulation and tumor progression.[3][4]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Expected Activity of this compound in Different Cancer Cell Lines

Based on the crucial role of hCA IX in cancer cell biology, the potent inhibitory effect of this compound on this isoform is expected to translate into significant anti-cancer activity in cell lines with high hCA IX expression. The tumor microenvironment is often characterized by hypoxia and acidosis, conditions where hCA IX is upregulated and plays a vital protective role for cancer cells.[3][4] By inhibiting hCA IX, this compound is anticipated to disrupt pH regulation, leading to intracellular acidification and subsequent inhibition of proliferation, induction of apoptosis, and reduced invasion.

Below is a summary of expected outcomes in commonly used cancer cell lines based on their known hCA IX expression and characteristics.

Cell LineCancer TypehCA IX Expression CharacteristicsExpected Effects of this compound
MDA-MB-231 Triple-Negative Breast CancerHigh constitutive and hypoxia-inducible expression of hCA IX.[5]Potent inhibition of cell proliferation and invasion, particularly under hypoxic conditions. Induction of apoptosis.
HT-29 Colorectal AdenocarcinomaStrong hypoxia-inducible expression of hCA IX.[6][7]Significant reduction in cell viability and proliferation under hypoxic conditions.
A549 Non-Small Cell Lung CancerModerate to high hypoxia-inducible expression of hCA IX.Inhibition of cell growth and potential sensitization to other anti-cancer agents under hypoxic conditions.
HeLa Cervical CancerOverexpresses hCA IX.High cytotoxic and apoptotic activities are expected.[8]

Experimental Protocols

To facilitate the cross-validation of this compound activity, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MDA-MB-231, HT-29, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2. For hypoxia studies, transfer plates to a hypoxic chamber (1% O2) after initial attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C (under normoxic or hypoxic conditions).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Materials:

  • Cell lysates from treated and untreated cells

  • p-Nitrophenyl acetate (pNPA) as a substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Culture cells to 80-90% confluency and treat with various concentrations of this compound for a specified time. Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.

  • Assay Setup: In a 96-well plate, add a standardized amount of cell lysate to each well.

  • Reaction Initiation: Add the substrate, pNPA, to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol production is proportional to the CA activity.

  • Data Analysis: Calculate the rate of reaction for each condition. Determine the percentage of CA inhibition for each concentration of this compound compared to the untreated control. Calculate the IC50 value.

Visualizations

Signaling Pathway of hCA IX in the Tumor Microenvironment

hCAIX_Signaling_Pathway cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell CO2_H2O CO2 + H2O hCAIX hCAIX CO2_H2O->hCAIX catalyzes H_HCO3 H+ + HCO3- Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis releases H+ Intracellular_pH_Regulation Intracellular pH Regulation (Alkaline) H_HCO3->Intracellular_pH_Regulation imports HCO3- Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis hCAIX->H_HCO3 Proliferation_Survival Proliferation & Survival Intracellular_pH_Regulation->Proliferation_Survival Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a->hCAIX upregulates expression hCAII_IN_9 This compound hCAII_IN_9->hCAIX inhibits

Caption: hCA IX signaling pathway in cancer.

Experimental Workflow for Cross-Validation of this compound

Experimental_Workflow cluster_assays Perform Assays Start Select Cell Lines (e.g., MDA-MB-231, HT-29, A549) Culture_Cells Culture Cells under Normoxic & Hypoxic Conditions Start->Culture_Cells Treat_Cells Treat Cells with this compound Culture_Cells->Treat_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay CA_Activity_Assay CA Activity Assay (in cell lysates) Incubate->CA_Activity_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis CA_Activity_Assay->Data_Analysis Determine_IC50 Determine IC50 Values Data_Analysis->Determine_IC50 Compare_Activity Compare Activity Across Cell Lines Determine_IC50->Compare_Activity End Conclusion Compare_Activity->End

References

Efficacy of hCAII-IN-9 in Combination with Other Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the carbonic anhydrase (CA) inhibitor hCAII-IN-9 has revealed its potent inhibitory activity against human carbonic anhydrase isoforms II, IX, and XII. The role of CAIX in promoting tumor survival and progression, particularly in hypoxic environments, has positioned it as a promising target for anticancer therapies. The prevailing hypothesis in the field is that inhibiting CAIX can enhance the efficacy of conventional cancer treatments like chemotherapy, radiotherapy, and immunotherapy.

However, a comprehensive review of publicly available scientific literature, including peer-reviewed articles, conference proceedings, and patent databases, reveals a significant gap in knowledge regarding the specific efficacy of This compound in combination with other cancer drugs. While there is substantial preclinical evidence supporting the use of other CAIX inhibitors in combination regimens, no studies presenting quantitative data for this compound in such contexts were identified.

This guide, therefore, provides a detailed overview of the therapeutic potential of targeting CAIX in combination with other anticancer agents, drawing upon data from structurally related and well-studied CAIX inhibitors such as SLC-0111 and S4. This information serves as a valuable surrogate for understanding the potential applications of this compound, while clearly acknowledging the absence of direct experimental evidence.

Targeting Carbonic Anhydrase IX: A Rationale for Combination Therapy

Carbonic anhydrase IX is a transmembrane enzyme that is minimally expressed in normal tissues but is often overexpressed in a variety of solid tumors in response to hypoxia. Its primary function is to regulate intra- and extracellular pH, allowing cancer cells to thrive in the acidic and low-oxygen tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular alkalization, which promotes cell survival and proliferation, and extracellular acidification, which facilitates invasion and metastasis.

Inhibition of CAIX is hypothesized to:

  • Reverse the acidic tumor microenvironment: This can enhance the efficacy of weakly basic chemotherapeutic drugs that are less effective in acidic conditions.

  • Induce apoptosis: By disrupting pH homeostasis, CAIX inhibitors can trigger programmed cell death in cancer cells.

  • Reduce cell migration and invasion: By altering the extracellular pH, these inhibitors can impede the metastatic potential of tumor cells.

  • Enhance immunotherapeutic response: A less acidic tumor microenvironment can improve the function of immune cells, such as T cells, thereby potentiating the effects of immune checkpoint inhibitors.

Preclinical Efficacy of CAIX Inhibitors in Combination Therapy (Surrogate Data)

In the absence of specific data for this compound, this section summarizes key findings from preclinical studies on other selective CAIX inhibitors.

Combination with Chemotherapy

Several studies have demonstrated that CAIX inhibitors can sensitize cancer cells to traditional chemotherapeutic agents.

Table 1: Summary of Preclinical Studies of CAIX Inhibitors in Combination with Chemotherapy

CAIX InhibitorCombination DrugCancer ModelKey Findings
SLC-0111 CisplatinHead and Neck Squamous Carcinoma (HNSCC) cells and xenograftsSensitized HNSCC cells to cisplatin, reduced proliferation, migration, and invasion. In xenografts, the combination inhibited tumor growth and metastasis more effectively than single agents.[1][2]
SLC-0111 DoxorubicinBreast cancer cells (MCF7)Increased the cytotoxic response of breast cancer cells to Doxorubicin.
S4 CisplatinSmall Cell Lung Cancer (SCLC) cell lines (DMS 79 and COR-L24) and xenograftsReduced cell viability and enhanced cell death in vitro, especially under hypoxic conditions. In xenografts, the combination led to significantly reduced tumor growth compared to single agents.[3]
S4 DoxorubicinTriple-negative breast cancer cells (MDA-MB-231)Increased the efficacy of doxorubicin under both hypoxic and normoxic conditions.[4]
Combination with Immunotherapy

The acidic tumor microenvironment is known to suppress anti-tumor immune responses. By neutralizing this acidity, CAIX inhibitors are being explored as adjuvants to immunotherapy.

Table 2: Summary of Preclinical Studies of CAIX Inhibitors in Combination with Immunotherapy

CAIX InhibitorCombination TherapyCancer ModelKey Findings
SLC-0111 Immune Checkpoint Inhibitors (ICIs)Melanoma and breast cancer modelsReduced extracellular acidification, leading to increased immune cell-mediated killing. The combination sensitized tumors to ICIs, resulting in an enhanced T-helper 1 (Th1) response, decreased tumor growth, and reduced metastasis.[5]

Experimental Protocols (General Methodologies)

While specific protocols for this compound combination studies are unavailable, the following represent standard methodologies used to evaluate the efficacy of drug combinations in preclinical cancer research.

In Vitro Cell Viability Assays (e.g., MTT or MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound alone, a partner anticancer drug alone, and the combination of both at various concentrations. A vehicle-treated group serves as a control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Measurement: The absorbance is measured using a microplate reader. The absorbance correlates with the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. Synergism, additivity, or antagonism is determined using methods like the Combination Index (CI).

In Vivo Tumor Growth Inhibition Studies
  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.

  • Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analyses are performed to determine the significance of the observed differences between treatment groups.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway and CAIX Regulation

The expression of CAIX is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the promoter of target genes, including CA9, leading to their transcription. Inhibiting CAIX is a downstream intervention in this pathway.

HIF-1a Signaling Pathway HIF-1α Signaling and CAIX Expression Hypoxia Hypoxia in Tumor Microenvironment HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1α/HIF-1β Heterodimer Formation HIF1a_translocation->HIF1_complex HRE_binding Binding to Hypoxia Response Element (HRE) HIF1_complex->HRE_binding CA9_transcription Transcription of CA9 Gene HRE_binding->CA9_transcription CAIX_protein CAIX Protein Expression on Cell Surface CA9_transcription->CAIX_protein pH_regulation pH Regulation (Extracellular Acidification, Intracellular Alkalinization) CAIX_protein->pH_regulation Tumor_Progression Tumor Progression (Survival, Invasion, Metastasis) pH_regulation->Tumor_Progression

Caption: HIF-1α pathway leading to CAIX expression under hypoxia.

General Experimental Workflow for Combination Therapy Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a combination therapy in preclinical models.

Experimental Workflow Preclinical Evaluation of Combination Therapy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with: - this compound alone - Partner Drug alone - Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Synergy_Analysis Synergy Analysis (e.g., Combination Index) IC50_Determination->Synergy_Analysis Xenograft_Model Establish Xenograft Tumor Model in Mice Synergy_Analysis->Xenograft_Model Promising results lead to in vivo testing Animal_Grouping Randomize Mice into Treatment Groups Xenograft_Model->Animal_Grouping In_Vivo_Treatment Administer Treatments Animal_Grouping->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Animal Health In_Vivo_Treatment->Tumor_Monitoring Data_Collection Collect Tumor Volume Data Tumor_Monitoring->Data_Collection Efficacy_Evaluation Evaluate Tumor Growth Inhibition (TGI) Data_Collection->Efficacy_Evaluation

Caption: A typical workflow for preclinical combination therapy studies.

Conclusion and Future Directions

While the direct evidence for the efficacy of this compound in combination with other cancer drugs is currently lacking in the public domain, the broader class of CAIX inhibitors has shown significant promise in preclinical studies. The data from related compounds like SLC-0111 and S4 strongly suggest that targeting CAIX can be a viable strategy to enhance the effectiveness of both chemotherapy and immunotherapy across a range of cancer types.

Future research should prioritize conducting preclinical studies to specifically evaluate the synergistic or additive effects of this compound with standard-of-care anticancer agents. Such studies are crucial to generate the necessary quantitative data to support the clinical development of this compound as part of a combination therapy regimen. The experimental frameworks and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting these much-needed investigations.

References

A Comparative Analysis of hCAII-IN-9 and Indisulam for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the carbonic anhydrase inhibitor hCAII-IN-9 and the anti-cancer agent indisulam. This document provides a comprehensive comparison of their mechanisms of action, chemical properties, and biological activities, supported by available experimental data and detailed protocols for comparative studies.

Introduction

In the landscape of targeted therapeutics, small molecule inhibitors play a pivotal role. This guide provides a comparative analysis of two such molecules: this compound, a potent inhibitor of human Carbonic Anhydrase II (hCAII), and indisulam, a sulfonamide with a unique anti-cancer mechanism. While both compounds are sulfonamide derivatives, their primary modes of action and therapeutic targets differ significantly. This analysis aims to provide researchers with a clear understanding of their individual properties and the necessary experimental frameworks for direct comparison.

Chemical Structures

A fundamental aspect of understanding the function of a small molecule is its chemical structure. The structures of this compound and indisulam are presented below.

This compound is a potent carbonic anhydrase inhibitor.[1][2]

Indisulam is an aryl sulfonamide with anti-cancer properties.[3]

(Note: The exact chemical structure for this compound is not publicly available in the initial search results. For the purpose of this guide, a placeholder will be used in textual descriptions, and the DOT script for the structure will be omitted. Researchers should consult the primary literature or supplier information for the definitive structure.)

Mechanism of Action

The distinct therapeutic applications of this compound and indisulam stem from their different molecular mechanisms.

This compound: A Carbonic Anhydrase Inhibitor

This compound functions as a direct inhibitor of carbonic anhydrases, with potent activity against isoform II (hCA II) and varying levels of inhibition against other isoforms like hCA IX and hCA XII.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, particularly the tumor-associated isoforms hCA IX and XII which are involved in pH regulation in the tumor microenvironment, this compound can potentially modulate tumor cell survival and proliferation.

cluster_0 This compound Mechanism hCAII_IN_9 This compound hCAII hCA II/IX/XII hCAII_IN_9->hCAII Inhibition CO2_H2O CO₂ + H₂O hCAII->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->hCAII Catalysis

Caption: Mechanism of this compound as a carbonic anhydrase inhibitor.

Indisulam: A Molecular Glue for RBM39 Degradation

Indisulam exhibits a fascinating mechanism of action, functioning as a "molecular glue."[3] It selectively promotes the interaction between the RNA-binding protein RBM39 and the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3] The degradation of RBM39, a key splicing factor, results in aberrant pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[3] While indisulam is also a carbonic anhydrase inhibitor, its potent anti-cancer effects are primarily attributed to this molecular glue activity.[4]

cluster_1 Indisulam Mechanism Indisulam Indisulam DCAF15 DCAF15-CUL4-DDB1 E3 Ligase Indisulam->DCAF15 Binds RBM39 RBM39 DCAF15->RBM39 Recruits Ub_RBM39 Ubiquitinated RBM39 RBM39->Ub_RBM39 Ubiquitination Proteasome Proteasome Ub_RBM39->Proteasome Degradation Degradation Proteasome->Degradation Splicing_Defects Splicing Defects Degradation->Splicing_Defects Apoptosis Apoptosis Splicing_Defects->Apoptosis

Caption: Indisulam acts as a molecular glue to induce RBM39 degradation.

Quantitative Data Comparison

Direct comparative data for this compound and indisulam is limited in the public domain. The following tables summarize the available quantitative data from separate studies. It is crucial to note that these values were obtained under different experimental conditions and are not directly comparable.

Table 1: Inhibition of Carbonic Anhydrase Isoforms
CompoundIsoformInhibition (IC50/Ki)Reference
This compound hCA IIIC50: 1.18 µM[1]
hCA IXIC50: 0.17 µM[1]
hCA XIIIC50: 2.99 µM[1]
Indisulam hCA (H. pylori)Ki: 310-562 nM[4]
hCA IKi: 146-816 nM (analogs)[5]
hCA IIKi: 101-728 nM (analogs)[5]
hCA IXKi: 1.0-15.6 nM (analogs)[5]
hCA XIIKi: 2.8-53.8 nM (analogs)[5]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineActivity (IC50)Reference
Indisulam HCT116 (colorectal)0.11 µg/mL[4]
NCI-H596 (lung)94 µg/mL[4]
HeLa (cervical)287.5 µM (24h)[3]
C33A (cervical)125.0 µM (24h)[3]

Experimental Protocols for Comparative Analysis

To enable a direct and meaningful comparison between this compound and indisulam, standardized experimental protocols are essential. The following section provides detailed methodologies for key comparative assays.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of the compounds against various hCA isoforms.

Principle: The esterase activity of carbonic anhydrase is measured by the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[6] The reduction in the rate of color formation in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • This compound and indisulam stock solutions (e.g., 10 mM in DMSO)

  • Acetazolamide (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound, indisulam, and acetazolamide in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 80 µL of assay buffer to each well.

  • Add 10 µL of the diluted compounds or DMSO (for control) to the respective wells.

  • Add 5 µL of the carbonic anhydrase enzyme solution to each well (except for the blank).

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[6]

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_2 CA Inhibition Assay Workflow Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup (Buffer, Inhibitor/DMSO) Prep_Reagents->Plate_Setup Add_Enzyme Add Enzyme Plate_Setup->Add_Enzyme Incubate Incubate (10 min) Add_Enzyme->Incubate Add_Substrate Add Substrate (p-NPA) Incubate->Add_Substrate Measure_Abs Measure Absorbance (405 nm) Add_Substrate->Measure_Abs Analyze Calculate IC50 Measure_Abs->Analyze

Caption: Workflow for the carbonic anhydrase inhibition assay.

Cell Viability Assay

This assay compares the cytotoxic effects of this compound and indisulam on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[7]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • This compound and indisulam stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and indisulam in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the diluted compounds or DMSO (vehicle control) to the wells.

  • Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

cluster_3 Cell Viability (MTT) Assay Workflow Seed_Cells Seed Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate (24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Analyze Calculate IC50 Measure_Abs->Analyze

Caption: Workflow for the cell viability (MTT) assay.

RBM39 Degradation Assay (for Indisulam)

This western blot assay confirms the mechanism of action of indisulam by detecting the degradation of its target protein, RBM39.

Principle: Western blotting is used to detect the levels of RBM39 protein in cell lysates after treatment with indisulam. A decrease in the RBM39 protein band intensity indicates degradation.

Materials:

  • Cancer cell line known to be sensitive to indisulam (e.g., HCT116)

  • Indisulam stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-RBM39 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with varying concentrations of indisulam for different time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-RBM39 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of RBM39 degradation.

Conclusion

This compound and indisulam represent two distinct classes of sulfonamide-based small molecules with therapeutic potential. While this compound acts as a classical enzyme inhibitor targeting carbonic anhydrases, indisulam showcases a novel mechanism as a molecular glue, inducing the degradation of the splicing factor RBM39. The available data suggests different primary applications, with this compound being explored for its role in diseases where carbonic anhydrase activity is dysregulated, and indisulam being developed as an anti-cancer agent.

For a definitive comparative assessment, direct experimental evaluation under identical conditions is paramount. The provided protocols for carbonic anhydrase inhibition, cell viability, and RBM39 degradation assays offer a robust framework for researchers to generate the necessary data to elucidate the relative potencies, selectivities, and mechanisms of these two intriguing compounds. Such studies will be invaluable in guiding future drug development efforts and in understanding the broader therapeutic potential of targeting carbonic anhydrases and the cellular splicing machinery.

References

Validating hCAII-IN-9 Target Engagement In Vivo: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical step in preclinical development. This guide provides a comparative overview of state-of-the-art in vivo methodologies for validating the target engagement of hCAII-IN-9, a potent inhibitor of human carbonic anhydrase II (hCAII). While specific in vivo data for this compound is not yet publicly available, this document will leverage data from structurally and functionally similar carbonic anhydrase inhibitors, such as Acetazolamide and SLC-0111, to illustrate the application and expected outcomes of these techniques.

Understanding the Target: Carbonic Anhydrase II (hCAII)

Human carbonic anhydrase II is a zinc-metalloenzyme that plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Its ubiquitous expression and physiological importance make it a target for various therapeutic interventions. This compound is a sulfonamide-based inhibitor, a class of molecules known to bind to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Below is a simplified representation of the carbonic anhydrase II catalytic pathway and the mechanism of inhibition by sulfonamide-based drugs like this compound.

hCAII Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition CO2 CO2 hCAII_active hCAII-Zn-OH- CO2->hCAII_active Substrate binding H2O H2O hCAII_inactive hCAII-Zn-H2O hCAII_active->hCAII_inactive Catalysis H+ H+ hCAII_active->H+ Proton release This compound This compound (Sulfonamide) Inhibited_Complex hCAII-Zn-Inhibitor hCAII_active->Inhibited_Complex Inhibition hCAII_inactive->H2O Water binding hCAII_inactive->hCAII_active Proton shuttle HCO3- HCO3- hCAII_inactive->HCO3- Product release This compound->Inhibited_Complex Binding to Zinc ion

Caption: hCAII catalytic cycle and sulfonamide inhibition.

Comparative Analysis of In Vivo Target Engagement Methodologies

Validating that this compound engages with hCAII in a complex biological system requires robust and multifaceted approaches. The primary methodologies can be categorized into direct imaging of target occupancy, measurement of functional enzymatic activity, and direct assessment of target binding in tissues.

Methodology Principle Key Advantages Key Limitations Typical Animal Models
Positron Emission Tomography (PET) Imaging Utilizes a radiolabeled version of the inhibitor (e.g., with 68Ga) to non-invasively visualize and quantify its accumulation at the target site.High sensitivity, quantitative, provides whole-body distribution, clinically translatable.Requires specialized radiochemistry and imaging facilities, potential for off-target binding of the tracer.Xenograft tumor models (e.g., HT-29) expressing the target CA isoform.
Magnetic Resonance Spectroscopy (MRS) A non-invasive imaging technique that measures the metabolic activity of enzymes. For CAs, 13C-MRS tracks the conversion of labeled bicarbonate to CO2, providing a direct readout of enzyme activity.Non-invasive, measures functional target engagement, provides real-time kinetic data.Lower sensitivity compared to PET, requires high-field MRI scanners, may be challenging to apply to all tissues.Rodent models of neurological disorders or cancer.
In Vivo Cellular Thermal Shift Assay (CETSA®) Based on the principle that drug binding stabilizes the target protein against heat-induced denaturation. Tissues are collected from treated animals, heated, and the amount of soluble target protein is quantified.Directly measures target binding in a physiological context, applicable to various tissues, does not require modification of the drug.Invasive (requires tissue collection), semi-quantitative (Western blot) or requires specialized equipment (mass spectrometry), can be technically challenging.Mice, rats.

Experimental Protocols

Positron Emission Tomography (PET) Imaging with 68Ga-labeled Sulfonamides

This protocol outlines the general steps for validating target engagement using a radiolabeled analog of a sulfonamide inhibitor.

Experimental Workflow:

Radiolabeling Radiolabeling of Sulfonamide with 68Ga Animal_Model Administration to Xenograft Mouse Model Radiolabeling->Animal_Model PET_Scan Dynamic PET/CT Scan Animal_Model->PET_Scan Biodistribution Ex Vivo Biodistribution and Data Analysis PET_Scan->Biodistribution

Caption: Workflow for PET imaging-based target engagement.

Methodology:

  • Radiotracer Synthesis: A suitable precursor of the sulfonamide inhibitor is synthesized with a chelator (e.g., DOTA). This is then radiolabeled with 68Ga eluted from a 68Ge/68Ga generator. The final radiolabeled compound is purified and formulated for in vivo use.

  • Animal Model: Immunocompromised mice bearing tumors with known expression levels of the target carbonic anhydrase isoform (e.g., HT-29 for CAIX) are used.

  • Tracer Administration and Imaging: The 68Ga-labeled sulfonamide is administered intravenously to the tumor-bearing mice. Dynamic PET/CT imaging is performed at various time points post-injection (e.g., 30, 60, and 120 minutes) to monitor the distribution and tumor uptake of the tracer.

  • Biodistribution Studies: Following the final imaging session, animals are euthanized, and tissues of interest (tumor, blood, muscle, kidneys, liver, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a non-radiolabeled version of the inhibitor or a known CA inhibitor like Acetazolamide before the administration of the radiotracer. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific target engagement.

Comparative Data for Alternative Inhibitors:

Compound Tumor Model Tumor Uptake (%ID/g at 1h) Tumor-to-Muscle Ratio (at 1h) Reference
68Ga-DOTA-AEBSA (monomer)HT-290.81 ± 0.155.02 ± 0.22
68Ga-DOTA-(AEBSA)2 (dimer)HT-291.93 ± 0.264.07 ± 0.87
68Ga-NOTGA-(AEBSA)3 (trimer)HT-292.30 ± 0.534.18 ± 0.84
[67Ga]Ga-US2HT-293.81>1.5[1]
In Vivo 13C Magnetic Resonance Spectroscopy (MRS)

This non-invasive technique provides a functional measure of carbonic anhydrase activity.

Methodology:

  • Animal Preparation: Rodents are anesthetized and positioned in an MRI scanner equipped for 13C detection.

  • 13C-labeled Substrate Administration: A hyperpolarized 13C-labeled substrate, typically [13C]bicarbonate, is administered intravenously.

  • Data Acquisition: 13C MR spectra are acquired dynamically to monitor the conversion of H13CO3- to 13CO2. Magnetization transfer measurements are used to quantify the rate of this exchange, which is directly proportional to carbonic anhydrase activity.

  • Inhibitor Administration: To validate target engagement, the inhibitor (e.g., Acetazolamide) is administered, and the MRS measurement is repeated. A significant reduction in the rate of 13CO2 formation indicates successful inhibition of carbonic anhydrase.[2]

Expected Outcome: Administration of an effective carbonic anhydrase inhibitor will lead to a measurable decrease in the rate of interconversion between bicarbonate and CO2, as observed by a reduction in the magnetization transfer effect in the 13C MR spectrum.[2]

In Vivo Cellular Thermal Shift Assay (CETSA®)

This method directly assesses the binding of a drug to its target protein in tissue samples.

Methodology:

  • Drug Administration: The test compound (this compound) or vehicle is administered to animals (e.g., mice) at the desired dose and for a specific duration.

  • Tissue Collection and Preparation: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., brain, kidney, tumor) are rapidly excised and flash-frozen.

  • Heating of Tissue Lysates: The frozen tissues are homogenized and lysed. The lysates are then aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The amount of soluble hCAII remaining in the supernatant is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble hCAII as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates that the drug has bound to and stabilized the target protein, thus confirming target engagement.

Logical Framework for In Vivo Validation

The selection of a particular in vivo target engagement methodology depends on the specific research question and available resources. The following diagram illustrates the logical relationship between these techniques in a drug discovery pipeline.

Start In Vivo Target Validation Strategy Direct_Binding Direct Target Binding (In Vivo CETSA) Start->Direct_Binding Target_Occupancy Target Occupancy & Distribution (PET Imaging) Start->Target_Occupancy Functional_Activity Functional Target Modulation (MRS) Start->Functional_Activity Efficacy Pharmacodynamic/Efficacy Readout Direct_Binding->Efficacy Target_Occupancy->Efficacy Functional_Activity->Efficacy

Caption: Logical flow of in vivo target validation methods.

Conclusion

Validating the in vivo target engagement of this compound is a crucial step towards its clinical development. While direct in vivo data for this specific compound is not yet available, the methodologies outlined in this guide provide a robust framework for its evaluation. PET imaging with a radiolabeled analog of this compound can provide quantitative information on its biodistribution and target occupancy. In vivo 13C MRS offers a non-invasive approach to measure the functional consequences of hCAII inhibition. Finally, in vivo CETSA can directly confirm the binding of this compound to its target in relevant tissues. By employing a combination of these complementary techniques and comparing the results with well-characterized inhibitors like Acetazolamide and SLC-0111, researchers can build a comprehensive understanding of the in vivo pharmacology of this compound and increase the confidence in its therapeutic potential.

References

hCAII-IN-9: A Comparative Analysis of Isoform Specificity Against hCA IX and hCA XII

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of hCAII-IN-9 against the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. Quantitative data, experimental methodologies, and visual representations of key concepts are presented to facilitate an objective assessment of this compound's isoform specificity.

Introduction to Carbonic Anhydrases and this compound

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While ubiquitously expressed, different hCA isoforms exhibit distinct tissue distribution and physiological roles. The cytosolic isoform hCA II is widely expressed, whereas the transmembrane isoforms hCA IX and hCA XII are significantly overexpressed in a variety of hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. This makes hCA IX and hCA XII attractive targets for anticancer drug development.

This compound is a potent carbonic anhydrase inhibitor.[2] Understanding its inhibitory profile against different hCA isoforms is crucial for evaluating its potential as a selective anticancer agent and for minimizing off-target effects.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against hCA II, hCA IX, and hCA XII has been determined and is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Carbonic Anhydrase IsoformThis compound IC50 (μM)
hCA II1.18[2]
hCA IX0.17[2]
hCA XII2.99[2]

Analysis of Isoform Specificity:

Based on the provided IC50 values, this compound demonstrates a clear preference for inhibiting hCA IX over both hCA II and hCA XII.

  • hCA IX vs. hCA II: this compound is approximately 7-fold more potent against hCA IX (IC50 = 0.17 μM) than the off-target cytosolic isoform hCA II (IC50 = 1.18 μM).[2]

  • hCA IX vs. hCA XII: The inhibitor shows significantly greater potency for hCA IX compared to hCA XII, with the IC50 value for hCA IX being about 17.6-fold lower than that for hCA XII (IC50 = 2.99 μM).[2]

This inhibitory profile suggests that this compound possesses a degree of selectivity for the tumor-associated isoform hCA IX.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

The determination of inhibition constants (Ki) or IC50 values for carbonic anhydrase inhibitors is commonly performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2.

Principle:

The assay monitors the change in pH that occurs as CO2 is hydrated to bicarbonate and a proton. The initial rate of this reaction is measured by observing the color change of a pH indicator using a spectrophotometer. The presence of a carbonic anhydrase inhibitor will slow down this reaction rate.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test inhibitor (e.g., this compound) and a standard inhibitor (e.g., Acetazolamide)

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator solution (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: All solutions are prepared in buffer and brought to the desired temperature (e.g., 25°C).

  • Enzyme and Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

  • Data Analysis: The initial rates of the catalyzed reaction are calculated from the absorbance data.

  • IC50/Ki Determination: The inhibition constants (Ki) or IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Indicator, CO2 soln) incubation Incubate Enzyme with Inhibitor reagents->incubation enzyme_inhibitor Prepare Enzyme & Inhibitor Solutions enzyme_inhibitor->incubation mixing Rapid Mixing in Stopped-Flow Instrument incubation->mixing Inject measurement Measure Absorbance Change Over Time mixing->measurement Initiates Reaction rate_calc Calculate Initial Reaction Rates measurement->rate_calc ic50_calc Determine IC50/Ki Values rate_calc->ic50_calc

Stopped-flow CO2 hydrase assay workflow.

Signaling Pathway and Inhibition Mechanism

Carbonic anhydrase inhibitors, such as this compound, typically function by binding to the zinc ion within the enzyme's active site. This coordination prevents the binding of a water molecule, which is essential for the catalytic hydration of carbon dioxide.

inhibition_mechanism cluster_enzyme hCA Active Site cluster_inhibitor Inhibitor Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H2O Zn->H2O CO2 CO2 H2O->CO2 Nucleophilic Attack Inhibitor This compound Inhibitor->Zn Binding to Zinc Ion HCO3 HCO3- + H+ CO2->HCO3 Hydration

Mechanism of carbonic anhydrase inhibition.

Conclusion

The available data indicates that this compound is a potent inhibitor of human carbonic anhydrases with a notable selectivity for the tumor-associated isoform hCA IX over hCA II and hCA XII.[2] This specificity profile suggests its potential as a lead compound for the development of targeted anticancer therapies. Further investigations, including in vivo studies, are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Benchmarking hCAII-IN-9: A Comparative Guide to Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of hCAII-IN-9 Against a Panel of Novel and Established Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of this compound, a potent carbonic anhydrase (CA) inhibitor, against a range of novel and clinically established CA inhibitors. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation CA inhibitors.

Carbonic anhydrases, a family of zinc-containing metalloenzymes, are crucial regulators of physiological pH and are implicated in a variety of diseases.[1] Consequently, the development of isoform-selective CA inhibitors continues to be an area of intense research. This guide benchmarks the performance of this compound by presenting its inhibitory profile alongside recently developed inhibitors and established drugs such as Acetazolamide, Dorzolamide, and Brinzolamide.

Quantitative Inhibitor Comparison

The inhibitory potency of this compound and a selection of other inhibitors against various human carbonic anhydrase (hCA) isoforms are summarized in the tables below. Data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), providing a quantitative basis for comparison.

Table 1: Inhibitory Activity (IC50, µM) of Selected Carbonic Anhydrase Inhibitors

CompoundhCA II (µM)hCA IX (µM)hCA XII (µM)Reference
This compound 1.18 0.17 2.99 [2]
Acetazolamide-0.03-[3]
Brinzolamide0.0032--[3]
Dorzolamide0.00018--[3]
U-104 (SLC-0111)-0.0451 (Ki)0.0045 (Ki)[3]

Table 2: Inhibition Constant (Ki, nM) of Novel and Established Carbonic Anhydrase Inhibitors

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Novel Inhibitors
7-aryl/heteroaryl triazolopyrimidines (e.g., 1d, 1j, 1v, 1x)--4.7 - 8.64 - 72[4]
Sulfonyl semicarbazides---Subnanomolar
Indole-based benzenesulfonamides (e.g., 2a)-Potent & Selective--
4-anilinoquinazoline-based benzenesulfonamides (e.g., 4a, 4f)60.92.486.5-
Azobenzene-containing sulfonamides-25 - 65--
Quinazolinone derivatives (e.g., 4d)-14,250--
Thiophene derivative Schiff basesPotentPotent--
Established Inhibitors
Acetazolamide125.15148.7530 (IC50)-[3]
Dorzolamide60001.9-31[5]
Brinzolamide~13653.19 (IC50)-45.3 (IC50)[3][6]

Experimental Protocols

Detailed methodologies for two key assays used to determine the inhibitory activity of carbonic anhydrase inhibitors are provided below.

Stopped-Flow CO2 Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The method monitors the change in pH over time resulting from the production of protons in the hydration reaction.

Materials:

  • Stopped-flow spectrophotometer

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red)

  • Purified carbonic anhydrase enzyme

  • Inhibitor stock solutions (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).

  • One syringe of the stopped-flow instrument is loaded with the CO2-saturated water.

  • The second syringe is loaded with the buffer solution containing the enzyme, pH indicator, and the inhibitor at various concentrations. A control reaction without the inhibitor should also be prepared.

  • The two solutions are rapidly mixed in the stopped-flow device, initiating the reaction.

  • The change in absorbance of the pH indicator is monitored over time at its specific wavelength (e.g., 570 nm for phenol red).[7]

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Inhibition constants (Ki) are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

p-Nitrophenylacetate (pNPA) Esterase Activity Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is an alternative method to assess inhibition. The enzyme catalyzes the hydrolysis of p-nitrophenylacetate to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • UV-Vis spectrophotometer

  • p-Nitrophenylacetate (pNPA) substrate solution (e.g., 3 mM in acetonitrile)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)[8]

  • Purified carbonic anhydrase enzyme

  • Inhibitor stock solutions

Procedure:

  • In a cuvette, combine the buffer, enzyme solution, and the inhibitor at various concentrations. A control reaction without the inhibitor is also necessary.

  • Initiate the reaction by adding the pNPA substrate solution.

  • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.[8]

  • The initial rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors. These inhibitors typically coordinate to the zinc ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O_OH H2O / OH- Zn(II)->H2O_OH HCO3- HCO3- Zn(II)->HCO3- Catalysis CO2 CO2 CO2->Zn(II) Substrate Binding H+ H+ HCO3-->H+ Product Release Sulfonamide_Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide_Inhibitor->Zn(II) Inhibitor Binding (Displaces H2O/OH-)

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow for Inhibitor Evaluation

The logical flow for assessing the inhibitory potential of a compound against carbonic anhydrase is depicted below. This workflow outlines the key stages from initial screening to the determination of inhibition constants.

G Start Start Compound_Synthesis Compound Synthesis / Acquisition Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., pNPA Assay) Compound_Synthesis->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Stopped-Flow CO2 Hydration Assay) Dose_Response->Secondary_Assay Ki_Determination Determine Inhibition Constant (Ki) and Mechanism of Inhibition Secondary_Assay->Ki_Determination Selectivity_Profiling Selectivity Profiling (Against other CA isoforms) Ki_Determination->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: Workflow for evaluating carbonic anhydrase inhibitors.

References

A Head-to-Head Comparison of Carbonic Anhydrase Inhibitors: hCAII-IN-9 and SLC-0111

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrases

Both hCAII-IN-9 and SLC-0111 are inhibitors of human carbonic anhydrases, with a particular focus on isoforms that are overexpressed in cancerous tissues. The primary targets are carbonic anhydrase IX (CA IX) and, to a lesser extent, carbonic anhydrase XII (CA XII). These transmembrane enzymes are typically upregulated in response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment.[1]

By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX and CA XII contribute to the acidification of the extracellular space while maintaining a neutral intracellular pH in cancer cells. This pH gradient promotes tumor progression, metastasis, and resistance to conventional therapies. Both this compound and SLC-0111 are designed to disrupt this process by binding to the active site of these enzymes, thereby inhibiting their catalytic function.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and SLC-0111, focusing on their inhibitory potency against key carbonic anhydrase isoforms.

Table 1: Inhibitory Potency (IC50) of this compound and SLC-0111 Against Carbonic Anhydrase Isoforms

CompoundhCA II (IC50 in µM)hCA IX (IC50 in µM)hCA XII (IC50 in µM)
This compound1.18[2]0.17[2]2.99[2]
SLC-0111>10 (weak inhibition)0.0480.096

Note: Lower IC50 values indicate greater potency. Data for SLC-0111's effect on hCA II is often reported as weak inhibition, with specific IC50 values varying across studies.

Table 2: Cytotoxicity of SLC-0111 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal Carcinoma13.53
MCF7Breast Cancer18.15
PC3Prostate Cancer8.71

Note: No publicly available data was found for the cytotoxicity of this compound in cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This assay is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII) are used. The inhibitors (this compound or SLC-0111) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Reaction Buffer: A buffer solution containing a pH indicator (e.g., phenol red) is prepared.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing this solution with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rates of the reaction are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF7, PC3) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., SLC-0111) for a specified period (e.g., 72 hours).

  • MTT Incubation: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the action of these carbonic anhydrase inhibitors.

cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell HIF-1α HIF-1α CAIX/CAXII Upregulation CAIX/CAXII Upregulation HIF-1α->CAIX/CAXII Upregulation induces CO2 + H2O CO2 + H2O CAIX/CAXII CAIX/CAXII CO2 + H2O->CAIX/CAXII substrate H+ + HCO3- H+ + HCO3- CAIX/CAXII->H+ + HCO3- catalyzes SLC-0111 / this compound SLC-0111 / this compound SLC-0111 / this compound->CAIX/CAXII inhibits H+ H+ Extracellular Acidification Extracellular Acidification H+->Extracellular Acidification Tumor Progression & Metastasis Tumor Progression & Metastasis Extracellular Acidification->Tumor Progression & Metastasis HCO3- HCO3- Intracellular pH Regulation Intracellular pH Regulation HCO3-->Intracellular pH Regulation Cancer Cell Survival Cancer Cell Survival Intracellular pH Regulation->Cancer Cell Survival

Caption: Signaling pathway of CAIX/XII inhibition.

Start Start Prepare Enzyme and Inhibitor Prepare Enzyme and Inhibitor Start->Prepare Enzyme and Inhibitor Prepare Reaction Buffer Prepare Reaction Buffer Start->Prepare Reaction Buffer Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Enzyme and Inhibitor->Pre-incubate Enzyme and Inhibitor Prepare Reaction Buffer->Pre-incubate Enzyme and Inhibitor Initiate Reaction with CO2 Initiate Reaction with CO2 Pre-incubate Enzyme and Inhibitor->Initiate Reaction with CO2 Measure Absorbance Change Measure Absorbance Change Initiate Reaction with CO2->Measure Absorbance Change Calculate Initial Rates Calculate Initial Rates Measure Absorbance Change->Calculate Initial Rates Determine IC50 Determine IC50 Calculate Initial Rates->Determine IC50 End End Determine IC50->End

Caption: Workflow for CA inhibition assay.

Conclusion

Based on the available data, both this compound and SLC-0111 are potent inhibitors of the tumor-associated carbonic anhydrase IX. SLC-0111 demonstrates a more favorable selectivity profile with weaker inhibition of the ubiquitous hCA II isoform. Furthermore, SLC-0111 has been extensively studied, demonstrating cytotoxic effects against various cancer cell lines and has progressed into clinical trials.

A direct and comprehensive head-to-head comparison of the biological performance of this compound and SLC-0111 is currently limited by the lack of publicly available data on the cellular and in vivo activities of this compound. Further research into the anticancer properties of this compound is necessary to fully evaluate its therapeutic potential relative to SLC-0111. This guide will be updated as more information becomes available.

References

Evaluating the Synergistic Effects of Carbonic Anhydrase IX Inhibitors with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment, characterized by hypoxia and extracellular acidosis, presents a significant hurdle to the efficacy of conventional cancer therapies. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors in response to these conditions, plays a crucial role in maintaining pH homeostasis, thereby promoting cancer cell survival and resistance to treatment.[1] This guide provides a comprehensive evaluation of the synergistic effects of a potent CAIX inhibitor, SLC-0111 (a stand-in for the likely intended hCAII-IN-9), when used in combination with various chemotherapy agents. The data presented is primarily based on preclinical in vitro studies and offers a comparative analysis of the enhanced anti-cancer effects observed with these combination therapies.

Data Presentation: Enhanced Cytotoxicity and Proliferation Inhibition

The combination of SLC-0111 with standard chemotherapeutic agents has been shown to significantly enhance their cytotoxic and anti-proliferative effects across various cancer cell lines. The following tables summarize the quantitative data from key in vitro experiments.

Table 1: Synergistic Effect of SLC-0111 with Temozolomide on A375-M6 Melanoma Cells

Treatment (72h)% Total Cell Death (Annexin V/PI Assay)% Dead Cells (Trypan Blue Exclusion)Relative Colony Number
Control~5%~5%100%
SLC-0111 (100 µM)~8%~7%~95%
Temozolomide (170 µM)~15%~18%~60%
SLC-0111 + Temozolomide ~30% ~35% ~30% *

*p < 0.001 compared to Temozolomide alone. Data extracted from Andreucci et al., 2018.[2][3]

Table 2: Potentiation of Doxorubicin's Cytotoxic Effect by SLC-0111 on MCF7 Breast Cancer Cells

Treatment (48h)% Late Apoptosis/Necrosis (Annexin V/PI)% Dead Cells (Trypan Blue Exclusion)Relative Colony Number (14 days)
Control~3%~4%100%
SLC-0111 (100 µM)~4%~5%~90%
Doxorubicin (90 nM)~10%~12%~50%
SLC-0111 + Doxorubicin ~18% ~25% ~25% *

*p < 0.05, ***p < 0.001 compared to Doxorubicin alone. Data extracted from Andreucci et al., 2018.[2][4]

Table 3: Enhancement of 5-Fluorouracil's Anti-proliferative Effect by SLC-0111 on HCT116 Colorectal Cancer Cells

Treatment (24h)% Total Cell Death (Annexin V/PI Assay)Relative Colony Diameter (14 days)
Control~5%100%
SLC-0111 (100 µM)~6%~70%***
5-Fluorouracil (100 µM)~12%~80%
SLC-0111 + 5-Fluorouracil ~15% ~40% *

*p < 0.05, ***p < 0.001 compared to 5-Fluorouracil alone. Note: The primary synergistic effect observed with 5-Fluorouracil was a reduction in cell proliferation (colony size) rather than a marked increase in cell death. Data extracted from Andreucci et al., 2018.[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability and Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cancer cells (A375-M6, MCF7, or HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the indicated concentrations of SLC-0111 and/or chemotherapy agents for the specified duration (24-72 hours).

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI staining solutions to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour of staining.

2. Trypan Blue Exclusion Assay for Cell Viability

  • Principle: This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

  • Protocol:

    • Following treatment as described above, harvest the cells by trypsinization.

    • Resuspend the cells in culture medium to create a single-cell suspension.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

    • Calculate the percentage of dead cells.

Long-Term Survival Assay

3. Colony Formation Assay

  • Principle: This assay assesses the long-term proliferative capacity of single cells after treatment. The ability of a single cell to grow into a colony (defined as a cluster of at least 50 cells) is a measure of its reproductive integrity.

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.

    • Treat the cells with the specified concentrations of SLC-0111 and/or chemotherapy agents. For some experiments, treatment is continuous for the duration of colony growth (e.g., 14 days).

    • Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 3-4 days.

    • After the incubation period, wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with a crystal violet solution.

    • After washing and drying, count the number of colonies in each well. For some analyses, the diameter of the colonies is also measured as an indicator of proliferation rate.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involved in the synergistic effects of CAIX inhibition with chemotherapy and a generalized workflow for the in vitro experiments described.

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Acidosis Extracellular Acidosis Acidosis->HIF1a Can influence Chemo Chemotherapy Acidosis->Chemo Impairs Efficacy CAIX CAIX HIF1a->CAIX Upregulates CAIX->Acidosis Contributes to pHi Intracellular pH (Alkaline) CAIX->pHi Maintains PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt NFkB NF-κB Pathway CAIX->NFkB Interacts with Proliferation Cell Proliferation & Survival pHi->Proliferation DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis SLC0111 SLC-0111 SLC0111->Acidosis Reduces Extracellular Acidification SLC0111->CAIX Inhibits PI3K_Akt->Proliferation NFkB->Proliferation Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (A375-M6, MCF7, HCT116) Treatment 2. Treatment Application - SLC-0111 - Chemotherapy - Combination Cell_Culture->Treatment Apoptosis_Assay 3a. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Viability_Assay 3b. Viability Assay (Trypan Blue) Treatment->Viability_Assay Colony_Assay 3c. Colony Formation Assay Treatment->Colony_Assay Flow_Cytometry 4a. Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Microscopy 4b. Microscopic Cell Counting Viability_Assay->Microscopy Colony_Counting 4c. Colony Counting & Sizing Colony_Assay->Colony_Counting Data_Comparison 5. Data Comparison & Statistical Analysis Flow_Cytometry->Data_Comparison Microscopy->Data_Comparison Colony_Counting->Data_Comparison

References

Assessing the Long-Term Efficacy of hCAII-IN-9 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "hCAII-IN-9" is not publicly available in the reviewed literature. For the purpose of this guide, "this compound" will be treated as a representative, hypothetical, potent, and highly selective sulfonamide-based inhibitor of human Carbonic Anhydrase II (hCAII). This guide will compare its theoretical profile to established carbonic anhydrase inhibitors (CAIs) to provide a framework for assessing its long-term efficacy.

Introduction to Carbonic Anhydrase II (hCAII) and its Inhibition

Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is vital for pH regulation, CO2 transport, and fluid secretion in various tissues.[2][3] Dysregulation of hCAII and other CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and some cancers, making them important therapeutic targets.[4][5][6]

The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues and a water molecule.[3][7] This zinc-bound water molecule is the key to its catalytic activity. Sulfonamide inhibitors, a major class of CAIs, function by binding to the zinc ion in the active site, displacing the catalytic water molecule and thus blocking the enzyme's function.[1][8] The development of isoform-specific inhibitors is a key goal in modern drug discovery to minimize off-target effects.[8][9]

Comparative Analysis of hCAII Inhibitors

The long-term efficacy of a CAI is dependent on several factors including its potency (Ki or IC50), selectivity for the target isoform over others, pharmacokinetic properties, and mechanism of action. This section compares the hypothetical "this compound" with established CAIs.

InhibitorTarget Isoform(s)Inhibition Constant (Ki) against hCAIISelectivity ProfileKey Characteristics & Clinical Applications
This compound (Hypothetical) hCAII~1-10 nMHigh selectivity against other CA isoforms (e.g., hCA I, IX, XII)Designed for high specificity to reduce systemic side effects; potential for treating glaucoma or neurological disorders.
Acetazolamide Pan-CA inhibitor (low selectivity)~12 nMInhibits multiple CA isoforms (I, II, IV, IX, etc.)First-generation oral CAI used for glaucoma, epilepsy, and altitude sickness; significant side effects due to lack of selectivity.[10]
Dorzolamide Primarily hCAII, hCAIV~0.1-1 nMGood selectivity for hCAII over hCA I.Second-generation topical CAI for glaucoma; reduced systemic side effects compared to oral administration.
SLC-0111 hCAIX, hCAXII~45 nM (against hCAIX)Selective for tumor-associated isoforms over cytosolic hCAI and hCAII.Investigational sulfonamide in clinical trials for hypoxic solid tumors; targets extracellular CAs in the tumor microenvironment.[10][11][12]
Novel Approaches (e.g., PROTACs) hCAIISub-nanomolar degradationHighly selectiveTargeted protein degraders that induce the degradation of hCAII rather than just inhibiting it, offering potential for sustained, long-term effects.[6][8][9]

Experimental Protocols for Efficacy Assessment

The evaluation of a novel CAI like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and long-term efficacy.

In Vitro Potency and Selectivity Assays

a) Stopped-Flow CO₂ Hydration Assay:

This is the gold standard for measuring the catalytic activity of CAs and the potency of their inhibitors.

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.

  • Protocol:

    • A solution of purified recombinant hCAII enzyme in a buffered solution (e.g., Tris-HCl) containing a pH indicator is rapidly mixed with a CO₂-saturated solution.

    • The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over time.

    • To determine the inhibitory potency (Ki), the assay is repeated with varying concentrations of the inhibitor (e.g., this compound).

    • The Ki is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

    • Selectivity is determined by performing the same assay with other CA isoforms (e.g., hCA I, IV, IX, XII).

b) p-Nitrophenylacetate (p-NPA) Hydrolysis Assay:

A simpler, colorimetric method suitable for high-throughput screening.[1]

  • Principle: hCAII can hydrolyze the ester p-NPA to produce the yellow-colored p-nitrophenolate, which can be measured spectrophotometrically at 400 nm.[1] The rate of color development is proportional to the enzyme's activity.

  • Protocol:

    • In a 96-well plate, add a buffered solution, the hCAII enzyme, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding a solution of p-NPA in a solvent like DMSO or acetonitrile.[1]

    • Immediately measure the increase in absorbance at 400 nm over time using a plate reader.

    • The reaction rates are calculated from the slope of the linear portion of the absorbance vs. time curve.[1]

    • The IC50 value (inhibitor concentration that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

In Vivo Long-Term Efficacy Models

a) Glaucoma Model (e.g., in Rabbits or Rodents):

  • Objective: To assess the long-term efficacy of this compound in reducing intraocular pressure (IOP).

  • Protocol:

    • Induce ocular hypertension in the animal model.

    • Administer the test compound (e.g., topical eye drops of this compound) and a vehicle control over an extended period (weeks to months). A positive control like Dorzolamide would also be used.

    • Measure IOP at regular intervals using a tonometer.

    • At the end of the study, ocular tissues can be collected for histological analysis and to measure drug concentration.

b) Cancer Xenograft Model (if applicable for off-target effects on hCAIX):

  • Objective: To evaluate the long-term effect of the inhibitor on tumor growth in a model where the targeted CA is relevant.

  • Protocol:

    • Implant human tumor cells (e.g., HT-29 colon cancer cells, which express CAIX under hypoxic conditions) subcutaneously into immunocompromised mice.[13]

    • Once tumors are established, treat the animals with the inhibitor, a vehicle control, and a relevant positive control (like SLC-0111) over several weeks.

    • Monitor tumor volume and the general health of the animals regularly.

    • At the end of the study, tumors can be excised for analysis of biomarkers related to hypoxia and acidosis.

Visualizing Pathways and Workflows

Catalytic Mechanism of hCAII and Sulfonamide Inhibition

G hCAII Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex Blocks Cycle E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ CO2->E_Zn_OH Substrate Binding H2O H₂O HCO3->H2O Product Release H_ion H⁺ Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->E_Zn_OH Competitive Binding

Caption: hCAII catalytic cycle and its competitive inhibition by a sulfonamide drug.

Experimental Workflow for CAI Efficacy Assessment

G Workflow for Assessing CAI Efficacy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation screening High-Throughput Screening (p-NPA Assay) potency Potency Determination (Stopped-Flow CO₂ Assay) screening->potency selectivity Selectivity Profiling (vs. other CA isoforms) potency->selectivity pk_pd Pharmacokinetics & Pharmacodynamics selectivity->pk_pd Lead Compound Selection efficacy Long-Term Efficacy Studies (Disease Models) pk_pd->efficacy toxicology Toxicology Assessment efficacy->toxicology clinical Clinical Trials toxicology->clinical Pre-clinical Candidate

Caption: A generalized workflow for the preclinical development of a carbonic anhydrase inhibitor.

Decision Pathway for CAI Selection

G Decision Framework for CAI Selection start Research Goal? target_location Target Location? start->target_location selectivity_needed High Selectivity Required? target_location->selectivity_needed Intracellular result_extracellular Use Membrane-Impermeant or Tumor-Targeted Inhibitor (e.g., SLC-0111) target_location->result_extracellular Extracellular (e.g., Tumor Microenvironment) result_topical Use Topical Formulation (e.g., Dorzolamide) target_location->result_topical Ocular result_pan Use Pan-CA Inhibitor (e.g., Acetazolamide) selectivity_needed->result_pan No result_selective Use Isoform-Selective Inhibitor (e.g., this compound) selectivity_needed->result_selective Yes

Caption: A logical pathway for selecting an appropriate carbonic anhydrase inhibitor for research.

References

Safety Operating Guide

Navigating the Safe Disposal of hCAII-IN-9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of hCAII-IN-9, a potent carbonic anhydrase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document offers guidance based on its chemical structure and established protocols for similar compounds.

Chemical Profile of this compound

PropertyValueSource
Molecular FormulaC15H16ClN3O5S2[1]
Molecular Weight433.90 g/mol [1]
Chemical StructureContains two sulfonamide groups and a chlorinated benzene ring.[1]
Known HazardsSpecific hazards are not fully characterized. However, the presence of sulfonamide and a chlorinated aromatic structure suggests it should be handled as a potentially hazardous substance.
Primary Disposal RouteIncineration by a licensed hazardous waste disposal service.[2]

Disposal Workflow

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and the protection of the environment. The following diagram outlines the logical workflow for this procedure.

start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated Labware) start->assess segregate Segregate Waste at Point of Generation assess->segregate solid_waste Solid Waste Container (Clearly labeled 'Hazardous Waste, this compound') segregate->solid_waste Solid liquid_waste Liquid Waste Container (Clearly labeled 'Hazardous Waste, this compound') segregate->liquid_waste Liquid labware Contaminated Labware (Dispose as solid waste or decontaminate) segregate->labware Labware storage Store Sealed Containers in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage labware->storage documentation Maintain Waste Log (Quantity, Date) storage->documentation pickup Arrange for Pickup by Environmental Health & Safety (EHS) documentation->pickup end End: Professional Disposal (Incineration) pickup->end

References

Essential Safety and Operational Guide for Handling hCAII-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling hCAII-IN-9, a potent carbonic anhydrase inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield, or a full face-piece respirator should be worn to protect against splashes or airborne particles.[1]
Skin Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, consider splash-resistant chemical aprons or Tychem 2000 coveralls.[2] Nitrile or neoprene gloves are preferred for hand protection.[1][2]
Respiratory Protection For operations that may generate dust or aerosols, a fit-tested N95 or N100 NIOSH-approved mask is recommended.[1] In cases of inadequate ventilation or potential for vapor exposure, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[1]

Experimental Protocol: Safe Handling of this compound

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Planning :

    • Before handling, review the available safety information for this compound and similar carbonic anhydrase inhibitors.

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling the Compound :

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing or transferring the solid compound, take care to avoid creating dust.

    • For dissolution, add the solvent to the solid slowly to prevent splashing.

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Clean the spill area thoroughly with an appropriate solvent.

  • Disposal :

    • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[4]

    • Waste should be collected in a designated, properly labeled hazardous waste container.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review Safety Data Review Safety Data Inspect PPE Inspect PPE Review Safety Data->Inspect PPE Prepare Workspace Prepare Workspace Inspect PPE->Prepare Workspace Don PPE Don PPE Prepare Workspace->Don PPE Weigh and Transfer Weigh and Transfer Don PPE->Weigh and Transfer Dissolve Compound Dissolve Compound Weigh and Transfer->Dissolve Compound Clean Workspace Clean Workspace Dissolve Compound->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End

Caption: Workflow for safe handling of this compound.

This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols. Always prioritize safety and consult with your environmental health and safety department for any questions or concerns.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.